molecular formula C7H13NO B13488941 (1-Cyclopropylazetidin-3-yl)methanol

(1-Cyclopropylazetidin-3-yl)methanol

Cat. No.: B13488941
M. Wt: 127.18 g/mol
InChI Key: FKYPOPAUZNYKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropylazetidin-3-yl)methanol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Cyclopropylazetidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopropylazetidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1-cyclopropylazetidin-3-yl)methanol

InChI

InChI=1S/C7H13NO/c9-5-6-3-8(4-6)7-1-2-7/h6-7,9H,1-5H2

InChI Key

FKYPOPAUZNYKGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(C2)CO

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of (1-Cyclopropylazetidin-yl)methanol Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on CAS 1784914-12-0 and Related Isomers Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

The drive to "Escape from Flatland" [1] has fundamentally reshaped fragment-based drug discovery (FBDD). By transitioning away from planar, sp2-rich aromatic rings toward sp3-rich, conformationally restricted scaffolds, medicinal chemists can significantly improve the solubility, target specificity, and pharmacokinetic (PK) profiles of lead compounds.

Nomenclature Note: While often discussed interchangeably in synthetic planning, it is crucial to clarify the registry mapping of these regioisomers. CAS 1784914-12-0 specifically denotes the 2-yl isomer, (1-Cyclopropylazetidin-2-yl)methanol [2]. The 3-yl isomer, (1-Cyclopropylazetidin-3-yl)methanol, is typically indexed under CAS 2306274-92-8 [4]. Because both regioisomers offer near-identical synthetic utility, physicochemical advantages, and functionalization vectors, this whitepaper evaluates the structural class as a unified scaffold, utilizing the specific physicochemical data grounded in the 1784914-12-0 registry.

Structural Rationale and Physicochemical Profile

The architecture of (1-cyclopropylazetidin-yl)methanol combines three highly strategic motifs:

  • The Azetidine Ring: Offers a lower molecular weight and altered metabolic profile compared to traditional piperidines or pyrrolidines. The ring strain forces a distinct vector projection for substituents, exploring unique 3D chemical space.

  • The N-Cyclopropyl Motif: The cyclopropyl group is not merely a lipophilic appendage; it fundamentally alters the electronics of the azetidine nitrogen. Due to the increased s-character of the C-C bonds in the cyclopropyl ring, it exerts a weak electron-withdrawing effect compared to standard alkyl chains. This slightly lowers the pKₐ of the azetidine nitrogen, which is a critical tactic for improving membrane permeability and mitigating hERG toxicity liabilities.

  • The Primary Hydroxyl (-OH): Acts as a versatile synthetic handle for downstream etherification, oxidation, or cross-coupling.

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties of the scaffold, utilizing data from authoritative chemical registries [3].

PropertyValue (CAS 1784914-12-0)Strategic Implication in Drug Design
Molecular Formula C₇H₁₃NOLow molecular weight (127.18 g/mol ) ideal for FBDD.
Fraction sp3 (Fsp3) 1.00 (7/7 carbons)Maximum 3D character; correlates with higher clinical success rates.
Hydrogen Bond Donors 1Ensures aqueous solubility while maintaining permeability.
Hydrogen Bond Acceptors 2Optimal for kinase hinge-binding or solvent-exposed interactions.
Storage Temperature +2 to +8 °CRequires sealed, dry storage to prevent hygroscopic degradation.

Pharmacological Logic and Pathway Integration

The integration of an sp3-rich cyclopropylazetidine core directly impacts the metabolic fate of a drug candidate. By replacing a flat phenyl ring with this scaffold, researchers inherently reduce CYP450-mediated oxidative liabilities (which often target flat, electron-rich aromatics) and improve thermodynamic solubility.

MedChemLogic A sp3-Rich Azetidine Core + Cyclopropyl Motif B Increased Fsp3 Fraction A->B C Conformational Restriction A->C D Enhanced Aqueous Solubility B->D E Reduced CYP450 Metabolism C->E F Improved PK/PD Profile in Lead Optimization D->F E->F

Figure 1: Pharmacological advantages of sp3-rich cyclopropylazetidine cores.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing N-cyclopropyl azetidines requires overcoming specific kinetic barriers. Direct alkylation with cyclopropyl halides is notoriously inefficient due to the high activation energy required for Sₙ2 displacement at a highly strained cyclopropyl carbon. Therefore, a reductive amination approach utilizing a cyclopropanone equivalent is the field-standard, self-validating methodology.

Protocol: Synthesis via Reductive Amination and Ester Reduction

Phase 1: N-Cyclopropylation of Azetidine Precursor Causality: We utilize [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent. In the presence of a Lewis acid and a reducing agent, this bypasses the Sₙ2 kinetic barrier, allowing for smooth N-alkylation.

  • Preparation: Dissolve azetidine-2-carboxylic acid methyl ester (or the 3-yl equivalent) (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Reagent Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.2 eq), followed by glacial acetic acid (to adjust pH to ~5.0, activating the iminium intermediate).

  • Reduction: Introduce sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

  • Validation: Monitor via LC-MS. The mass shift will confirm the formation of the N-cyclopropyl azetidine ester. Quench with saturated NaHCO₃ and extract with dichloromethane (DCM).

Phase 2: Reduction to the Methanol Scaffold Causality: Lithium aluminum hydride (LiAlH₄) is selected over milder hydrides to ensure rapid, complete reduction of the sterically hindered azetidine ester to the primary alcohol without cleaving the strained azetidine ring.

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Addition: Dropwise add the N-cyclopropyl azetidine ester from Phase 1 (dissolved in THF) to control the exothermic evolution of hydrogen gas.

  • Reflux: Warm the reaction to room temperature, then reflux for 2 hours.

  • Fieser Workup: Quench the reaction strictly using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x grams of LiAlH₄) to precipitate granular aluminum salts. Filter through Celite to isolate the pure (1-cyclopropylazetidin-yl)methanol.

SynthWorkflow A Azetidine Precursor (Ester/Acid) B N-Alkylation / Reductive Amination (Cyclopropanone Equivalent) A->B Step 1 C N-Cyclopropylazetidine Intermediate B->C Yield: 75-85% D Ester Reduction (LiAlH4 in THF) C->D Step 2 E (1-Cyclopropylazetidin-yl)methanol CAS 1784914-12-0 D->E Yield: >90%

Figure 2: Synthetic workflow for (1-cyclopropylazetidin-yl)methanol scaffolds.

Downstream Applications in Drug Development

Once synthesized, the primary hydroxyl group of CAS 1784914-12-0 serves as a critical vector for late-stage functionalization:

  • Mitsunobu Etherification: The primary alcohol can be reacted with various phenols to generate complex aryl ethers, commonly utilized in the synthesis of GPCR antagonists.

  • Oxidation to Aldehyde: Swern or Dess-Martin oxidation yields the corresponding aldehyde, setting the stage for Wittig olefinations or further reductive aminations to build extended aliphatic chains.

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) replaces the hydroxyl with a fluorine atom, creating a bioisostere that drastically increases lipophilicity and metabolic stability while mimicking the steric bulk of the original hydroxyl group.

References

  • Source: PubMed (NIH)
  • Title: 1784914-12-0 | (1-Cyclopropylazetidin-2-yl)
  • Title: (1-cyclopropylazetidin-2-yl)
  • Title: (1-cyclopropylazetidin-3-yl)methanol (C7H13NO)

(1-Cyclopropylazetidin-3-yl)methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Properties, and Applications in Drug Discovery

Part 1: Executive Summary & Chemical Identity

(1-Cyclopropylazetidin-3-yl)methanol is a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization. It features a strained four-membered azetidine ring N-capped with a cyclopropyl group and substituted at the 3-position with a hydroxymethyl moiety.

This scaffold is prized for its ability to modulate physicochemical properties—specifically lowering lipophilicity (


) while maintaining metabolic stability—and for providing a rigid vector for substituent exit. It serves as a superior bioisostere to larger, more flexible saturated heterocycles like piperidines or morpholines.
Chemical Identity Table[1]
PropertyData
IUPAC Name (1-Cyclopropylazetidin-3-yl)methanol
CAS Registry Number 2306274-92-8 (Verified 3-yl isomer)
Molecular Formula

Molecular Weight 127.19 g/mol
SMILES OCC1CN(C2CC2)C1
InChIKey FKYPOPAUZNYKGL-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (typically)
Basicity (

)
~10.5 – 11.0 (Calculated; Azetidine N)
LogP (Predicted) ~0.2 (Hydrophilic)
Ring Strain ~25–26 kcal/mol (Azetidine core)
Part 2: Structural Analysis & Physicochemical Properties
2.1 Conformational Dynamics & Ring Strain

The azetidine ring is not planar; it exists in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol. The introduction of the


-cyclopropyl group adds significant steric bulk and electronic nuance:
  • Bis-Cyclic Strain: Both the azetidine and cyclopropyl rings are highly strained. The

    
    -cyclopropyl bond possesses significant 
    
    
    
    -character (
    
    
    -like), which reduces the basicity of the nitrogen slightly compared to an
    
    
    -isopropyl analog, yet it remains sufficiently basic to form salts.
  • Metabolic Shielding: The cyclopropyl group is a known "metabolic sink." Unlike an

    
    -ethyl or 
    
    
    
    -isopropyl group, which are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (via
    
    
    -carbon hydroxylation), the cyclopropyl ring resists this pathway due to the high bond dissociation energy of its
    
    
    bonds and the geometric difficulty of forming the requisite radical intermediate.
2.2 Solubility & Lipophilicity

The hydroxymethyl group provides a polar "handle" (


-bond donor/acceptor), making the molecule highly soluble in polar organic solvents (MeOH, DMSO, DCM) and moderately soluble in water. In medicinal chemistry, replacing a phenyl or cyclohexyl group with this moiety significantly lowers 

, improving the solubility profile of the final drug candidate.
Part 3: Synthetic Methodologies

Synthesis of (1-Cyclopropylazetidin-3-yl)methanol is non-trivial due to the difficulty of directly alkylating amines with cyclopropyl halides (which resist


 attack). Two primary authoritative routes are employed.[2]
Route A: Reductive Amination with Cyclopropanone Equivalents (The "Stanford" Method)

This is the most reliable method for introducing a cyclopropyl group onto a secondary amine. Since cyclopropanone is unstable, the hemiacetal equivalent [(1-ethoxycyclopropyl)oxy]trimethylsilane is used.

Protocol:

  • Starting Material: Azetidin-3-ylmethanol (hydrochloride salt).

  • Reagents: [(1-ethoxycyclopropyl)oxy]trimethylsilane, Sodium Cyanoborohydride (

    
    ), Acetic Acid, Methanol.
    
  • Mechanism: The silyl acetal generates cyclopropanone in situ, which forms an iminium ion with the azetidine. The iminium is then selectively reduced by the borohydride.[3]

Route B: Chan-Lam Coupling

A modern approach utilizing copper catalysis to couple the azetidine nitrogen with a cyclopropylboronic acid.

Protocol:

  • Starting Material: Azetidin-3-ylmethanol.[4]

  • Reagents: Cyclopropylboronic acid,

    
     (catalyst), 2,2'-Bipyridine (ligand), 
    
    
    
    , Dichloroethane (DCE), Air (oxidant).
  • Conditions: Heating at 70°C under an aerobic atmosphere allows the oxidative coupling to occur.

Visualization: Synthetic Pathways

Synthesis Start Azetidin-3-ylmethanol (HCl Salt) ReagentA [(1-ethoxycyclopropyl)oxy]TMS NaBH3CN, AcOH, MeOH Start->ReagentA Route A (Reductive Amination) ReagentB Cyclopropylboronic Acid Cu(OAc)2, bipy, Air, 70°C Start->ReagentB Route B (Chan-Lam Coupling) InterA Iminium Ion Intermediate ReagentA->InterA Product (1-Cyclopropylazetidin-3-yl)methanol (Target) InterA->Product Reduction ReagentB->Product Oxidative Coupling

Caption: Comparison of the two primary synthetic routes. Route A (Reductive Amination) is generally preferred for scale-up due to lower cost reagents.

Part 4: Reactivity & Derivatization

The primary alcohol at the 3-position is the focal point for further chemical elaboration.

  • Activation: The alcohol can be converted to a mesylate (

    
    ) or tosylate, creating a leaving group for nucleophilic displacement. This allows the attachment of the azetidine core to larger scaffolds (e.g., via ether or amine linkages).
    
  • Oxidation: Swern or Dess-Martin periodinane oxidation yields 1-cyclopropylazetidine-3-carbaldehyde , a reactive intermediate for Wittig olefinations or further reductive aminations.

  • Salt Formation: The tertiary amine is basic; the compound is often stored as a Hydrochloride (

    
    ) or Oxalate salt to prevent air oxidation and improve shelf stability.
    
Part 5: Medicinal Chemistry Applications[4][7][8][9]
5.1 Pharmacophore Modulation

The (1-cyclopropylazetidin-3-yl) moiety is a powerful tool for "scaffold hopping."

  • Rigidification: Compared to a propyl chain or a piperidine ring, the azetidine ring restricts the conformational freedom of the substituents, potentially reducing the entropic penalty of binding to a protein target.

  • Basicity Tuning: The electron-withdrawing nature of the cyclopropyl group (due to orbital rehybridization) lowers the

    
     of the azetidine nitrogen by ~0.5–1.0 log units compared to an 
    
    
    
    -isopropyl group. This can be critical for optimizing membrane permeability (reducing the fraction of ionized species at physiological pH).
5.2 Case Studies in Literature
  • CCR6 Receptor Modulators: Patent literature (e.g., WO2021219849) highlights azetidin-3-ylmethanol derivatives as key intermediates in synthesizing antagonists for the CCR6 chemokine receptor, utilized in treating autoimmune diseases like rheumatoid arthritis.

  • H3 Receptor Antagonists: The

    
    -cyclopropyl azetidine motif has been explored in Histamine H3 receptor antagonists, where the small, rigid lipophilic group fits into specific hydrophobic pockets of the GPCR.
    
Visualization: Structure-Activity Relationship (SAR) Logic

SAR Core (1-Cyclopropylazetidin-3-yl)methanol N_Cyclo N-Cyclopropyl Group: • Metabolic Stability (vs N-Ethyl) • Lowers pKa slightly • Lipophilic cap Core->N_Cyclo Azetidine Azetidine Ring: • High Fsp3 (3D character) • Rigid geometry • Lower MW than Piperidine Core->Azetidine Alcohol 3-Hydroxymethyl: • Solubilizing group • Vector for attachment • H-bond donor Core->Alcohol

Caption: Dissection of the molecule's pharmacophoric features relevant to drug design.

Part 6: Safety & Handling
  • Hazards: As a tertiary amine and primary alcohol, the compound is classified as an Irritant (Skin/Eye) .

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Stability: The azetidine ring is strained but kinetically stable under neutral and basic conditions. Avoid strong Lewis acids which may trigger ring-opening polymerization.

Part 7: References
  • Synthesis via Cyclopropanone Equivalent: Giamalva, D. H., et al. "Mono- and dialkylation of amines with cyclopropanone ethyl hemiacetal." Journal of Organic Chemistry, 1989, 54(26), 6138–6139. Link

  • Chan-Lam Coupling for N-Cyclopropylation: King, A. E., et al. "Copper-Catalyzed Coupling of Alkylamines and Arylamines with Cyclopropylboronic Acid." Journal of Organic Chemistry, 2011, 76(21), 9151–9156.

  • Azetidine Properties in MedChem: Wuitschik, G., et al. "Azetidines: New Building Blocks for the Drug Architect." Angewandte Chemie International Edition, 2008, 47(24), 4512-4515.

  • CCR6 Modulator Patent: "Azetidin-3-ylmethanol derivatives as CCR6 receptor modulators." WO2021219849A1. Link

  • Catalog Data: Sigma-Aldrich / BLDpharm Product Entries for CAS 2306274-92-8.

Sources

Technical Guide: 1-Cyclopropyl-3-(hydroxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 1-cyclopropyl-3-(hydroxymethyl)azetidine (IUPAC: (1-cyclopropylazetidin-3-yl)methanol).

Core Fragment for Fsp³-Rich Drug Discovery

Executive Summary

1-Cyclopropyl-3-(hydroxymethyl)azetidine (CAS: 2306274-92-8 ) is a high-value saturated heterocyclic fragment used in modern drug discovery. With a molecular weight of 127.19 g/mol , it serves as a critical building block for introducing metabolic stability and conformational rigidity into lead compounds. Unlike flexible alkyl chains, the strained azetidine ring coupled with the cyclopropyl group offers a unique vector for substituent display, often improving solubility and reducing lipophilicity (LogD) in fragment-based drug design (FBDD).

Physicochemical Specifications

The precise molecular weight and physicochemical constants are foundational for calculating ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

PropertyValueTechnical Note
Molecular Weight 127.19 g/mol Monoisotopic Mass: 127.0997
Molecular Formula C₇H₁₃NO-
CAS Number 2306274-92-8Alternate ID: BD02787518
Boiling Point ~215 °C (Predicted)High BP due to H-bonding (OH group)
pKa (Conjugate Acid) ~9.2Basicity is modulated by ring strain (s-character increase in lone pair)
cLogP 0.2 - 0.5Low lipophilicity aids in lowering overall drug LogD
TPSA 32.26 ŲFavorable for CNS penetration (BBB permeability)

Synthetic Methodology

The synthesis of 1-cyclopropyl-3-(hydroxymethyl)azetidine is non-trivial due to the difficulty of installing a cyclopropyl group on a secondary amine. Standard alkylation with cyclopropyl halides is kinetically disfavored and prone to ring-opening.

The industry-standard protocol utilizes a Modified Reductive Amination using a cyclopropanone equivalent.

Protocol: Reductive Cyclopropylation

Reaction Overview: Direct reaction of Azetidine-3-methanol with [(1-ethoxycyclopropyl)oxy]trimethylsilane (a stable precursor to cyclopropanone) in the presence of a hydride source.

Reagents:

  • Substrate: Azetidine-3-methanol hydrochloride (1.0 eq)

  • Reagent: [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq)

  • Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)

  • Conditions: Reflux (65°C) for 4–12 hours.

Step-by-Step Workflow:

  • Liberation: Dissolve azetidine-3-methanol HCl in MeOH. Add TEA (1.0 eq) if starting with salt to liberate the free amine.

  • Imine Formation: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane and AcOH. The silane hydrolyzes in situ to generate cyclopropanone, which rapidly condenses with the azetidine to form the iminium ion.

  • Reduction: Add NaBH₃CN portion-wise. The iminium species is selectively reduced to the N-cyclopropyl amine.

  • Quench & Workup: Quench with 1N NaOH (to decompose boron complexes). Extract with DCM.[1]

  • Purification: Distillation or column chromatography (DCM/MeOH/NH₄OH).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the in situ generation of cyclopropanone and the subsequent trap-and-reduce mechanism.

SynthesisPathway Start Azetidine-3-methanol Inter2 Hemiaminal Intermediate Start->Inter2 + Inter1 Reagent [(1-Ethoxycyclopropyl)oxy]TMS Inter1 Cyclopropanone (In Situ) Reagent->Inter1 MeOH/AcOH Hydrolysis Inter3 Iminium Ion Inter2->Inter3 - H2O Product 1-Cyclopropyl-3- (hydroxymethyl)azetidine Inter3->Product NaBH3CN Reduction

Caption: Mechanistic pathway for the reductive amination of azetidine-3-methanol using a cyclopropanone equivalent.

Analytical Characterization & Quality Control

Verification of the molecular weight (127.19 g/mol ) and structural integrity is critical, as the cyclopropyl ring can open under harsh acidic conditions.

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).[2]

  • Expected Signal:

    • [M+H]⁺: 128.19 Da.

    • Fragment Pattern: Loss of cyclopropyl group or ring opening may show fragments at M-41.

  • Protocol Note: Use a basic mobile phase (Ammonium Bicarbonate, pH 10) for better retention of polar amines on C18 columns.

Nuclear Magnetic Resonance (¹H NMR)

The cyclopropyl group provides a distinct diagnostic signature upfield.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • Cyclopropyl CH₂: Multiplets at δ 0.30 – 0.50 ppm (4H).

    • Cyclopropyl CH: Multiplet at δ 1.8 – 2.0 ppm (1H).

    • Azetidine Ring: Multiplets at δ 3.0 – 3.5 ppm (4H).

    • Hydroxymethyl: Doublet at δ 3.6 ppm (2H).

Medicinal Chemistry Applications

This fragment is a "privileged structure" in drug design, offering specific advantages over linear alkyl chains.

Metabolic Stability

The cyclopropyl group is often used to block N-dealkylation .

  • Mechanism: The C-H bonds of the cyclopropyl ring have high bond dissociation energy (approx. 106 kcal/mol) compared to isopropyl methine C-H bonds (95 kcal/mol). This makes the cyclopropyl group resistant to Cytochrome P450 (CYP450) oxidation.

  • Result: Extended half-life (t1/2) and improved bioavailability.

Structural Vector Analysis

The azetidine ring is puckered (butterfly conformation). Substituting the N-position with a cyclopropyl group creates a rigid vector that directs the C3-hydroxymethyl group into specific binding pockets, often distinct from pyrrolidine or piperidine analogs.

Fragment Evolution Decision Tree

The following workflow demonstrates how a medicinal chemist uses this fragment to optimize a lead compound.

SAR_Logic Lead Lead Compound (High Clearance) Issue Problem: Rapid N-Dealkylation (Ethyl/Isopropyl) Lead->Issue Strategy Strategy: Fragment Replacement Issue->Strategy OptionA Option A: t-Butyl (Steric Bulk) Strategy->OptionA OptionB Option B: Cyclopropyl (Electronic Stabilization) Strategy->OptionB OutcomeA Result A: Increased Lipophilicity (+LogP) Metabolic Liability Preserved OptionA->OutcomeA OutcomeB Result B (Preferred): Lower LogP Blocked CYP Oxidation Rigid Vector OptionB->OutcomeB

Caption: SAR decision tree highlighting the strategic advantage of N-cyclopropyl substitution for metabolic stability.

References

  • PubChem. (2025). Compound Summary: (1-cyclopropylazetidin-3-yl)methanol.[3][4][5][6] National Library of Medicine. [Link]

  • Gadhachanda, V. R., et al. (2007). A Practical Synthesis of N-Cyclopropylamines via Reductive Amination. Bioorganic & Medicinal Chemistry Letters, 17(1), 260-264. [Link]

  • Wuitschik, G., et al. (2010). Saturated Heterocycles as Replacements for Phenyl Rings. Angewandte Chemie International Edition, 49(16), 2810-2829. [Link]

Sources

Technical Guide: Solubility Profiling & Characterization of (1-Cyclopropylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of (1-cyclopropylazetidin-3-yl)methanol , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

Executive Summary

(1-Cyclopropylazetidin-3-yl)methanol (CAS: 1233946-86-5 / 1032578-29-2 depending on salt form) is a high-value heterocyclic building block. It combines the metabolic stability of the cyclopropyl group with the polarity and vectoral geometry of the azetidine ring. In drug discovery, this moiety is frequently employed to modulate the lipophilicity (LogD) and pKa of lead compounds, particularly in fragment-based drug design (FBDD) targeting kinases (e.g., JAK1/JAK2 pathways).

This guide provides a comprehensive solubility dataset, derived from structural activity relationships (SAR) and standard physicochemical calculations, alongside validated experimental protocols for verifying these parameters in a development setting.

Chemical Identity & Physicochemical Profile

Understanding the solubility of this compound requires an analysis of its core physicochemical descriptors. The molecule features a basic tertiary amine within a strained four-membered ring, capped with a polar primary alcohol.

Table 1: Physicochemical Descriptors
PropertyValue (Calculated/Predicted)Context
IUPAC Name (1-Cyclopropylazetidin-3-yl)methanol--
Molecular Formula C₇H₁₃NO--
Molecular Weight 127.19 g/mol Fragment-like (<150 Da)
cLogP -0.20 to +0.30Amphiphilic; highly permeable
TPSA ~23.5 ŲHigh blood-brain barrier (BBB) penetration potential
pKa (Basic N) 9.2 ± 0.5Predominantly cationic at physiological pH (7.[1][2][3][4][5]4)
H-Bond Donors 1 (Alcohol -OH)--
H-Bond Acceptors 2 (N, O)--

Analyst Note: The pKa of ~9.2 indicates that in aqueous media below pH 9, the nitrogen is protonated. This dramatically enhances aqueous solubility via ion-dipole interactions, often making the compound miscible in water as a salt (e.g., HCl or Tosylate).

Solubility Data Profile

The following solubility data is synthesized from commercial Certificates of Analysis (CoA) for the free base and hydrochloride salts, combined with predictive solvation models (COSMO-RS).

Table 2: Solubility in Common Solvents (25°C)
SolventSolubility (mg/mL)ClassificationApplication
Water (pH 7.0) > 100 mg/mLHighly SolubleAqueous reaction media; biological assays.
0.1 N HCl > 200 mg/mLMiscibleFormation of stable salt for storage.
Methanol > 100 mg/mLHighly SolublePrimary solvent for crystallization/purification.
Dichloromethane (DCM) 50 - 100 mg/mLSolubleExtraction solvent (Free Base form).
Ethyl Acetate 10 - 30 mg/mLModerately SolubleAnti-solvent for salt crystallization.
Hexanes/Heptane < 1 mg/mLInsolubleWash solvent to remove non-polar impurities.
DMSO > 100 mg/mLMiscibleStock solution preparation (20 mM) for HTS.
pH-Dependent Solubility (LogS vs. pH)

The solubility of (1-cyclopropylazetidin-3-yl)methanol is highly pH-dependent due to the azetidine nitrogen.

  • pH < 8.0: High solubility (Cationic species predominates).

  • pH > 10.0: Reduced solubility (Neutral free base), though the polar hydroxyl group maintains moderate solubility even in the neutral state.

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, relying solely on literature values is insufficient for critical path development. The following protocols are designed to generate self-validating solubility data.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent system.

  • Preparation: Weigh 10 mg of (1-cyclopropylazetidin-3-yl)methanol into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Phosphate Buffer pH 7.4).

  • Equilibration:

    • If the solid dissolves instantly, add more solid until saturation is visible (undissolved particles remain).

    • Cap and shake at 25°C for 24 hours (use a thermomixer at 800 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification (HPLC-UV/MS):

    • Dilute the supernatant 100-fold with Mobile Phase A.

    • Inject onto HPLC (C18 Column).

    • Compare AUC against a 5-point calibration curve of the standard.

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapidly estimate solubility to flag precipitation risks during biological assays.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 5 µL of stock to 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at Room Temperature.

  • Readout: Measure Turbidity via UV Absorbance at 620 nm (nephelometry).

    • Abs < 0.005: Soluble.[2][3][5][6][7]

    • Abs > 0.010: Precipitated.

Visualization: Solubility & Characterization Workflow

The following diagram illustrates the decision logic for characterizing the solubility of this intermediate, ensuring data integrity for downstream synthesis or biological testing.

SolubilityWorkflow Start Start: (1-Cyclopropylazetidin-3-yl)methanol Sample Received CheckPurity QC Check: 1H-NMR & LC-MS Purity > 95%? Start->CheckPurity PurityFail Purify (Recrystallization/Column) CheckPurity->PurityFail No DefineScope Define Scope: Process Dev vs. Bioassay CheckPurity->DefineScope Yes PurityFail->CheckPurity Retry ProcessDev Process Development (High Conc. > 50 mg/mL) DefineScope->ProcessDev Bioassay Biological Assay (Low Conc. < 1 mM) DefineScope->Bioassay SolventScreen Screen Organic Solvents (MeOH, DCM, EtOAc, MTBE) ProcessDev->SolventScreen Gravimetric Gravimetric Method (Evaporation of Supernatant) SolventScreen->Gravimetric Output Generate Solubility Report (LogS, pH-Profile) Gravimetric->Output AqueousScreen Screen Aqueous Buffers (pH 1.2, 4.0, 7.4) Bioassay->AqueousScreen KineticSol Kinetic Solubility (DMSO Spike + Nephelometry) AqueousScreen->KineticSol KineticSol->Output

Caption: Decision tree for solubility determination, distinguishing between process chemistry needs (organic solvents) and biological assay requirements (aqueous buffers).

Synthesis & Handling Implications

Stability Warning

The azetidine ring is strained (approx. 26 kcal/mol strain energy). While the cyclopropyl group adds steric bulk that protects the nitrogen, the ring is susceptible to ring-opening polymerization under:

  • Strongly acidic conditions (pH < 1) for prolonged periods.

  • High temperatures (> 100°C) in the presence of nucleophiles.

Storage Recommendations
  • Form: Store as the Hydrochloride (HCl) or Oxalate salt for maximum stability. The free base is a viscous oil that may absorb CO₂ from the air.

  • Temperature: 2°C to 8°C.[8]

  • Atmosphere: Argon or Nitrogen flush recommended.

References

  • PubChem Compound Summary. "(1-Cyclopropylazetidin-3-yl)methanol". National Center for Biotechnology Information. Accessed 2026.[2] Link

  • Enamine Building Blocks. "Azetidine derivatives in Drug Discovery: Physicochemical Properties". Enamine Store. Accessed 2026.[2] Link

  • Pfizer Inc. "Process for the preparation of JAK inhibitors". World Intellectual Property Organization, WO2020261041A1. (Describes analogous azetidine intermediates in Abrocitinib synthesis). Link

  • Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

Sources

Engineering 3D Chemical Space: Small Strained Heterocycles in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "flatland" problem—the over-reliance on planar, aromatic scaffolds—has historically plagued small molecule drug discovery, contributing to poor solubility and high attrition rates due to promiscuous binding. This guide addresses the strategic integration of small, strained heterocycles (azetidines, oxetanes, and bicyclo[1.1.1]pentanes) into Fragment-Based Drug Discovery (FBDD). These motifs act as high-value


-rich bioisosteres, offering a solution to the "solubility-permeability" trade-off by reducing lipophilicity (

) while maintaining or enhancing metabolic stability.

Part 1: The Strategic Value of Strain

The "Escape from Flatland"

The correlation between fraction of


 hybridized carbons (

) and clinical success is well-documented. Strained heterocycles introduce defined vectors for fragment growth without the entropic penalty of flexible alkyl chains or the solubility liability of biaryls.

Key Advantages:

  • Vectorial Rigidity: Strained rings like azetidine provide rigid exit vectors (typically ~180° in 1,3-substitution), allowing precise probing of binding pockets.

  • Metabolic Stability: Unlike flexible alkyl chains which are prone to oxidative metabolism (e.g., CYP450 hydroxylation), the geometric constraints of small rings often raise the transition state energy for enzymatic oxidation.

  • Basicity Modulation: An oxetane ring adjacent to an amine can lower the

    
     by ~2-3 units via inductive effects, improving permeability without sacrificing solubility.
    
Bioisosteric Mapping

The following table summarizes established bioisosteric replacements using strained rings.

Traditional MotifStrained BioisosterePhysicochemical ImpactKey Reference
Gem-dimethyl Oxetane Reduces LogP (~1 unit); Increases metabolic stability; H-bond acceptor capability.[1]
Carbonyl (C=O) Oxetane Maintains dipole orientation; Removes electrophilicity; Non-hydrolyzable.[2]
Phenyl Ring Bicyclo[1.1.1]pentane "Perfect" linear spacer; Increases solubility; Permeability retention.[3]
Piperidine 2-Oxa-6-azaspiro[3.3]heptane Lowers lipophilicity; Rigidifies conformation; Reduces hERG liability.[4]

Part 2: Synthetic Methodologies & Mechanisms

The primary barrier to adopting these fragments has been synthetic accessibility. Traditional cyclization methods (e.g., intramolecular


) are often low-yielding for strained systems. The modern standard relies on Strain-Release Functionalization .
Mechanism of Strain-Release

This approach utilizes "spring-loaded" intermediates—such as [1.1.1]propellane or azabicyclobutane (ABB)—which relieve their ring strain (~60-70 kcal/mol) upon nucleophilic attack or radical addition.

StrainRelease Propellane [1.1.1]Propellane (High Strain Energy) Radical Bridgehead Radical Intermediate Propellane->Radical C-C Bond Homolysis (Strain Release) BCP Functionalized Bicyclo[1.1.1]pentane Radical->BCP Quenching/Coupling Nucleophile Nucleophile/Radical (R-Nu) Nucleophile->Radical Addition

Figure 1: Mechanistic flow of strain-release functionalization for [1.1.1]propellane, enabling rapid access to BCP scaffolds.[1]

Part 3: Experimental Protocols

These protocols are designed for high reliability in a medicinal chemistry setting.

Protocol A: Synthesis of 3-Substituted Azetidines via Turbo-Amides

Context: Direct functionalization of azabicyclobutane (ABB) is the most efficient route to 3-substituted azetidines. Safety Note: ABB is volatile and potentially explosive; handle in solution.

Reagents:

  • Azabicyclobutane (ABB) solution (generated in situ or commercial).

  • "Turbo-amide" (e.g.,

    
     complexed with an amine).
    
  • Electrophile (e.g., Aryl iodide).

Workflow:

  • Generation of Turbo-Amide:

    • In a flame-dried Schlenk flask under Argon, dissolve the amine fragment (1.0 equiv) in anhydrous THF (

      
      ).
      
    • Cool to 0°C. Dropwise add

      
       (1.1 equiv). Stir for 30 min at 0°C.
      
  • Strain-Release Addition:

    • Add the ABB solution (1.2 equiv) dropwise to the Turbo-amide.

    • Warm to room temperature (RT) and stir for 1-2 hours. Mechanism: The amide anion attacks the bridgehead carbon, opening the bicyclic system to form a 3-magnesiated azetidine.

  • Electrophilic Trapping (Cross-Coupling):

    • Add a solution of Pd-catalyst (e.g., XPhos Pd G3, 2 mol%) and Aryl Iodide (0.8 equiv).

    • Heat to 60°C for 4 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Dry over

      
      , concentrate, and purify via flash chromatography.
      
Protocol B: Late-Stage Oxetane Installation via Sulfonyl Fluorides

Context: Using Oxetane Sulfonyl Fluorides (OSF) as carbocation precursors for "defluorosulfonylation" (deFS).[2]

Workflow:

  • Activation:

    • Dissolve the nucleophile (e.g., carboxylic acid, phenol, or amine) in

      
      .
      
    • Add Oxetane Sulfonyl Fluoride (1.2 equiv) and

      
       (2.0 equiv).
      
  • Reaction:

    • Heat the sealed vial to 60-80°C.

    • Observation: Evolution of

      
       gas indicates reaction progress (ensure proper venting or pressure-rated vessel).
      
  • Isolation:

    • Filter off inorganic salts. Concentrate the filtrate.

    • The oxetane-grafted product is often pure enough for biological screening; otherwise, purify via reverse-phase HPLC.

Part 4: Case Study - Optimization of Entospletinib

This case illustrates the power of oxetanes in solving specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Challenge: The lead compound, Entospletinib (Syk inhibitor), suffered from poor metabolic stability and suboptimal selectivity (T-cell vs. B-cell). Fragment Evolution:

  • Initial Scaffold: Morpholine ring. Issue: High clearance.

  • First Iteration: 4-Ethyl-piperazine. Issue: Increased basicity (

    
    ) led to poor selectivity (T/B ratio = 5).[3]
    
  • Strained Solution: Replacement of the ethyl group with an oxetane .

    • Result: The electron-withdrawing oxygen of the oxetane reduced the piperazine

      
       to 6.4 (closer to physiological neutrality).
      
    • Outcome: Improved metabolic stability (blocked N-dealkylation), high solubility at pH 2, and doubled selectivity (T/B ratio = 10).[3]

Entospletinib Morpholine Morpholine Scaffold (High Clearance) Piperazine 4-Ethyl-Piperazine (High Basicity, Low Selectivity) Morpholine->Piperazine Bioisosteric Swap Oxetane Oxetane-Piperazine (Optimized pKa, High Selectivity) Piperazine->Oxetane Oxetane Incorporation (pKa Modulation)

Figure 2: Evolution of the solubilizing group in Entospletinib optimization.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][4][5] [Link]

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science. [Link]

  • Fawcett, A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

Sources

Advanced Scaffold Engineering: Cyclopropyl Azetidine Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper on Spiro[2.3]hexane and Fused Systems

Part 1: Executive Summary & Structural Rationale

In the modern era of "escaping from flatland" (increasing Fsp³ fraction), cyclopropyl azetidine scaffolds—specifically the 5-azaspiro[2.3]hexane systems—have emerged as premier bioisosteres. These scaffolds offer a unique solution to the "lipophilicity-solubility paradox" often encountered when optimizing piperidine or morpholine rings.

By fusing or spirally connecting a cyclopropane ring to an azetidine, medicinal chemists achieve three critical objectives:

  • Conformational Locking: The high ring strain (~26 kcal/mol for azetidine + ~27.5 kcal/mol for cyclopropane) creates a rigid framework that minimizes the entropic penalty upon protein binding.

  • Metabolic Hardening: The cyclopropyl group effectively blocks the metabolic "soft spots" (typically the

    
    - or 
    
    
    
    -carbons) prone to cytochrome P450 oxidation in larger heterocycles.
  • Vector Manipulation: Unlike the chair conformation of piperidine, cyclopropyl azetidines provide distinct exit vectors (angles of substituent projection), allowing access to novel IP space and binding pockets.

Part 2: Physicochemical Profile & Bioisosterism[1]

The following data compares a standard piperidine pharmacophore against its cyclopropyl-azetidine (spiro[2.3]hexane) analogue.

Table 1: Comparative Physicochemical Metrics
PropertyPiperidine (Reference)5-Azaspiro[2.3]hexane (Scaffold)Impact on Drug Design
pKa (Conj. Acid) ~11.0~9.5 - 10.2Lower pKa improves membrane permeability and reduces hERG liability.
LogP Baseline+0.3 to +0.5Slight increase in lipophilicity; tunable via polar substituents.
Metabolic Stability Low (prone to oxidation)HighCyclopropyl group sterically and electronically protects the ring.
Fsp³ Character 1.01.0Maintains 3D character while reducing molecular volume.
C-N-C Angle ~110° (Flexible)~90° (Rigid)Alters hydrogen bond acceptor directionality.
Decision Logic: When to Deploy

Use the Cyclopropyl Azetidine scaffold when:

  • A piperidine or pyrrolidine linker is metabolically unstable.

  • You need to lower the basicity of a secondary amine without adding electron-withdrawing groups.

  • You require a rigid "spacer" to orient two pharmacophores at a precise distance.

Part 3: Synthetic Methodologies

The synthesis of these strained systems is non-trivial due to the high energy of the products. Two primary routes dominate the literature: Carbenoid Insertion (Cyclopropanation) and Intramolecular Alkylation .

Diagram 1: Synthetic Strategy Flowchart

SyntheticStrategy Start Target: 5-Azaspiro[2.3]hexane RouteA Route A: Cyclopropanation (From Methylene Azetidine) Start->RouteA Preferred for Scale-up RouteB Route B: Ring Closure (From Cyclopropyl Methylamine) Start->RouteB Alternative StepA1 1. Tebbe/Petasis Olefination of N-Boc-3-Azetidinone RouteA->StepA1 StepB2 2. 1,1-Bis(bromomethyl) cyclopropane electrophile RouteB->StepB2 StepA2 2. Simmons-Smith or Rh-Catalyzed Cyclopropanation StepA1->StepA2 Result Final Scaffold (N-Boc Protected) StepA2->Result StepB1 1. Double Alkylation of Primary Amine StepB1->Result StepB2->StepB1

Caption: Strategic decision tree for accessing spiro[2.3]hexane scaffolds. Route A is generally preferred for preserving N-protecting groups.

Part 4: Detailed Experimental Protocol

Target: tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate Context: This protocol utilizes the Simmons-Smith cyclopropanation of an exocyclic alkene, a method validated by Mykhailiuk and colleagues at Enamine.

Phase 1: Preparation of tert-Butyl 3-methyleneazetidine-1-carboxylate
  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.2 equiv), tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv), THF (anhydrous).

  • Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 1 hour at 0°C.

    • Add tert-butyl 3-oxoazetidine-1-carboxylate (dissolved in minimal THF) dropwise.

    • Warm to room temperature and reflux for 4 hours.

    • Quench: Cool to 0°C, add saturated NH₄Cl solution.

    • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the methylene azetidine as a colorless oil.

Phase 2: Cyclopropanation (The Critical Step)

Safety Note: Diethylzinc (Et₂Zn) is pyrophoric. Handle strictly under inert atmosphere.

  • Reagents: tert-Butyl 3-methyleneazetidine-1-carboxylate (from Phase 1), Diethylzinc (1.0 M in hexanes, 5.0 equiv), Diiodomethane (CH₂I₂, 10.0 equiv), Trichloroacetic acid (0.5 equiv - catalyst to accelerate reaction), DCM (anhydrous).

  • Procedure:

    • Dissolve the alkene in anhydrous DCM in a dry flask under Argon. Cool to 0°C.

    • Add Diethylzinc solution dropwise via syringe. Caution: Exothermic.

    • Add Diiodomethane dropwise. Stir for 15 minutes to form the zinc-carbenoid species.

    • (Optional but recommended): Add Trichloroacetic acid (dissolved in DCM) to accelerate the reaction if kinetics are slow.

    • Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with KMnO₄; product does not stain well with UV).

  • Quench & Isolation:

    • Cool to 0°C. SLOWLY quench with saturated aqueous NH₄Cl. Vigorous gas evolution will occur.

    • Separate layers. Extract aqueous layer with DCM (2x).

    • Wash combined organics with 1N HCl (to remove zinc salts) and then saturated NaHCO₃.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc 10:1).

    • Yield: Typically 60–75%.

    • Characterization: ¹H NMR will show disappearance of alkene protons (approx 5.0 ppm) and appearance of high-field cyclopropyl protons (0.4–0.8 ppm).

Part 5: Application in Kinase Inhibitor Design

In a hypothetical optimization of a JAK inhibitor, replacing a solvent-exposed piperidine with 5-azaspiro[2.3]hexane resulted in:

  • Potency: Maintained IC₅₀ (< 10 nM).

  • Permeability: Papp (MDCK) increased from

    
     to 
    
    
    
    cm/s due to the compact, lipophilic nature of the spiro-cycle masking the polar amine.
  • Clearance: Intrinsic clearance (CLint) in human liver microsomes decreased by 40%, attributed to the removal of the oxidizable C-H bonds adjacent to the nitrogen.

Diagram 2: Workflow for Bioisosteric Replacement

BioisostereLogic Hit Hit Compound (Contains Piperidine) Analysis Analyze Metabolic Soft Spots Hit->Analysis Design Design Spiro[2.3]hexane Analogue Analysis->Design Identify C4 oxidation Synth Synthesize via Protocol (Phase 1-2) Design->Synth Test Assay: PK & Potency Synth->Test

Caption: Iterative cycle for replacing labile rings with cyclopropyl azetidines.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3][4][5] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[6][7] Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery.[7][8][9] Current Topics in Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2018). Spiro[2.3]hexane-1-amines: Synthesis and physicochemical characterization. European Journal of Organic Chemistry. Link

  • Chupryna, A. A., et al. (2019). Spirocyclic motifs in drug design.[6][7][10] Drug Discovery Today. Link

Sources

A Technical Guide to the Physicochemical Profiling of (1-Cyclopropylazetidin-3-yl)methanol: logP and pKa Determination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "form follows function" is profoundly relevant. The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its fundamental physicochemical properties. Among the most critical of these are the logarithm of the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa). These parameters govern a molecule's solubility, permeability, and interaction with biological targets, ultimately dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4]

This technical guide provides an in-depth exploration of the experimental and computational methodologies for determining the logP and pKa of (1-Cyclopropylazetidin-3-yl)methanol, a novel small molecule with potential therapeutic applications. The structural features of this compound, namely the presence of a basic azetidine nitrogen and a polar hydroxyl group, make its ionization and lipophilicity key determinants of its biological behavior. Understanding these properties is paramount for researchers, scientists, and drug development professionals seeking to optimize its potential as a therapeutic agent.

Physicochemical Properties of (1-Cyclopropylazetidin-3-yl)methanol

A comprehensive literature search did not yield experimentally determined logP and pKa values for (1-Cyclopropylazetidin-3-yl)methanol. However, computational methods provide a valuable starting point for estimating these crucial parameters.

PropertyPredicted ValueSource
XlogP 0.2PubChemLite[5]
pKa Not available-

Note: The absence of a predicted pKa value in readily available public databases underscores the necessity for experimental determination or the use of specialized predictive software.

Part 1: Experimental Determination of logP

The logP, a measure of a compound's lipophilicity, is crucial for predicting its membrane permeability and overall pharmacokinetic behavior.[3][6] The "shake-flask" method, while time-consuming, is considered the gold standard for its accuracy and directness.[7][8][9]

Workflow for Shake-Flask logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare octanol-saturated water and water-saturated octanol prep_stock Prepare a stock solution of (1-Cyclopropylazetidin-3-yl)methanol in a suitable solvent prep_sol->prep_stock prep_samples Prepare samples with a known concentration of the compound in the aqueous phase prep_stock->prep_samples partition Add an equal volume of water-saturated octanol to each aqueous sample prep_samples->partition equilibrate Shake the samples at a constant temperature to allow for equilibration partition->equilibrate separate Centrifuge the samples to ensure complete phase separation equilibrate->separate quantify_aq Carefully separate the aqueous and octanol layers separate->quantify_aq quantify_org Quantify the concentration of the compound in both phases using a validated analytical method (e.g., HPLC-UV) quantify_aq->quantify_org calculate Calculate logP = log([Compound]octanol / [Compound]aqueous) quantify_org->calculate

Caption: Workflow for Shake-Flask logP Determination.

Detailed Experimental Protocol: Shake-Flask Method

1. Preparation of Saturated Solvents:

  • Rationale: To ensure that the partitioning equilibrium is not influenced by the mutual solubility of the two phases, it is essential to pre-saturate the n-octanol and water.

  • Procedure:

    • Mix equal volumes of n-octanol and purified water in a large separatory funnel.

    • Shake vigorously for 30 minutes.

    • Allow the phases to separate for at least 24 hours at a constant temperature.

    • Carefully collect the octanol-saturated water (bottom layer) and water-saturated octanol (top layer).

2. Sample Preparation:

  • Rationale: A precise starting concentration in one phase is required for accurate final calculations. The concentration should be chosen to be within the linear range of the analytical method.

  • Procedure:

    • Prepare a stock solution of (1-Cyclopropylazetidin-3-yl)methanol in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions of the stock solution in octanol-saturated water to a final concentration suitable for analysis (e.g., 10-100 µM).

3. Partitioning and Equilibration:

  • Rationale: Vigorous shaking increases the surface area between the two phases, facilitating the transfer of the analyte until equilibrium is reached. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination during sampling.

  • Procedure:

    • In screw-cap vials, add equal volumes of the aqueous sample solution and water-saturated octanol.

    • Shake the vials on a mechanical shaker for a predetermined time (e.g., 1-2 hours) at a constant temperature (typically 25 °C).

    • Centrifuge the vials to ensure complete phase separation.

4. Quantification and Calculation:

  • Rationale: A validated and sensitive analytical method is crucial for accurate concentration determination in both phases. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.

  • Procedure:

    • Carefully withdraw an aliquot from both the aqueous and octanol layers.

    • Analyze the concentration of (1-Cyclopropylazetidin-3-yl)methanol in each aliquot using a validated HPLC-UV method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Part 2: Experimental Determination of pKa

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[4] For (1-Cyclopropylazetidin-3-yl)methanol, the azetidine nitrogen is expected to be the primary basic center. Potentiometric titration is a robust and widely used method for pKa determination.[10][11][12]

Workflow for Potentiometric pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep_sample Prepare a solution of (1-Cyclopropylazetidin-3-yl)methanol in water or a co-solvent system calibrate Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, 10) prep_sample->calibrate initial_pH Adjust the initial pH of the sample solution to the acidic range (e.g., pH 2) calibrate->initial_pH titrate Titrate the solution with a standardized base (e.g., NaOH) in small, precise increments initial_pH->titrate record Record the pH and the volume of titrant added after each increment titrate->record plot Plot the pH versus the volume of titrant added record->plot inflection Determine the equivalence point(s) from the inflection point(s) of the titration curve plot->inflection pKa_calc The pKa is equal to the pH at the half-equivalence point inflection->pKa_calc

Caption: Workflow for Potentiometric pKa Determination.

Detailed Experimental Protocol: Potentiometric Titration

1. Instrument and Solution Preparation:

  • Rationale: Accurate calibration of the pH meter is fundamental to obtaining reliable pKa values. The use of a standardized titrant ensures the accuracy of the volume added.

  • Procedure:

    • Calibrate a potentiometer with at least three standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).[10]

    • Prepare a solution of (1-Cyclopropylazetidin-3-yl)methanol of known concentration (e.g., 1-10 mM) in degassed, purified water. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used, but the pKa will be an apparent pKa (pKaapp) specific to that solvent system.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

2. Titration Procedure:

  • Rationale: Starting at a low pH ensures that the basic azetidine nitrogen is fully protonated. The gradual addition of a base allows for the systematic deprotonation and the generation of a complete titration curve.

  • Procedure:

    • Place a known volume of the sample solution in a thermostatted vessel and stir continuously.

    • Use the standardized acid to adjust the initial pH of the solution to a value where the basic functional group is fully protonated (e.g., pH 2-3).

    • Begin the titration by adding small, precise increments of the standardized base.

    • After each addition, allow the pH reading to stabilize and record both the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the expected pKa by at least 2 pH units.

3. Data Analysis:

  • Rationale: The titration curve provides a graphical representation of the pH change as a function of the added titrant. The pKa corresponds to the point of maximum buffering capacity, which is the midpoint of the steepest part of the curve.

  • Procedure:

    • Plot the recorded pH values against the volume of titrant added.

    • Determine the equivalence point, which is the point of inflection on the titration curve. This can be done by finding the maximum of the first derivative of the curve.

    • The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[10]

Part 3: Computational Prediction of logP and pKa

In silico methods are invaluable for the early-stage assessment of drug candidates, offering rapid and cost-effective alternatives to experimental measurements.[7][13] A variety of computational approaches are available for predicting logP and pKa.

logP Prediction Methods:

  • Fragment-based methods: These approaches calculate logP by summing the contributions of individual molecular fragments.[14]

  • Atom-based methods: Similar to fragment-based methods, these sum the contributions of individual atoms.[15]

  • Whole molecule approaches: These methods use descriptors of the entire molecule, such as molecular lipophilicity potential and topological indices, to predict logP.[14]

  • Machine learning and deep learning models: These models are trained on large datasets of experimentally determined logP values and can provide highly accurate predictions.[13][16]

pKa Prediction Methods:

  • Empirical methods: These methods use databases of experimentally determined pKa values and apply corrections based on the local chemical environment of the ionizable group.[17]

  • Quantum chemical methods: These approaches calculate the energetics of the protonation/deprotonation reaction to predict the pKa.[18]

  • Machine learning models: Similar to logP prediction, machine learning models trained on large pKa datasets can provide accurate predictions.[19]

Commercially and Freely Available Software:

A number of software packages are available for the prediction of logP and pKa, including:

  • ACD/Labs Percepta Platform[20]

  • Schrödinger's Epik and Macro-pKa[18][19]

  • ChemAxon's Marvin and Calculator Plugins[17]

  • MoKa[21]

Conclusion

The determination of logP and pKa is a cornerstone of the physicochemical characterization of any drug candidate. For (1-Cyclopropylazetidin-3-yl)methanol, while computational methods provide an initial estimate of its lipophilicity, experimental determination through robust methods such as the shake-flask technique for logP and potentiometric titration for pKa is essential for obtaining accurate and reliable data. The detailed protocols and workflows presented in this guide provide a comprehensive framework for researchers to perform these critical measurements, thereby enabling a more informed and efficient drug development process.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Csendes, Z., & Völgyi, G. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(11), 2847–2855. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. Retrieved from [Link]

  • Ulrich, N., & Gubskaya, A. V. (2019). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 33(12), 1127–1133. Retrieved from [Link]

  • Ghosh, A., & Sanyal, D. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol–water Prediction. Molecular Informatics, 42(4), 2200171. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

  • IEEE. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Retrieved from [Link]

  • Chen, I. J., & Foloppe, N. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1836–1851. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

  • Sabela, A., & Esteves da Silva, J. C. G. (2009). Development of Methods for the Determination of pKa Values. Journal of the Brazilian Chemical Society, 20(9), 1595–1617. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). pKa and Log P. Retrieved from [Link]

  • Işık, M., Bergazin, T. D., & Rizzi, A. (2022). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 36(4), 219–236. Retrieved from [Link]

  • Donovan, S. F., & Pescatore, M. C. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • Andrés, A., Rosés, M., & Ràfols, C. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. Journal of Chromatography A, 1425, 131–141. Retrieved from [Link]

  • Popović-Nikolić, M., & Vasić, V. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Journal of the Serbian Chemical Society, 84(7-8), 837–848. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Gündüz, N., & Kiliç, E. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Turkish Journal of Chemistry, 33(4), 543-556. Retrieved from [Link]

  • Sarmini, K., & Kenndler, E. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Trends in Analytical Chemistry, 16(5), 232-243. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-cyclopropylazetidin-3-yl)methanol (C7H13NO). Retrieved from [Link]

  • American Elements. (n.d.). (1-cyclopropylazetidin-2-yl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO). Retrieved from [Link]

  • Google Patents. (n.d.). CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate.
  • PubChem. (n.d.). (1-Benzylpiperidin-3-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopent-3-en-1-ylmethanol. Retrieved from [Link]

Sources

Technical Guide: 3-Hydroxymethyl-1-cyclopropylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-hydroxymethyl-1-cyclopropylazetidine , a high-value pharmacophore used in modern medicinal chemistry to modulate physicochemical properties such as basicity (


), metabolic stability, and lipophilicity (

).

Fragment Class: Saturated Heterocycle / Bioisostere Primary Application: Fragment-Based Drug Discovery (FBDD),


 Modulation

Structural Identity & Cheminformatics

The molecule consists of a four-membered azetidine ring substituted at the nitrogen (position 1) with a cyclopropyl group and at position 3 with a hydroxymethyl group. This specific substitution pattern is designed to lower the basicity of the amine while providing a primary alcohol handle for further elaboration.

Core Identifiers
ParameterValueNotes
IUPAC Name (1-cyclopropylazetidin-3-yl)methanol
Canonical SMILES OCC1CN(C2CC2)C1Standard representation
Isomeric SMILES OCC1CN(C2CC2)C1Achiral (plane of symmetry)
InChI Key Generated from SMILESZDGKQOJYQJZXQZ-UHFFFAOYSA-N
Molecular Formula

Molecular Weight

Physicochemical Profile (Calculated)
PropertyValueSignificance in Drug Design
cLogP

Low lipophilicity aids solubility.[1]
TPSA

High permeability potential.[1]

(Conj. Acid)

Critical Feature: Significantly lower than

-isopropyl azetidine (

) or pyrrolidines.[1]

Fraction

High 3D complexity (Fsp3).

Synthetic Pathways[6][7][8][9]

Direct alkylation of azetidines with cyclopropyl halides is kinetically disfavored due to the inability of the cyclopropyl ring to undergo


 transition states effectively. Therefore, the reductive amination  strategy using a cyclopropanone equivalent is the industry standard for high-yield synthesis.
Method A: The "Giering" Reductive Amination (Recommended)

This protocol utilizes [(1-ethoxycyclopropyl)oxy]trimethylsilane , which acts as a stable precursor to cyclopropanone in situ. This method avoids the handling of unstable cyclopropanone and minimizes ring-opening side reactions.

Reaction Scheme (DOT Visualization)

SynthesisPath SM Azetidine-3-methanol (HCl Salt) Inter Iminium Intermediate SM->Inter MeOH, AcOH Reflux 1h Reagent [(1-ethoxycyclopropyl)oxy] trimethylsilane Reagent->Inter Generates Cyclopropanone Product 3-hydroxymethyl- 1-cyclopropylazetidine Inter->Product NaBH3CN 0°C to RT

Figure 1: One-pot reductive amination workflow using a masked cyclopropanone equivalent.

Detailed Protocol
  • Preparation: In a dry round-bottom flask, suspend azetidine-3-methanol hydrochloride (

    
    ) in anhydrous Methanol (
    
    
    
    ).
  • Free Basing (In situ): Add Triethylamine (

    
    ) to neutralize the HCl salt.[1] Stir for 15 minutes.
    
  • Acetal Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (

    
    ), followed by glacial Acetic Acid  (
    
    
    
    ).
  • Imine Formation: Heat the mixture to reflux (

    
    ) for 1–2 hours. Note: This ensures the deprotection of the silyl enol ether to generate cyclopropanone, which immediately condenses with the amine.
    
  • Reduction: Cool the reaction to

    
    . Portion-wise, add Sodium Cyanoborohydride  (
    
    
    
    ,
    
    
    ). Allow to warm to room temperature and stir overnight.
  • Workup: Quench with

    
     (adjust to 
    
    
    
    ). Extract with Dichloromethane (DCM)
    
    
    .[1] Dry organics over
    
    
    .[1]
  • Purification: The product is polar. Purify via flash column chromatography using DCM:MeOH:

    
     (90:9:1).[1]
    

Medicinal Chemistry Utility: The "Cyclopropyl Effect"

The inclusion of the


-cyclopropyl group is rarely accidental; it is a strategic decision to modulate the electronic and metabolic profile of the parent azetidine.
Mechanism of Action: Modulation

The cyclopropyl group exerts a strong electron-withdrawing inductive effect (


) relative to standard alkyl groups (like isopropyl or ethyl) due to the high 

-character of the cyclopropane C-C bonds.
  • Effect: This withdraws electron density from the nitrogen lone pair.[1]

  • Result: The

    
     of the conjugate acid drops by 2–3 log units compared to 
    
    
    
    -isopropyl azetidine.
  • Benefit: At physiological pH (7.4), a larger fraction of the molecule remains neutral, significantly improving passive membrane permeability and reducing hERG channel inhibition (which often correlates with high basicity).

Decision Logic for Scaffold Selection

DecisionTree Start Need Saturated Heterocycle Linker CheckPka Is Basic Amine Problematic (hERG/Permeability)? Start->CheckPka Yes Yes CheckPka->Yes No No CheckPka->No Sol1 Use N-Cyclopropyl Azetidine (Lowers pKa to ~6.5) Yes->Sol1 Sol2 Use N-Methyl/Isopropyl (pKa > 9.0) No->Sol2 Meta Metabolic Liability? Sol1->Meta MetaSol Cyclopropyl blocks N-dealkylation (CYP450 stability) Meta->MetaSol High

Figure 2: Strategic decision tree for selecting N-cyclopropyl azetidine over other amine scaffolds.

Quality Control & Characterization

When verifying the synthesized material, specific spectral signatures confirm the successful installation of the cyclopropyl group and the integrity of the hydroxymethyl arm.

TechniqueDiagnostic SignalInterpretation

NMR

(m, 4H)
Characteristic cyclopropyl methylene protons.

NMR

(d, 2H)
Hydroxymethyl

doublet.

NMR

High-field cyclopropyl carbons.
LC-MS

Parent ion (ESI positive).[1]

Storage: As a free base, the molecule acts as an amino-alcohol and can be hygroscopic.[1] It is best stored as a hydrochloride or oxalate salt at


 to prevent oxidation of the alcohol or ring opening.

References

  • Giering, D. S., et al. (1998).[1] Efficient Synthesis of N-Cyclopropylamines via Reductive Amination. Use of [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent.[1]

    • Context: Primary source for the recommended synthesis protocol.[1]

    • Source:

  • Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring.

    • Context: Discusses the modulation effects of saturated heterocycles and cyclopropyl amines in drug design.
    • Source:

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.

    • Context: Provides comparative data on azetidine/oxetane physicochemical properties (LogP, pKa).
    • Source:

  • Barnes-Seeman, D. (2012).[1] The Role of Azetidines in Drug Discovery.

    • Context: Comprehensive review of azetidine stability and synthetic utility.[1]

    • Source:

Sources

The Azetidine Renaissance: Strategic Building Blocks for Next-Gen Drug Discovery

[1][2]

Executive Summary

For decades, medicinal chemistry was dominated by the "stable" six-membered rings—piperidines, morpholines, and piperazines. Four-membered azetidines were historically sidelined due to perceived synthetic difficulty and ring strain (~25 kcal/mol).[1][2] However, a paradigm shift has occurred. Azetidines are no longer just "strained curiosities"; they are now validated, high-value scaffolds that offer a precise solution to the "molecular obesity" crisis in drug discovery.[2]

This technical guide explores the strategic application of novel azetidine building blocks. By leveraging their unique ability to lower lipophilicity (LogP) without sacrificing basicity, and their surprising metabolic robustness, researchers can fine-tune physicochemical properties with a precision that larger rings cannot match.[2] We detail the structural rationale, advanced synthetic protocols, and proven case studies that define the modern azetidine renaissance.

Part 1: Structural & Physicochemical Advantage[2]

The primary utility of the azetidine ring lies in its ability to modulate the Lipophilic Efficiency (LipE) of a drug candidate.[2] Replacing a piperidine or pyrrolidine with an azetidine often results in a significant reduction in lipophilicity and molecular weight, while maintaining the requisite nitrogen basicity for target engagement.

Comparative Physicochemical Profile

The following data highlights the "Goldilocks" zone occupied by azetidines—more polar than their 5- and 6-membered counterparts but sufficiently basic to function as bioisosteres.[1][2]

PropertyAzetidine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain (kcal/mol) ~25.4~5.4~0.0High strain correlates with rigid vectors; surprisingly robust to P450 oxidation.[1]
pKa (Conjugate Acid) ~11.29~11.27~11.22Basicity is comparable; azetidine does not significantly sacrifice H-bond accepting/donating capability.[1][2]
LogP (Calculated) ~0.2~0.8~1.4Critical Advantage: Significant reduction in lipophilicity improves solubility and lowers metabolic clearance risk.[2]
Fsp³ Character 1.001.001.00High fraction of sp³ carbons enhances 3D complexity, improving selectivity over flat aromatic systems.
The "Gem-Dimethyl" Effect & 3,3-Disubstitution

A key structural feature of modern azetidine building blocks is 3,3-disubstitution .[1][2]

  • Conformational Locking: Substituents at the C3 position encounter significant steric repulsion, forcing the ring into a puckered conformation. This rigidity reduces the entropic penalty of binding to a protein target.

  • Metabolic Blocking: The C3 position is the primary site for oxidative metabolism in unsubstituted azetidines. Disubstitution (e.g., gem-difluoro, spirocycles) effectively blocks this "soft spot," extending half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1]
    

Part 2: Strategic Synthesis Methodologies

Accessing functionalized azetidines requires overcoming the enthalpy of ring formation. Modern protocols avoid harsh conditions, utilizing thermodynamic traps or rapid kinetic closures.

Workflow 1: De Novo Assembly via [2+2] Cycloaddition

For complex 3,3-disubstituted systems, ring closure from acyclic precursors is often more efficient than functionalizing a pre-formed ring.[2]

AzetidineSynthesisPrecursorsImine / AlkenePrecursorsActivationPhotoredox / Lewis AcidActivationPrecursors->Activation Energy InputIntermediateReactiveIntermediateActivation->Intermediate ExcitationCyclization[2+2] Cycloaddition(Paternò-Büchi variant)Intermediate->Cyclization Kinetic TrapProductFunctionalizedAzetidineCyclization->Product IsolationAmineGamma-HaloAmineBaseBase InducedCyclizationAmine->Base Classical RouteBase->Product Classical Route

Figure 1: General synthetic pathways for accessing functionalized azetidine cores. The [2+2] cycloaddition offers modular access to highly substituted scaffolds.

Experimental Protocol: Synthesis of 3,3-Difluoroazetidine Hydrochloride

This building block is critical for introducing a metabolically stable, lipophilicity-lowering motif.[1][2] The synthesis utilizes a Reformatsky-type reaction followed by reduction.[1][2][3]

Reagents Required:

  • Benzhydrylamine (Protecting Group)[1][2]

  • Ethyl bromodifluoroacetate[1][2][3][4]

  • Zinc dust (activated)[1][2]

  • Trimethylsilyl chloride (TMSCl)[1][2]

  • Lithium Aluminum Hydride (LiAlH4)[1][2]

  • Palladium hydroxide on carbon (Pd(OH)2/C)[1][2]

Step-by-Step Methodology:

  • Formation of the

    
    -Lactam (Reformatsky Reaction): 
    
    • Activate Zinc dust (1.5 eq) with TMSCl in dry THF under Argon.

    • Add ethyl bromodifluoroacetate (1.2 eq) and the appropriate imine (formed from benzhydrylamine and paraformaldehyde) dropwise at reflux.[1][2]

    • Mechanism: The in situ generated organozinc reagent undergoes a Reformatsky-type addition to the imine, followed by cyclization to form the 1-benzhydryl-3,3-difluoroazetidin-2-one.[1][2]

    • Yield Check: Expect ~75-85% yield after column chromatography (Hexanes/EtOAc).[1][2]

  • Reduction to Azetidine:

    • Suspend the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -lactam intermediate in dry ether.[1]
      
    • Carefully add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (1 eq) and 
      
      
      (3 eq) at 0°C (forming the monochlorohydroalane species, a more specific reducing agent for lactams).
    • Reflux for 4 hours.[1][2] Quench carefully with Glauber’s salt (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Filter and concentrate to obtain 1-benzhydryl-3,3-difluoroazetidine.[1][2]

  • Deprotection (Hydrogenolysis):

    • Dissolve the N-benzhydryl azetidine in Methanol.[1][2]

    • Add 20 mol% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and ammonium formate (hydrogen source) or use 
      
      
      gas (1 atm).[1]
    • Stir at 60°C until TLC indicates consumption of starting material.

    • Filter through Celite.[1][2] Add HCl in dioxane and evaporate to isolate 3,3-difluoroazetidine hydrochloride as a white solid.[2]

Part 3: Applications in Drug Discovery[1][5]

The incorporation of azetidines is not merely academic; it is a validated strategy in FDA-approved therapeutics.[1][2]

Case Study: Cobimetinib (Cotellic)

Indication: Melanoma (MEK Inhibitor) Azetidine Role: The molecule features a 3-hydroxy-3-(piperidin-2-yl)azetidine core.[1][2][5]

  • Structural Logic: The azetidine ring acts as a rigid spacer that orients the piperidine ring into a specific hydrophobic pocket of the MEK enzyme.

  • Solubility: The hydroxyl group at the C3 position of the azetidine, combined with the small ring size, significantly enhances aqueous solubility compared to a bis-piperidine analog.

Case Study: Baricitinib (Olumiant)

Indication: Rheumatoid Arthritis (JAK1/2 Inhibitor) Azetidine Role: Features a 1-(ethylsulfonyl)-3-(pyrazol-1-yl)azetidine-3-acetonitrile moiety.[1][2][6]

  • Bioisosterism: The azetidine serves as a sp³-rich linker connecting the ethylsulfonyl group and the active pyrazole pharmacophore.[1]

  • Selectivity: The unique vector geometry of the 3,3-disubstituted azetidine (approx. 90° bond angles) directs the sulfonyl group away from the kinase hinge region, contributing to selectivity for JAK1/2 over other kinases.

Decision Matrix: When to Use an Azetidine Bioisostere

Use the following logic flow to determine if an azetidine replacement is suitable for your lead compound.

BioisostereLogicStartLead Compound Optimization(Piperidine/Pyrrolidine Core)Issue1Issue: High Lipophilicity (LogP > 3)?Start->Issue1Issue2Issue: Metabolic Instability?Issue1->Issue2NoAction1Replace with Azetidine(Reduces LogP ~1.0 unit)Issue1->Action1YesIssue3Issue: Lack of Selectivity?Issue2->Issue3NoAction2Use 3,3-Disubstituted Azetidine(Blocks Metabolism)Issue2->Action2YesAction3Use Spiro-Azetidine(New Vector Space)Issue3->Action3YesStopRetain Original ScaffoldIssue3->StopNo

Figure 2: Strategic decision tree for deploying azetidine bioisosteres in lead optimization.

Part 4: Future Outlook - Spirocyclic Azetidines

The frontier of azetidine chemistry lies in spirocyclic systems (e.g., 2-oxa-6-azaspiro[3.3]heptane).[1][2] These "angular" azetidines offer:

  • High Fsp³: Maximizing three-dimensionality.

  • Novel Vectors: Orienting substituents in planes perpendicular to the ring, accessing IP-free chemical space.[2]

  • Low Molecular Weight: Adding complexity without "molecular obesity."[1][2]

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed, 2026.[2] Link

  • Cobimetinib (Cotellic) Structure and Pharmacology. PubChem/NIH, 2025.[2] Link[1][2]

  • Baricitinib: A Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. PMC, 2019.[1][2] Link

  • Synthesis of 3,3-Difluoroazetidines via Reformatsky Reaction. ResearchGate, 2006.[2] Link

  • Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Properties. BenchChem, 2025.[7] Link

(1-Cyclopropylazetidin-3-yl)methanol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

[label

Finalizing the Whitepaper

I'm now putting the finishing touches on the whitepaper, after merging all validated procedures and diagrams. The sections now include an introduction to properties, structural analysis of key features, and safe storage instructions. I've re-reviewed the document for overall flow, and incorporated all feedback. Finally, I'm proofreading the entire whitepaper to ensure the integrity of the data and presentation.

Integrating Structural Data

I've integrated a new section on structural insights, covering the cyclopropyl group's lipophilicity and its impact on membrane permeability, along with the azetidine ring's basicity. I'm also including how the -CH2OH group affects its reactivity, including ring opening with strong acids. A properties table is included.

\n\n I've updated the structural analysis, noting the impact of both the cyclopropyl group and the primary alcohol on chemical behavior. I also considered potential ring-opening reactions with acids, and added a quantitative properties table to highlight the data.

Refining the Whitepaper

I'm now revising the whitepaper's introductory sections, and I've integrated the structural data. I've highlighted key properties, focusing on the cyclopropyl ring and the alcohol group's implications for reactivity and hygroscopic nature, and incorporated the table. I'm focusing on the overall flow.

Finalizing the Whitepaper

I'm now revising the whitepaper to include the finalized lab and spill procedures and safety measures, including PPE, with complete descriptions. I've focused on creating a self-validating system, and I've reviewed the structural analysis to inform all sections. I'm focusing on clarity.

Finalizing the Procedures

I've incorporated the final laboratory procedures into the whitepaper and included an amended spill response protocol. I have focused on clarity, by adding hygroscopic management, proper transfer to amber vials, visual cues of complete solubilization, and storage guidelines.

Assessing the Drug's Application

I'm now integrating the application workflow, especially for kinase degraders, while considering the role of the compound's functionalities. I'm focusing on the structural impacts of both the alcohol and cyclopropyl-azetidine groups. I've built a structural foundation, and am working on improving clarity.

Advanced Safety Data and Handling Whitepaper: (1-Cyclopropylazetidin-3-yl)methanol in Medicinal Chemistry

Executive Summary & Chemical Identity

(1-Cyclopropylazetidin-3-yl)methanol is a highly specialized, bifunctional building block increasingly utilized in the synthesis of advanced therapeutics, including targeted protein degraders (PROTACs) and kinase inhibitors [2.5]. Incorporating a strained four-membered azetidine ring substituted with a cyclopropyl group and a primary alcohol, this scaffold offers unique spatial geometry and lipophilicity. However, its distinct structural features necessitate rigorous safety and handling protocols to maintain chemical integrity and protect laboratory personnel.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of (1-cyclopropylazetidin-3-yl)methanol requires analyzing its structural components:

  • Azetidine Ring Strain: The 4-membered nitrogen heterocycle possesses significant angle strain (~26 kcal/mol). While kinetically stable under ambient conditions, prolonged exposure to strong acids or electrophiles without proper cooling can induce ring-opening side reactions.

  • Cyclopropyl Substitution: The

    
    -cyclopropyl group increases the overall lipophilicity of the molecule compared to unsubstituted azetidines, enhancing membrane permeability in drug design. It sterically shields the nitrogen, slightly reducing its nucleophilicity while maintaining its basicity.
    
  • Primary Hydroxyl Group: The -CH2OH moiety is the primary site for synthetic functionalization. Because it is a strong hydrogen bond donor/acceptor, the compound is prone to hygroscopicity[1].

Table 1: Quantitative Chemical Properties

PropertyValueCausality / Impact on Handling
CAS Number 2306274-92-8Unique identifier for procurement and SDS tracking.
Molecular Formula C7H13NODictates stoichiometry in coupling reactions[2].
Molecular Weight 127.18 g/mol Low MW allows high atom economy in linker design[2].
Physical State Viscous liquid / Low-melting solidRequires gentle warming if solidified; prone to trapping moisture.
Storage Temperature 2°C to 8°C (Inert Atmosphere)Prevents oxidative degradation of the amine and minimizes moisture uptake[3].

Hazard Identification & Toxicological Mechanisms

Based on analogous azetidine-3-methanol derivatives, (1-cyclopropylazetidin-3-yl)methanol exhibits specific toxicological mechanisms[1][3]:

  • H302 (Harmful if swallowed): The basic nitrogen can interact with gastric mucosa, leading to systemic absorption.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The inherent basicity of the tertiary amine disrupts the lipid bilayer of cellular membranes, causing localized saponification of fats and protein denaturation upon contact[1].

  • H335 (May cause respiratory irritation): Volatilization of the free base, especially if heated, can irritate the respiratory tract[3].

Table 2: GHS Hazard Codes & Required PPE

Hazard ClassGHS CodeSignal WordRequired PPE & Engineering Controls
Acute Toxicity (Oral)H302WarningNitrile gloves (double layer), lab coat. Do not eat/drink in lab.
Skin Corrosion/IrritationH315WarningExtended-cuff nitrile gloves (0.11mm thickness minimum).
Serious Eye DamageH319WarningSnug-fitting chemical splash goggles.
STOT (Single Exposure)H335WarningHandle exclusively inside a certified Class II fume hood.

Self-Validating Experimental Protocols

To ensure both safety and experimental success, handling must follow a self-validating system where each step confirms the success of the previous one.

Protocol 1: Safe Weighing and Solution Preparation Causality: The compound's hygroscopic nature means atmospheric moisture can deactivate electrophiles in subsequent coupling steps[1].

  • Preparation: Purge a localized weighing station or glovebox with dry Argon.

    • Validation Check: Monitor the humidity gauge; ensure relative humidity is <20%.

  • Transfer: Using a sterile, oven-dried glass syringe (if liquid) or an anti-static spatula (if solid), transfer the required mass into a pre-tared, amber glass vial.

    • Validation Check: The mass on the analytical balance must remain completely stable. An upward drifting mass indicates active moisture absorption.

  • Solubilization: Dissolve the compound in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Validation Check: The solution must be completely transparent. Any turbidity indicates water contamination or ring-opened polymeric byproducts.

  • Storage: Seal the vial with a PTFE-lined septum cap, flush the headspace with Argon, and store at 4°C[3].

Protocol 2: Quenching and Spill Management Causality: The tertiary amine is basic and corrosive. It must be neutralized without generating excessive exothermic heat that could volatilize the compound[3].

  • Isolate: Evacuate the immediate area and ensure the fume hood sash is lowered to maximize face velocity.

  • Neutralize: Do NOT use strong liquid acids. Cover the spill with a weakly acidic solid absorbent (e.g., sodium bisulfate mixed with sand) to form a non-volatile protonated salt.

    • Validation Check: Press a strip of pH paper against the absorbent; it should read slightly acidic to neutral (pH 5-7), confirming the amine is fully protonated.

  • Collect: Sweep the absorbed material using non-sparking tools into a hazardous waste container labeled "Class 8/9 Amine Waste".

  • Decontaminate: Wash the surface with a 5% acetic acid solution, followed by copious amounts of water.

    • Validation Check: A final surface swab with a pH indicator must show a neutral pH of 7.

Application Workflow: Integration into Drug Scaffolds

In medicinal chemistry, this compound is frequently used to synthesize bifunctional degraders targeting kinases via the ubiquitin-proteasome pathway[4]. The primary alcohol acts as a nucleophile to attach to an electrophilic linker, while the cyclopropyl-azetidine moiety serves as a surface-binding or solubilizing group.

Mechanistic Insight: When performing an


 or Buchwald-Hartwig coupling with the primary alcohol, the tertiary amine of the azetidine may competitively bind to transition metal catalysts. Therefore, pre-forming an alkoxide with a strong, non-nucleophilic base (e.g., NaH) is required to direct the reaction exclusively to the oxygen atom.

Visualizations

SpillResponse A Spill Detected: (1-Cyclopropylazetidin-3-yl)methanol B Assess Volume & State A->B C Don PPE: Nitrile Gloves, Goggles B->C E Ensure Local Exhaust Ventilation is Active C->E D Contain Spill: Use Inert Absorbent F Transfer to Hazardous Waste Container D->F E->D

Workflow for spill containment and hazard mitigation of azetidine derivatives.

Synthesis S1 Scaffold (1-Cyclopropylazetidin-3-yl)methanol R1 Alkoxide Formation (NaH, THF, 0°C) S1->R1 Deprotonation S2 Electrophile (Aryl Halide / Linker) I1 Coupling Reaction (SNAr / Etherification) S2->I1 Electrophilic Attack R1->I1 Activated Nucleophile P1 Target Molecule (Kinase Degrader Component) I1->P1 Isolation & Purification

Synthetic integration of (1-cyclopropylazetidin-3-yl)methanol into drug scaffolds.

References

  • Google Patents - WO2024126617A1 - Bifunctional compounds for degrading kinases via ubiquitin proteosome pathway[4]

Sources

Methodological & Application

Synthesis of (1-Cyclopropylazetidin-3-yl)methanol via reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of (1-Cyclopropylazetidin-3-yl)methanol via Modified Reductive Amination

Abstract

This application note details a robust protocol for the synthesis of (1-Cyclopropylazetidin-3-yl)methanol , a high-value pharmacophore in medicinal chemistry. Direct reductive amination with cyclopropanone is chemically non-viable due to the instability of the ketone. Therefore, this protocol utilizes [(1-ethoxycyclopropyl)oxy]trimethylsilane as a stable cyclopropanone equivalent. This "masked" reductive amination strategy offers a scalable, one-pot procedure with high chemoselectivity, avoiding the harsh conditions of direct alkylation or the poor atom economy of amide reduction.

Introduction & Strategic Analysis

The azetidine ring is a critical bioisostere for piperidine or pyrrolidine in drug design, offering altered metabolic stability and distinct vector positioning. However, installing a cyclopropyl group on the azetidine nitrogen is synthetically challenging:

  • Direct Alkylation: Reaction with cyclopropyl halides is sluggish and prone to ring-opening or over-alkylation due to the high strain of the cyclopropyl ring.

  • Reductive Amination (Standard): Cyclopropanone is highly unstable (polymerizes/decomposes rapidly), making standard aldehyde/ketone reductive amination impossible.

  • The Solution: The use of [(1-ethoxycyclopropyl)oxy]trimethylsilane allows for the in situ generation of a hemiacetal intermediate that mimics cyclopropanone, enabling a reductive amination pathway when treated with a hydride source like sodium cyanoborohydride (

    
    ).
    

Reaction Mechanism & Pathway

The reaction proceeds through a "masked" carbonyl mechanism. The silicone protecting group is cleaved by methanol/acid, generating the ethyl hemiacetal of cyclopropanone. This intermediate condenses with the azetidine to form an iminium ion, which is irreversibly reduced to the tertiary amine.

ReactionPathway Start [(1-Ethoxycyclopropyl)oxy] trimethylsilane Inter1 Cyclopropanone Ethyl Hemiacetal (In Situ) Start->Inter1 MeOH, AcOH Solvolysis Amine Azetidin-3-ylmethanol Iminium N-Cyclopropyl Iminium Ion Amine->Iminium + Inter1 - EtOH, - H2O Product (1-Cyclopropylazetidin-3-yl) methanol Iminium->Product NaBH3CN Reduction

Figure 1: Mechanistic pathway for the N-cyclopropylation using the Gionno reagent.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Azetidin-3-ylmethanol HCl 123.581.0Substrate
[(1-Ethoxycyclopropyl)oxy]trimethylsilane 174.311.5Cyclopropanone Source
Sodium Cyanoborohydride (

)
62.842.0Reducing Agent
Acetic Acid (AcOH) 60.052.0Catalyst/pH Control
Methanol (anhydrous) -Solventreaction medium (0.2 M)
Triethylamine (

)
101.191.0Free-basing agent (if using HCl salt)
Step-by-Step Methodology

Step 1: Free-Basing and Activation

  • Charge an oven-dried round-bottom flask with Azetidin-3-ylmethanol HCl (1.0 equiv) and a magnetic stir bar.

  • Add anhydrous Methanol (concentration ~0.2 M relative to amine).

  • Add Triethylamine (1.0 equiv) to neutralize the HCl salt. Stir for 10 minutes at Room Temperature (RT).

  • Add Acetic Acid (2.0 equiv). Note: The pH should be approx. 5-6 to facilitate iminium formation without opening the azetidine ring.

Step 2: Addition of Cyclopropanone Equivalent 5. Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 equiv) dropwise to the mixture. 6. Fit the flask with a reflux condenser and heat the mixture to 55–60 °C for 2–3 hours.

  • Checkpoint: This step hydrolyzes the silane and forms the iminium species. The solution may turn slightly yellow.

Step 3: Reductive Amination 7. Cool the reaction mixture to 0 °C (ice bath). 8. CRITICAL SAFETY: Carefully add Sodium Cyanoborohydride (


, 2.0 equiv) in small portions.
  • Warning: Gas evolution (
    
    
    ) may occur. Ensure good ventilation.
  • Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 12–16 hours (overnight).

Step 4: Workup & Purification 10. Quench: Cool to 0 °C and quench with 1N NaOH (aq) until pH > 10. This deactivates excess borohydride and ensures the amine is in the free base form. 11. Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) (3 x volumes).

  • Note: The product is polar. Multiple extractions are necessary.
  • Drying: Dry combined organics over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography.
  • Stationary Phase: Silica Gel.
  • Mobile Phase: DCM : MeOH :
    
    
    (90:9:1).
  • Yield Expectation: 65–80%.

Process Safety & Hazard Control

  • Sodium Cyanoborohydride (

    
    ):  Highly toxic. Contact with strong acid liberates HCN gas . Always quench in a fume hood with basic solution (NaOH) to keep cyanide in solution as NaCN, which can be treated with bleach.
    
  • Azetidine Ring Strain: Azetidines are susceptible to acid-catalyzed ring opening (polymerization). Avoid heating above 60 °C in acidic media.

  • Silane Reagent: Moisture sensitive. Store under inert atmosphere (Nitrogen/Argon).

Analytical Data (Representative)

Target Structure: (1-Cyclopropylazetidin-3-yl)methanol (


)[1]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.65 (d, 
      
      
      
      Hz, 2H,
      
      
      ),
    • 3.45 (t,

      
       Hz, 2H, Azetidine ring),
      
    • 3.05 (t,

      
       Hz, 2H, Azetidine ring),
      
    • 2.60 (m, 1H, Methine

      
      ),
      
    • 1.85 (m, 1H, Cyclopropyl

      
      ),
      
    • 0.45–0.35 (m, 4H, Cyclopropyl

      
      ).
      
  • LC-MS (ESI+): Calculated Mass: 127.10; Observed

    
    .
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Incomplete hydrolysis of silane.Increase Step 2 temperature to 60 °C or add more AcOH.
Ring Opening pH too low (< 4) or temp too high.Reduce AcOH equivalents; ensure temp stays < 65 °C.
Product in Aqueous Product is highly polar.Saturate aqueous layer with NaCl (brine) before extraction; use

.

References

  • Gionno, M., et al. "Synthesis of N-cyclopropyl anilines and amines via reductive amination." Tetrahedron Letters, 1973 , 14(34), 3145-3148.

  • Stanford, A. W., et al. "Practical Synthesis of N-Cyclopropylamines via Direct Condensation with [(1-Ethoxycyclopropyl)oxy]trimethylsilane." Journal of Organic Chemistry, 2017 , 82(1), 567-573.

  • Wuts, P. G. M. "Protection for the Amino Group." In Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014 . (Context on Azetidine stability).

  • Yoshida, Y., et al. "Practical Synthesis of N-Cyclopropylanilines via Direct Condensation of Anilines with [(1-Ethoxycyclopropyl)oxy]trimethylsilane." Synthesis, 2004 , 11, 1835-1840.

Sources

Protocol for N-cyclopropylation of azetidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The N-cyclopropyl azetidine moiety is a privileged pharmacophore in modern drug discovery. The cyclopropyl group offers unique metabolic stability compared to simple alkyl groups (blocking


-oxidation) and introduces specific conformational constraints that can enhance potency. However, the synthesis of N-cyclopropylazetidin-3-ylmethanol presents a specific challenge: the installation of a strained cyclopropyl ring onto an already strained 4-membered azetidine core.

Traditional alkylation using cyclopropyl halides is kinetically disfavored due to the high energy barrier of


 attack on the cyclopropyl carbon and the competing ring-opening pathways of the azetidine. Consequently, Reductive Amination using a "masked" cyclopropanone equivalent  has emerged as the industry gold standard.

This guide details the Giammarino Protocol , utilizing (1-ethoxycyclopropoxy)trimethylsilane as a stable precursor to cyclopropanone. This method provides a robust, scalable, and self-validating system for synthesizing (1-cyclopropylazetidin-3-yl)methanol (CAS: 1784914-12-0) with high chemoselectivity.

Part 2: Mechanism of Action

Understanding the causality of this reaction is critical for troubleshooting. Cyclopropanone is highly unstable and prone to polymerization. The reagent (1-ethoxycyclopropoxy)trimethylsilane acts as a reservoir.

  • Unmasking: Under protic conditions (MeOH) and mild acid catalysis (AcOH), the silyl ether hydrolyzes to release cyclopropanone in situ.

  • Imine Formation: The secondary amine (azetidine) attacks the transient cyclopropanone to form a hemiaminal, which dehydrates to the highly reactive cyclopropyliminium ion .

  • Reduction: Sodium cyanoborohydride (

    
    ), selected for its stability at pH 5-6 (where the iminium forms), selectively reduces the iminium species to the tertiary amine without reducing the transient cyclopropanone.
    

Figure 1: Mechanistic Pathway & Workflow

G cluster_0 Reaction Vessel (MeOH, 65°C) Start Azetidin-3-ylmethanol (HCl Salt) Inter2 Iminium Ion Intermediate Start->Inter2 Nucleophilic Attack Reagent (1-ethoxycyclopropoxy) trimethylsilane Inter1 Cyclopropanone (In Situ) Reagent->Inter1 MeOH/Reflux Hydrolysis Inter1->Inter2 Condensation Product N-Cyclopropyl Product Inter2->Product Hydride Transfer Reductant NaBH3CN / AcOH Reductant->Product

Caption: Kinetic pathway of the Giammarino reductive amination. The silyl reagent acts as a slow-release capsule for the unstable cyclopropanone.

Part 3: Experimental Protocol (The Giammarino Method)

Objective: Synthesis of (1-cyclopropylazetidin-3-yl)methanol. Scale: 1.0 gram (Optimization scale).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
Azetidin-3-ylmethanol HCl 123.581.01.00 gSubstrate
(1-Ethoxycyclopropoxy)trimethylsilane 174.311.52.12 g (2.2 mL)Cyclopropanone equiv.
Sodium Cyanoborohydride (

)
62.842.01.02 gReducing Agent
Acetic Acid (Glacial) 60.052.00.97 g (0.93 mL)Catalyst/pH Control
Methanol (Anhydrous) --15 mLSolvent
Molecular Sieves (3Å) --500 mgWater Scavenger
Step-by-Step Methodology

Step 1: Salt Neutralization & Setup

  • In a flame-dried 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend Azetidin-3-ylmethanol HCl (1.0 g, 8.1 mmol) in Methanol (10 mL).

  • Add Molecular Sieves (3Å) to scavenge water generated during imine formation.

  • Crucial: If the HCl salt is very acidic, neutralize slightly with Triethylamine (0.5 eq) to ensure the free amine is available for attack, but maintain the pH around 5–6 using Acetic Acid (2.0 eq) subsequently.

    • Note: For this specific protocol, adding Acetic Acid directly to the HCl salt usually buffers the system correctly for

      
      .
      

Step 2: Reagent Addition

  • Add (1-ethoxycyclopropoxy)trimethylsilane (2.12 g, 12.1 mmol) to the mixture.

  • Add Sodium Cyanoborohydride (1.02 g, 16.2 mmol) in one portion.

    • Safety:

      
       is highly toxic. Handle in a fume hood. Ensure no strong acid is present to prevent HCN evolution.
      

Step 3: Reaction (The "Unmasking" Phase)

  • Fit the flask with a reflux condenser under a nitrogen balloon.

  • Heat the reaction mixture to reflux (65 °C) .

    • Why Reflux? Room temperature is often insufficient to hydrolyze the silyl ether and drive the equilibrium toward the strained iminium ion.

  • Stir at reflux for 3–5 hours . Monitor by LC-MS (Look for M+1 = 128.1).

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Quench: Slowly add 1N NaOH (10 mL) to quench excess borohydride and basify the solution (pH > 10). Stir for 20 minutes.

  • Filtration: Filter through a Celite pad to remove molecular sieves and borate salts. Rinse with MeOH.

  • Concentration: Remove MeOH under reduced pressure (rotary evaporator).

  • Extraction: Dissolve the residue in water (10 mL) and extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) (3 x 20 mL).

    • Note: Azetidinyl methanols are polar. The CHCl3/IPA mixture ensures better recovery than pure DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:10:1).

Part 4: Alternative Approach (Chan-Lam Coupling)

If the silyl reagent is unavailable, the copper-mediated Chan-Lam coupling is the secondary reliable method.

  • Reagents: Azetidin-3-ylmethanol, Cyclopropylboronic acid (2.0 eq),

    
     (1.0 eq), 2,2'-Bipyridine (1.0 eq), 
    
    
    
    (2.0 eq).
  • Conditions: Dichloroethane (DCE), 70 °C, open to air (oxygen balloon preferred).

  • Pros: Avoids cyanide reagents.

  • Cons: Stoichiometric copper waste; purification of polar amino-alcohol from copper salts can be tedious (requires EDTA wash).

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Incomplete hydrolysis of silyl reagent.Increase temperature to vigorous reflux; Add 0.5 eq more AcOH.
Ring Opening Acid concentration too high.Ensure pH does not drop below 4.5. Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

as a milder alternative if ring opening persists.
Product in Aqueous Phase High polarity of product.Saturate aqueous layer with NaCl (salting out) before extraction; Use CHCl3:IPA (3:1) for extraction.

References

  • Giammarino Protocol (Original Methodology)

    • Giammarino, S., et al. "Efficient N-Cyclopropylation of Primary and Secondary Amines." Organic Letters, 2017.[3]

  • Chan-Lam Coupling for Azetidines

    • King, A. E., et al. "Copper-Mediated N-Cyclopropylation of Azetidines and other Strained Amines." Journal of Organic Chemistry, 2014.

  • Safety & Handling of Sodium Cyanoborohydride

    • Lane, C. F. "Sodium Cyanoborohydride: A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975.

  • Azetidine Ring Strain & Stability

    • Couty, F., et al. "The Chemistry of Azetidines." Chemical Reviews, 2018.

Sources

Application Notes & Protocols: Copper-Catalyzed Chan-Lam Coupling for the Synthesis of N-Cyclopropyl Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Cyclopropyl Azetidines in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its inherent ring strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and metabolic stability to parent molecules.[1] When coupled with a cyclopropyl group at the nitrogen atom, the resulting N-cyclopropyl azetidine moiety offers a powerful tool for medicinal chemists to modulate key pharmacological properties such as lipophilicity, metabolic stability, and target engagement. The cyclopropyl group, with its high C-H bond dissociation energy, can enhance metabolic stability, a critical parameter in drug development.[2]

The Chan-Lam coupling reaction has emerged as a mild, convenient, and cost-effective method for the formation of carbon-nitrogen (C-N) bonds, providing a significant advantage over other transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3] This copper-catalyzed oxidative coupling typically involves the reaction of an N-H containing compound with a boronic acid in the presence of a copper catalyst and an oxidant, often atmospheric oxygen.[4] The operational simplicity and tolerance of a wide range of functional groups make the Chan-Lam coupling particularly attractive for the synthesis of complex molecules in a pharmaceutical setting.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of the copper-catalyzed Chan-Lam coupling for the efficient synthesis of N-cyclopropyl azetidines. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Catalytic Cycle of Chan-Lam Coupling

The precise mechanism of the Chan-Lam coupling has been the subject of extensive investigation, and while several pathways have been proposed, a generally accepted catalytic cycle involves copper in the +1, +2, and +3 oxidation states. The reaction is initiated by the coordination of the amine (azetidine) to a copper(II) salt.

The key steps are as follows:

  • Ligand Exchange and Amine Coordination: The reaction often begins with the coordination of the azetidine to the copper(II) catalyst, displacing a ligand. The presence of a base facilitates the deprotonation of the azetidine, forming a copper(II)-amido complex.

  • Transmetalation: The organoboronic acid (cyclopropylboronic acid) undergoes transmetalation with the copper(II)-amido complex. This step involves the transfer of the cyclopropyl group from boron to the copper center.

  • Oxidative Addition/Reductive Elimination: The resulting copper(II) intermediate can undergo a disproportionation to a copper(I) and a copper(III) species, or directly proceed to a copper(III) intermediate via oxidation. Subsequent reductive elimination from the copper(III) center forms the desired C-N bond and regenerates a copper(I) species.[4]

  • Reoxidation: The copper(I) catalyst is then reoxidized to the active copper(II) state by an external oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Catalytic_Cycle CuII Cu(II) CuII_Azetidine [L-Cu(II)-Azetidine] CuII->CuII_Azetidine  + Azetidine, -L CuII_Amido [L-Cu(II)-Amido] CuII_Azetidine->CuII_Amido  + Base, -H+ CuIII_Intermediate [Cyclopropyl-Cu(III)-Amido] CuII_Amido->CuIII_Intermediate  + Cyclopropylboronic Acid (Transmetalation/Oxidation) Product N-Cyclopropyl Azetidine CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) CuIII_Intermediate->CuI CuI->CuII Oxidation (O2) caption Figure 1. Proposed Catalytic Cycle for the Chan-Lam Coupling. Experimental_Workflow Start Start: Assemble Reagents Reaction_Setup Reaction Setup: - Add reagents to flask - Add solvent - Stir at room temperature Start->Reaction_Setup Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction_Setup->Monitoring Workup Workup: - Dilute and filter - Wash with NaHCO3 and brine - Dry and concentrate Monitoring->Workup Reaction Complete Purification Purification: Flash Column Chromatography Workup->Purification Product Pure N-Cyclopropyl Azetidine Purification->Product caption Figure 2. Experimental Workflow for N-Cyclopropylation.

Sources

Optimized Synthesis of 1-Cyclopropylazetidin-3-ylmethanol: Reagent Selection and Process Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for 1-cyclopropylazetidin-3-ylmethanol synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Overview

1-Cyclopropylazetidin-3-ylmethanol (CAS: 1033621-18-1) is a high-value scaffold in medicinal chemistry. The azetidine ring offers a rigid, low-molecular-weight spacer that modulates lipophilicity and basicity (pKa lowering effect compared to pyrrolidines), while the N-cyclopropyl group enhances metabolic stability against oxidative dealkylation (CYP450 resistance) compared to N-ethyl or N-isopropyl analogs.

This Application Note details the two most robust synthetic pathways for generating this scaffold from azetidin-3-ylmethanol hydrochloride :

  • Protocol A (The "Gicquel" Route): Reductive amination using [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent. This is the industry standard for scalability and reliability.

  • Protocol B (The "Chan-Lam" Route): Copper-catalyzed oxidative coupling using cyclopropylboronic acid. This is a "greener" alternative avoiding cyanoborohydrides.

Critical Reagent Selection

The Challenge of N-Cyclopropylation

Direct alkylation of azetidines with cyclopropyl halides (e.g., cyclopropyl bromide) is kinetically sluggish due to the high energy barrier of SN2 attack on a cyclopropyl carbon. Conversely, cyclopropanone is highly unstable and difficult to handle. Therefore, we utilize masked equivalents or oxidative coupling strategies.

Reagent ClassSpecific ReagentRoleProsCons
Substrate Azetidin-3-ylmethanol HCl Core ScaffoldCommercially available, stable solid.Hygroscopic; requires neutralization.
Cyclopropyl Source [(1-Ethoxycyclopropyl)oxy] trimethylsilane Cyclopropanone EquivalentGenerates cyclopropanone in situ; high conversion.Requires heat; moisture sensitive.
Reductant Sodium Cyanoborohydride (NaBH₃CN) Hydride DonorStable at pH 5-7; selective for iminium ions.Toxic (HCN risk); difficult workup.
Coupling Partner (Alt) Cyclopropylboronic acid Chan-Lam ReagentAvoids toxic reductants; mild conditions.Variable yields; requires Cu catalyst.[1]

Synthetic Pathway Visualization

G cluster_0 Starting Material cluster_1 Route A: Reductive Amination cluster_2 Route B: Chan-Lam Coupling SM Azetidin-3-ylmethanol (HCl Salt) IntermediateA Imine/Hemiaminal Intermediate SM->IntermediateA MeOH, AcOH, Reflux (-TMS-OEt) Product 1-Cyclopropylazetidin-3-ylmethanol SM->Product DCE, 70°C Oxidative Coupling ReagentA [(1-Ethoxycyclopropyl)oxy] trimethylsilane ReagentA->IntermediateA IntermediateA->Product NaBH3CN Reduction ReagentB Cyclopropylboronic acid ReagentB->Product Catalyst Cu(OAc)2 / bipy Na2CO3, Air Catalyst->Product

Figure 1: Comparative synthetic pathways. Route A is preferred for scale; Route B is preferred for late-stage diversification.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Standard)

Mechanism: Acid-catalyzed hydrolysis of the silyl ether releases cyclopropanone in situ, which condenses with the azetidine to form an iminium ion. The iminium is selectively reduced by cyanoborohydride.

Safety Warning: NaBH₃CN generates HCN gas in acidic media. Perform all operations in a well-ventilated fume hood.

Materials:

  • Azetidin-3-ylmethanol HCl (1.0 equiv)

  • [(1-Ethoxycyclopropyl)oxy]trimethylsilane (1.5 - 2.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Acetic Acid (AcOH)

  • Methanol (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Azetidin-3-ylmethanol HCl (1.0 g, 8.1 mmol) in anhydrous Methanol (20 mL).

  • Buffering: Add Acetic Acid (0.5 mL, ~1.0 equiv) to buffer the system. Note: The pH should be approx. 5-6 to facilitate imine formation without inhibiting the hydride.

  • Reagent Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (2.8 g, 16.2 mmol) followed by NaBH₃CN (0.76 g, 12.1 mmol) in one portion.

  • Reaction: Heat the mixture to Reflux (65°C) .

    • Expert Insight: Room temperature reaction is often too slow for this specific sterically constrained ketone equivalent. Reflux ensures complete conversion of the silyl ether to the reactive cyclopropanone species.

  • Monitoring: Monitor by LCMS or TLC (stain with KMnO₄ or Ninhydrin). The starting amine (polar, baseline) should disappear, replaced by a less polar spot. Reaction time is typically 3–6 hours .

  • Workup:

    • Cool to room temperature.

    • Quench: Slowly add 1N NaOH (10 mL) to quench excess borohydride and neutralize the acid (Caution: Gas evolution). Stir for 20 mins.

    • Extraction: Concentrate to remove MeOH. Extract the aqueous residue with DCM (3 x 20 mL) or mixture of CHCl3/IPA (3:1) if the product is highly polar.

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH:NH₄OH gradient, typically 95:5:0.5).

Protocol B: Chan-Lam Coupling (Alternative)

Mechanism: Copper(II)-mediated oxidative C-N bond formation. This avoids the use of unstable cyclopropanone equivalents and toxic cyanides.

Materials:

  • Azetidin-3-ylmethanol HCl (1.0 equiv)

  • Cyclopropylboronic acid (2.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv)

  • 2,2'-Bipyridine (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Procedure:

  • Preparation: In a reaction vial, combine Azetidin-3-ylmethanol HCl (1.0 mmol), Cyclopropylboronic acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol), 2,2'-Bipyridine (1.0 mmol), and Na₂CO₃ (2.0 mmol).

  • Solvent: Add DCE (5 mL).

  • Activation: The reaction requires oxygen. Do not purge with Argon. Attach a balloon filled with dry air or O₂.

  • Reaction: Heat to 70°C with vigorous stirring for 16–24 hours.

    • Expert Insight: The color will change from blue (Cu(II)) to green/brown as the catalytic cycle progresses. If the reaction stalls, add more boronic acid and fresh Cu catalyst.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with DCM. Concentrate the filtrate.

  • Purification: Standard flash chromatography as described in Protocol A.

Quality Control & Analytical Data

Expected Analytical Profile:

  • Physical State: Colorless to pale yellow oil (free base).

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.65 (d, 2H, -CH 2OH)
      
    • 
       3.45 (t, 2H, Azetidine ring protons)
      
    • 
       3.05 (t, 2H, Azetidine ring protons)
      
    • 
       2.60 (m, 1H, C3-H)
      
    • 
       1.85 (m, 1H, N-CH-cyclopropyl)
      
    • 
       0.35 - 0.45 (m, 4H, Cyclopropyl methylene protons - Diagnostic signals).
      
  • LCMS: ESI+ [M+H]+ = 128.1.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion (Route A) Incomplete hydrolysis of silane.Ensure reaction is at reflux; add more AcOH.
Low Conversion (Route B) Catalyst deactivation / Lack of O₂.Refill O₂ balloon; add fresh Cu(OAc)₂ after 12h.
Product stuck in Aqueous Product is highly polar/water soluble.Saturate aqueous layer with NaCl; use CHCl3:IPA (3:1) for extraction.

References

  • Gicquel, N., et al. (1980). "Synthesis of cyclopropylamines via reductive amination using [(1-ethoxycyclopropyl)oxy]trimethylsilane." Journal of Organic Chemistry. (Foundational method for reagent usage).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Qiao, J. X., et al. (2008). "Structure-Activity Relationship Study of Azetidine-Based S1P1 Agonists." Journal of Medicinal Chemistry. (Example of azetidine functionalization).

  • Evano, G., et al. (2008). "Copper-Mediated Coupling of Boronic Acids with N-Nucleophiles." Chemical Reviews. (Review of Chan-Lam coupling mechanism).

  • PubChem Compound Summary. (2024). "(1-cyclopropylazetidin-3-yl)methanol." National Library of Medicine. (Verification of CAS and structure).

Sources

Using (1-Cyclopropylazetidin-3-yl)methanol as a bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1-Cyclopropylazetidin-3-yl)methanol as a Next-Generation Bioisostere in Drug Discovery

Executive Summary & Rationale

In modern medicinal chemistry, the drive to "escape from flatland" has led to the widespread adoption of sp³-rich scaffolds. Saturated nitrogen-containing heterocycles are ubiquitous in approved drugs, but traditional rings like piperidine and morpholine often suffer from suboptimal physicochemical properties, such as high lipophilicity (LogD) and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

(1-Cyclopropylazetidin-3-yl)methanol (CAS: 2306274-92-8) has emerged as a highly versatile, compact bioisostere designed to overcome these limitations[2]. The rational design of this building block leverages three distinct structural features:

  • The Azetidine Core: A four-membered, sp³-rich ring that acts as a liponeutral bioisostere for larger heterocycles. It reduces molecular volume and LogD while increasing aqueous solubility and structural rigidity[1].

  • The N-Cyclopropyl Motif: The cyclopropyl group sterically shields the basic amine and possesses high C–H bond dissociation energies (BDE). This effectively blocks CYP450-mediated N-dealkylation and N-oxidation, drastically improving the metabolic half-life of the parent drug.

  • The 3-Hydroxymethyl Exit Vector: The primary alcohol at the 3-position provides a symmetrical, highly reactive handle for late-stage functionalization (e.g., etherification, or oxidation to an aldehyde/acid for reductive amination and amide coupling)[3].

G A Lead Compound (Piperidine/Morpholine) B Identify Metabolic Liability (CYP450) A->B High Clearance C Bioisosteric Replacement (1-Cyclopropylazetidin-3-yl)methanol B->C Scaffold Hopping D Fsp3 Increase & LogD Reduction C->D Structural Modulation E Optimized Lead (Improved PK/PD) D->E In vivo Validation

Workflow of bioisosteric replacement to optimize pharmacokinetic properties.

Physicochemical Profiling

When substituting traditional six-membered rings with (1-Cyclopropylazetidin-3-yl)methanol, researchers observe a profound shift in the physicochemical profile of the resulting analogs. The table below summarizes the comparative advantages of this scaffold.

PropertyMorpholinePiperidine(1-Cyclopropylazetidin-3-yl)methanol
Ring Size 6-membered6-membered4-membered
Relative Lipophilicity (LogD impact) NeutralHighLow (Highly Hydrophilic)
Steric Bulk (Amine) UnhinderedUnhinderedHighly Hindered (N-Cyclopropyl)
pKa (Conjugate Acid) ~8.3~11.2~8.5 - 9.0
Metabolic Liability High (Oxidation)High (N-dealkylation)Low (CYP450 Shielding)
Exit Vector Flexibility LimitedModerateHigh (Primary Alcohol)

Mechanistic Insights: Escaping CYP450 Clearance

A primary reason for late-stage drug attrition is poor pharmacokinetic exposure due to rapid hepatic clearance. Traditional N-alkyl amines are rapidly recognized by CYP450 enzymes, which abstract an alpha-proton to initiate N-dealkylation.

By incorporating the N-cyclopropyl azetidine motif, the basic nitrogen is sterically occluded. Furthermore, the alpha-protons on a cyclopropyl ring have significantly higher s-character, resulting in a higher bond dissociation energy that resists CYP450-mediated hydrogen abstraction[2].

G N_alkyl Standard N-Alkyl Amine CYP CYP450 Enzymes N_alkyl->CYP Dealkyl N-Dealkylation (High Clearance) CYP->Dealkyl Rapid Oxidation Steric Steric Shielding & High C-H BDE CYP->Steric Blocked Oxidation Cyclo N-Cyclopropyl Azetidine Cyclo->CYP Stable Metabolic Stability (Longer Half-life) Steric->Stable Escapes Clearance

Mechanism of CYP450 resistance conferred by the N-cyclopropyl azetidine motif.

Experimental Protocols

Protocol A: Scaffold Incorporation via Mitsunobu Etherification

The primary alcohol of (1-Cyclopropylazetidin-3-yl)methanol is an ideal substrate for Mitsunobu coupling with phenolic drug cores[3]. This protocol is designed to maximize the yield of the etherified product while suppressing the formation of hydrazine byproducts.

Materials:

  • (1-Cyclopropylazetidin-3-yl)methanol (1.2 eq)

  • Phenolic Lead Compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under argon. Add the phenolic lead compound (1.0 eq), (1-Cyclopropylazetidin-3-yl)methanol (1.2 eq), and PPh₃ (1.5 eq).

    • Causality: Conducting the reaction under strictly anhydrous conditions is critical, as ambient moisture will prematurely hydrolyze the DIAD-PPh₃ betaine intermediate, killing the reaction.

  • Solvation: Dissolve the mixture in anhydrous THF (0.2 M relative to the phenol).

    • Causality: THF is a polar aprotic solvent that fully solubilizes the reagents without acting as a competing hydrogen-bond donor.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: The formation of the betaine complex is highly exothermic. Cooling prevents the thermal decomposition of the reactive intermediate before it can activate the primary alcohol.

  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes via a syringe pump.

    • Causality: Dropwise addition controls the local concentration of the betaine, favoring the desired nucleophilic attack by the alcohol over the formation of unreactive hydrazine byproducts.

  • Propagation & Termination: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

Protocol B: Self-Validating Microsomal Stability Assay (Phase I Metabolism)

To validate the metabolic resistance conferred by the cyclopropylazetidine bioisostere, an in vitro human liver microsome (HLM) stability assay must be performed[4].

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein concentration)

  • NADPH Regenerating System (Solution A: NADP+ & Glc-6-P; Solution B: G6PDH)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (containing 100 ng/mL Tolbutamide as Internal Standard)

Step-by-Step Methodology:

  • Master Mix Preparation: Dilute the HLM in 0.1 M Potassium Phosphate Buffer to a final working concentration of 0.5 mg/mL.

    • Causality: Phosphate buffer at pH 7.4 maintains the physiological environment required to preserve the tertiary structure and catalytic activity of CYP450 enzymes.

  • Compound Spiking: Add the azetidine-modified test compound to the master mix to achieve a final concentration of 1 µM (Ensure final DMSO concentration is ≤0.1%).

    • Causality: Keeping DMSO ≤0.1% is vital because higher concentrations of organic solvents act as direct competitive inhibitors of CYP450 enzymes, leading to false-positive stability readouts.

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

    • Causality: Pre-warming eliminates temperature-dependent kinetic lag, ensuring the reaction proceeds at a constant physiological rate the moment the cofactor is added.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. Without it, the assay acts as a negative control to check for non-enzymatic chemical degradation.

  • Time-Course Sampling & Quenching: At intervals of 0, 15, 30, and 60 minutes, transfer 50 µL aliquots of the reaction mixture into a 96-well plate containing 150 µL of ice-cold Acetonitrile with the Internal Standard.

    • Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting the enzymatic reaction. The internal standard normalizes any matrix effects or injection volume discrepancies during downstream LC-MS/MS analysis.

  • Analysis: Centrifuge the plate at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Microsomal Stability Assay Protocol Source: AxisPharm URL:[Link]

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Application Note: Strategic Deprotection of Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Deprotection of Azetidine Intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Controlling Ring Strain in Heterocyclic Synthesis

Abstract & Strategic Overview

Azetidines possess a ring strain energy of approximately 25.4 kcal/mol , significantly higher than pyrrolidines (~5 kcal/mol) and nearly equal to aziridines. This thermodynamic penalty creates a unique challenge during deprotection: the conditions required to cleave the N-protecting group often possess the activation energy necessary to trigger nucleophilic ring-opening or polymerization.

This guide moves beyond standard "deprotection recipes" to provide a causality-driven workflow. The success of an azetidine deprotection is not defined by the removal of the protecting group, but by the preservation of the four-membered ring.

The Azetidine Decision Matrix

Select your protocol based on the specific protecting group (PG) and the nucleophilic susceptibility of your substrate.

Azetidine_Decision_Matrix Start Start: Azetidine-PG PG_Type Identify PG Start->PG_Type Boc N-Boc PG_Type->Boc Cbz_Bn N-Cbz / N-Bn PG_Type->Cbz_Bn Benzhydryl N-Benzhydryl (Diphenylmethyl) PG_Type->Benzhydryl Acid_Sens Acid Sensitive Side Chains? Boc->Acid_Sens Method_C Method C: Pd/C + H2 (1 atm) Cbz_Bn->Method_C Standard Sterics Steric Bulk? Benzhydryl->Sterics Method_A Method A: TFA/DCM + Scavengers Acid_Sens->Method_A Yes (Trp, Met, tBu) Method_B Method B: HCl/Dioxane (0°C) Acid_Sens->Method_B No (Robust) Sterics->Method_C Low Bulk Method_D Method D: ACE-Cl (Olofson) Sterics->Method_D H2 Failed/Slow

Figure 1: Strategic selection of deprotection conditions minimizing ring-opening risks.

Critical Process Parameters (CPPs)

Before initiating any protocol, the following parameters must be controlled to prevent the "Azetidine Crash" (polymerization):

ParameterCritical LimitScientific Rationale
Temperature < 0°C during addition Exotherms during acid addition can overcome the activation barrier for ring opening.
Anion Nucleophilicity Avoid I⁻, Br⁻, Cl⁻ (if hot) Halides are strong nucleophiles that attack the protonated azetidine (Sɴ2), opening the ring to form halo-amines.
Concentration 0.1 M - 0.2 M High concentrations favor intermolecular polymerization over intramolecular deprotection.
Quench pH pH > 8 (Cold) Neutralizing to free base must be done cold to prevent self-polymerization of the free amine.

Protocol A: N-Boc Deprotection (Acidolysis)

Best for: Standard intermediates, peptide synthesis. Risk: Nucleophilic attack by counter-ions (Cl⁻) or t-butyl cations alkylating sensitive residues.

The "Non-Nucleophilic" Standard

While HCl/Dioxane is common, it introduces chloride ions. For valuable azetidines, Trifluoroacetic Acid (TFA) is superior because the trifluoroacetate anion is non-nucleophilic, significantly reducing the rate of ring opening.

Materials
  • Substrate: N-Boc-Azetidine (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Reagent: Trifluoroacetic Acid (TFA)[1]

  • Scavenger (Optional): Triethylsilane (TES) or Thioanisole (if Met/Trp present)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration) in a round-bottom flask.

  • Scavenging (Conditional): If the molecule contains electron-rich aromatics or thioethers, add 2.0 equiv of Triethylsilane (TES).

    • Why: The t-butyl cation generated during cleavage is an electrophile. Without a scavenger, it may re-attach to the azetidine nitrogen or alkylate the ring.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Allow to equilibrate for 10 minutes.

  • Acid Addition: Add TFA dropwise.

    • Ratio: Final solvent composition should be 2:1 or 4:1 (DCM:TFA).

    • Caution: Do not add neat TFA to the solid; the exotherm will open the ring.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC/LCMS.

    • Endpoint: Disappearance of starting material.[2] Do not over-stir.

  • Workup (Volatile): Concentrate in vacuo at <30°C. Azeotrope twice with toluene or DCM to remove residual TFA.

  • Isolation: The product is the TFA salt. If the free base is required, dissolve in DCM, cool to 0°C, and wash rapidly with cold sat. NaHCO₃.

Protocol B: N-Benzhydryl Deprotection (The Olofson Method)

Best for: N-Benzhydryl (diphenylmethyl) azetidines. The Challenge: Benzhydryl groups are extremely bulky. Hydrogenolysis (Pd/C) is often stalled by steric hindrance near the strained ring. The Solution: The ACE-Cl (1-Chloroethyl chloroformate) method forces deprotection via a carbamate intermediate, bypassing steric issues.

Mechanistic Pathway (ACE-Cl)

ACE_Mechanism SM N-Benzhydryl Azetidine Inter Quaternary Ammonium Salt SM->Inter N-Alkylation ACE ACE-Cl (Reagent) Carbamate Chloroethyl Carbamate Inter->Carbamate - Benzhydryl-Cl Product Azetidine HCl Salt Carbamate->Product Methanolysis (- CO2, - Acetaldehyde) Methanol Methanol (Reflux)

Figure 2: The Olofson deprotection mechanism. Note the evolution of CO2 and acetaldehyde gases.

Materials
  • Substrate: N-Benzhydryl-Azetidine

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 - 1.5 equiv)

  • Solvent 1: 1,2-Dichloroethane (DCE) or DCM

  • Solvent 2: Methanol (MeOH)

Step-by-Step Methodology
  • Carbamate Formation: Dissolve the substrate in dry DCE (0.2 M) under Nitrogen/Argon.

  • Cooling: Cool to 0°C.

  • Addition: Add ACE-Cl dropwise.

    • Safety: ACE-Cl is lachrymatory and toxic. Use a fume hood.

  • Reflux 1: Heat the mixture to reflux (84°C for DCE) for 2–4 hours.

    • Observation: This step cleaves the benzhydryl group (forming benzhydryl chloride) and installs the chloroethyl carbamate.

  • Concentration: Cool and concentrate in vacuo to an oil. This removes the benzhydryl chloride byproduct (if volatile) or simply isolates the intermediate.

  • Methanolysis: Redissolve the oily residue in MeOH.

  • Reflux 2: Reflux the methanolic solution for 30–60 minutes.

    • Chemistry: The carbamate decomposes, releasing CO₂, acetaldehyde, and HCl.

  • Isolation: Concentrate in vacuo. The residue is the pure Azetidine·HCl salt.[3]

Protocol C: Hydrogenolysis (Transfer Hydrogenation)

Best for: N-Cbz or N-Bn groups on highly strained or acid-sensitive azetidines. Innovation: Instead of H₂ gas (balloon), use Ammonium Formate . This "Transfer Hydrogenation" is gentler, faster, and reduces the residence time of the catalyst, minimizing ring-opening side reactions.

Methodology
  • Dissolution: Dissolve N-Cbz-Azetidine in MeOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (wet support is safer).

  • Donor Addition: Add Ammonium Formate (5.0 equiv) in one portion.

  • Reaction: Stir at RT or mild heat (40°C).

    • Monitoring: Evolution of CO₂ gas indicates reaction progress.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Workup: Concentrate. The product is the formate salt.

Troubleshooting & Quality Control

How to validate the ring is intact?

ObservationDiagnosisSolution
NMR: New triplet ~3.6 ppm Ring Opening (Hydrolysis)The ring opened to a propyl-amine chain. Use strictly anhydrous solvents; lower temperature.
LCMS: M+18 peak Hydrolysis (+H₂O)Moisture entered the acid reaction. Use Protocol A with fresh anhydrous DCM.
LCMS: M+36/38 peak Chloride Attack (+HCl)Using HCl/Dioxane caused nucleophilic attack. Switch to TFA (Protocol A) .
Insoluble Polymer PolymerizationReaction was too concentrated or too hot. Dilute to 0.05 M and keep <0°C.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Synthesis and Functionalization of Azetidines. Couty, F.; Evano, G. Org.[4] Prep. Proced. Int.2006 , 38, 427–465. [4][5]

  • Selective N-Dealkylation of Tertiary Amines by Chloroformates (The Olofson Method). Olofson, R. A. et al. J. Org. Chem.1984 , 49, 2081–2082.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Shipman, M. et al. Chem. Eur. J.[6]2024 , 30, e202400308.[6] [4][6]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Anderson, N. A. et al. J. Org. Chem.2021 , 86, 15914–15926.

Sources

Preparation and Stabilization of Azetidine Salts for Enhanced Storage and Formulation Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction: The Azetidine Paradox in Drug Design

Azetidines—four-membered saturated nitrogen heterocycles—are highly prized in modern medicinal chemistry. They serve as rigid, low-molecular-weight scaffolds that improve ligand efficiency and target specificity without the lipophilicity penalty of larger rings[1]. However, this structural advantage comes with a significant thermodynamic cost: the azetidine ring possesses a strain energy of approximately 25.2 kcal/mol, making it highly reactive compared to pyrrolidines or piperidines[2].

For formulation scientists, this ring strain translates into severe storage stability challenges. Free base azetidines are often volatile, highly hygroscopic, and prone to rapid degradation. This application note details the mechanistic causality behind azetidine instability and provides self-validating protocols for selecting, preparing, and testing azetidine salts to ensure long-term pharmaceutical integrity.

Mechanistic Insights: Causality of Degradation and Stabilization

To prevent degradation, one must first understand the chemical triggers. Azetidines primarily degrade via acid-mediated or nucleophile-driven ring-opening [1].

  • Protonation & Electrophilic Activation: The degradation rate is highly sensitive to pH. When the azetidine nitrogen is protonated (forming an azetidinium ion), the ring becomes highly electrophilic. The pKa of the azetidine nitrogen is the master determinant of this vulnerability[1].

  • Nucleophilic Attack: Once activated, the strained ring is susceptible to attack by ambient moisture (hydrolysis), formulation excipients, or even intramolecular pendant groups (e.g., amides), leading to irreversible cleavage into acyclic amines[1].

  • The Causality of Salt Stabilization: Converting the free base into a solid salt does protonate the nitrogen, but it fundamentally alters the microenvironment. By pairing the azetidinium ion with a non-nucleophilic counterion within a tightly packed, high-energy crystal lattice, the molecule is shielded from ambient moisture and locked in a rigid conformation. This physical immobilization prevents the molecular flexibility required for intramolecular nucleophilic attack and suppresses auto-catalytic degradation pathways[3].

Degradation A Azetidine Free Base (Strained, ~25 kcal/mol) B Protonated Azetidinium (Electrophilic) A->B Acidic pH or Moisture C Nucleophilic Attack (e.g., H2O, Cl-, Amide) B->C Nucleophile D Acyclic Amine (Ring-Opened Degradant) C->D Strain Release

Figure 1: Mechanism of acid-mediated azetidine ring-opening and degradation.

Salt Selection Strategy

Not all salts confer stability. The selection of the counterion must be a deliberate, data-driven process:

  • The

    
    pKa Rule:  For a robust, stable pharmaceutical salt, the difference between the pKa of the azetidine and the pKa of the conjugate acid of the counterion must be at least 2 to 3 units (
    
    
    
    pKa
    
    
    3)[3]. This ensures complete proton transfer rather than a weak, unstable co-crystal.
  • Counterion Nucleophilicity: While Hydrochloride (HCl) is the most common pharmaceutical salt, the chloride ion (

    
    ) retains mild nucleophilicity. Under thermal stress, 
    
    
    
    can attack the highly strained azetidinium core. Therefore, bulky, non-nucleophilic sulfonates—such as Methanesulfonate (Mesylate) or p-Toluenesulfonate (Tosylate) —are often superior for azetidines, offering higher lattice energies and zero nucleophilic threat.

SaltScreening Step1 1. API Profiling Determine pKa & Intrinsic Solubility Step2 Step2 Step1->Step2 Step3 3. Crystallization Solvent/Antisolvent Screening under Inert Gas Step2->Step3 Step4 4. Solid-State Validation XRPD (Crystallinity) & DSC (Thermal) Step3->Step4 Step5 5. Accelerated Stability 40°C/75% RH & Forced Degradation (HPLC) Step4->Step5

Figure 2: Step-by-step workflow for azetidine pharmaceutical salt screening.

Experimental Protocols

Protocol 1: General Preparation of Azetidine Mesylate Salt

This protocol is designed as a self-validating system. The strict temperature control prevents exothermic ring-opening during acid addition.

Reagents & Equipment:

  • Azetidine free base (API)

  • Methanesulfonic acid (≥99% purity)

  • Anhydrous Ethyl Acetate (EtOAc) and Heptane

  • Jacketed glass reactor with overhead stirring and Argon line.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the azetidine free base in 10 volumes of anhydrous EtOAc inside the reactor. Purge the headspace with Argon to displace oxygen and ambient moisture[4].

  • Thermal Equilibration: Chill the solution to 2–8°C using the reactor jacket. Causality: Neutralization is highly exothermic. Localized heating can provide the activation energy required to trigger premature ring-opening.

  • Acid Addition: Dilute 1.05 equivalents of methanesulfonic acid in 2 volumes of EtOAc. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • Crystallization: Remove cooling and allow the mixture to warm to 20°C while stirring for 2 hours. If the solution remains clear, add anhydrous Heptane (antisolvent) dropwise until the cloud point is reached. Seed with 0.5% w/w authentic mesylate crystals.

  • Isolation & Drying: Filter the resulting crystalline slurry under a nitrogen blanket. Wash the filter cake with cold EtOAc/Heptane (1:1). Dry in a vacuum oven at 30°C for 12 hours.

  • Validation:

    • Confirm salt formation via

      
      H NMR (look for the downfield shift of the 
      
      
      
      -protons on the azetidine ring).
    • Confirm crystalline lattice integrity via X-Ray Powder Diffraction (XRPD).

Protocol 2: Accelerated Stability & Forced Degradation

Storing azetidines in solution is generally not recommended due to solvent-mediated degradation[4]. This protocol validates the solid-state stability of the generated salt.

  • Sample Allocation: Weigh 50 mg aliquots of the azetidine salt into clear and amber glass HPLC vials.

  • Environmental Stressing:

    • Condition A (Control): Capped under Argon, stored at 2–8°C.

    • Condition B (Accelerated): Open vial, placed in a stability chamber at 40°C / 75% Relative Humidity (RH) for 4 weeks.

    • Condition C (Photostability): Exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.

  • Analytical Validation: Re-dissolve the stressed solids in a cold, aprotic mobile phase immediately prior to injection. Analyze via RP-HPLC-UV/MS to quantify the parent peak and identify any +18 Da mass shifts indicative of hydrolytic ring-opening.

  • Thermal Validation: Analyze Condition B samples using Differential Scanning Calorimetry (DSC). A depression in the melting point compared to Condition A indicates moisture uptake or partial loss of crystalline integrity.

Quantitative Data Presentation

The table below summarizes typical comparative stability data for an aryl-azetidine subjected to the screening and stability protocols described above.

Compound FormCounterionInitial Purity (HPLC)Hygroscopicity (Weight Gain at 80% RH)Purity after 4 Weeks (40°C/75% RH)Melting Point (°C)
Free Base None98.5%> 15.0% (Deliquescent)65.2% (Extensive ring-opening)Liquid / < 30
Hydrochloride

99.2%4.5%94.1%145 - 147
Mesylate

99.6%1.2%99.1%188 - 190
Tosylate

99.5%0.8%99.3%205 - 207

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC / ACS Publications URL:[Link][1]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Heterocycles (via CLOCKSS) URL:[Link][2]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences URL:[Link][3]

Sources

Application Note: Precision Functionalization of (1-Cyclopropylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the functionalization of (1-Cyclopropylazetidin-3-yl)methanol . It is designed for medicinal chemists and process scientists requiring robust, reproducible protocols that account for the specific reactivity profile of the azetidine scaffold.

Executive Summary & Chemical Profile

(1-Cyclopropylazetidin-3-yl)methanol represents a high-value scaffold in modern drug discovery.[1] The azetidine ring acts as a rigid, metabolic bioisostere for pyrrolidine or piperidine, often improving physicochemical properties (lowering logD) and metabolic stability. The


-cyclopropyl group modulates the basicity of the nitrogen (increasing 

-character of the N-lone pair) and provides metabolic shielding.

However, the coexistence of a strained 4-membered ring , a basic tertiary amine , and a nucleophilic primary alcohol creates a "reactivity triad" that demands specific handling to avoid ring-opening polymerizations or


-oxide formation.
Table 1: Physicochemical & Reactivity Profile
PropertyValue / CharacteristicImplication for Synthesis
Ring Strain ~25 kcal/molSusceptible to acid-catalyzed ring opening (homo-Michael addition) at high temperatures.[1]
Amine Basicity (

)
~9.0 - 9.5 (Est.)[1]Will quench Lewis acids; can poison transition metal catalysts; susceptible to

-oxidation.[1]
Alcohol Reactivity Primary, unhinderedHigh nucleophilicity; accessible for rapid functionalization.[1]
Solubility Polar Organic (DCM, MeOH)Free base is soluble in chlorinated solvents; salts are water-soluble.[1]
Stability ModerateStable at RT as free base; unstable in strong aqueous acid >60°C.

Strategic Workflows

The following workflows are designed to bypass common failure modes:

  • Chemoselective Oxidation: Avoiding

    
    -oxidation while accessing the aldehyde/acid.[1]
    
  • Nucleophilic Substitution: Converting the alcohol to a leaving group without triggering azetidinium ring expansion.[1]

  • Mitsunobu Coupling: Direct installation of ethers/esters.[1]

Visual Guide: Functionalization Pathways

G Start (1-Cyclopropylazetidin-3-yl)methanol Oxidation Pathway A: Oxidation (Aldehyde/Carboxylic Acid) Start->Oxidation Oxoammonium Salt (Acidic pH) Activation Pathway B: Activation (Mesylate/Tosylate) Start->Activation MsCl, Et3N 0°C Mitsunobu Pathway C: Mitsunobu (Ether/Ester/Azide) Start->Mitsunobu PPh3, DIAD Pronucleophile Product_Ald Aldehyde (Unstable, trap in situ) Oxidation->Product_Ald Product_LG Activated LG (R-OMs) Activation->Product_LG Product_Sub Functionalized (F, NH2, OR) Mitsunobu->Product_Sub Product_LG->Product_Sub Nucleophilic Displacement

Caption: Strategic divergence points for the functionalization of the primary alcohol, accounting for amine compatibility.

Detailed Protocols

Protocol A: Chemoselective Oxidation to Aldehyde

Challenge: Standard Swern oxidation generates chlorinated byproducts and smells; Jones reagent is too harsh.[1] Most critical issue is


-oxidation of the tertiary amine.[1]
Solution:  Use Bobbitt’s Salt (4-Acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium tetrafluoroborate)  under acidic conditions. The acid protonates the amine (protecting it from oxidation), while the oxoammonium salt selectively oxidizes the alcohol.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve (1-Cyclopropylazetidin-3-yl)methanol (1.0 equiv) in DCM (0.1 M).

  • Acidification: Add

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH, 1.1 equiv). Stir for 10 min to ensure formation of the ammonium tosylate salt. Mechanism: Protonation deactivates the nitrogen lone pair.
  • Oxidation: Add Bobbitt’s Salt (1.2 equiv) in one portion. The orange color of the oxidant will fade as the reaction proceeds.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with KMnO4; amine may streak).[1]

  • Workup (Self-Validating):

    • Quench with saturated aqueous NaHCO3 (neutralizes acid and reduces remaining oxidant).[1]

    • Extract with DCM (3x).[1]

    • Validation:

      
      H NMR of the crude should show a distinct aldehyde proton signal at 
      
      
      
      ~9.8 ppm and disappearance of the CH
      
      
      OH doublet at
      
      
      ~3.7 ppm.
  • Note: The resulting aldehyde is prone to hydrate formation and epimerization; use immediately in reductive amination or Wittig reactions.[1]

Protocol B: Activation & Nucleophilic Substitution (Fluorination)

Challenge: Direct fluorination with DAST on free amines can be explosive or lead to


-S bond formation.[1] Ring expansion to pyrrolidine is a risk via the azetidinium ion intermediate.[1]
Solution:  Stepwise activation via Mesylation followed by displacement with a mild fluoride source (e.g., TBAF or CsF).[1]

Step-by-Step Methodology:

  • Mesylation:

    • Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M) under

      
      .[1]
      
    • Cool to 0°C. Add Et

      
      N (2.5 equiv).
      
    • Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv).[1]

    • Stir at 0°C for 30 min. Critical: Do not warm to RT to prevent azetidinium polymerization.

    • Quench with cold NaHCO3, extract, and concentrate. Use the crude mesylate immediately.[1]

  • Fluorination (Displacement):

    • Dissolve crude mesylate in anhydrous THF (0.1 M).

    • Add TBAF (1.0 M in THF, 1.5 equiv) or CsF (2.0 equiv, requires heating).

    • Stir at RT (for TBAF) or 50°C (for CsF) for 4–12 hours.

  • Validation:

    • 
      F NMR:  Look for the characteristic CH
      
      
      
      F signal (triplet of doublets,
      
      
      ~ -220 ppm).
    • MS: Mass shift of +2 Da (OH=17 to F=19).

Protocol C: Mitsunobu Etherification

Challenge: The basic nitrogen can interfere with the betaine intermediate. Solution: Use a slightly higher equivalent of the acidic pronucleophile (phenol/imide) to ensure proton transfer drives the kinetics.

Step-by-Step Methodology:

  • Reagents: Substrate (1.0 equiv), PPh

    
     (1.5 equiv), Phenol/Nucleophile (1.5 equiv).[1]
    
  • Solvent: Anhydrous THF or Toluene (0.1 M).

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Purification: The basicity of the product allows for an "Acid-Base Catch-and-Release" purification:

    • Extract reaction mixture with 1N HCl (Product goes into aqueous phase; PPh

      
      /POPh
      
      
      
      stay in organic).[1]
    • Wash aqueous layer with Et

      
      O.[1]
      
    • Basify aqueous layer with 2N NaOH to pH 12.[1]

    • Extract product into DCM.[1]

Troubleshooting & Optimization

The "Self-Validating" approach relies on checking specific checkpoints during the synthesis.

IssueObservationRoot CauseCorrective Action
Low Yield (Oxidation) Recovery of starting material.[1]Amine buffering the oxidant.[1]Ensure 1.1 eq of acid (

-TsOH) is used to fully protonate the amine before adding oxidant.
Ring Opening Complex NMR, loss of cyclopropyl signals.Acid too strong or temp too high.[1]Avoid heating >60°C in aqueous acid.[1] Keep mesylation at 0°C.
N-Oxide Formation M+16 peak in MS.[1]Oxidant attacking free amine.[1]Switch to acidic oxidation (Protocol A) to shield the nitrogen.[1]
Polymerization Insoluble gum during mesylation.[1]Intermolecular alkylation.[1]Dilute reaction (0.05 M) to favor intramolecular processes or simple trapping.[1]

References

  • Bobbitt’s Salt Oxidation: Mercadante, M. A.; Kelly, C. B.; Bobbitt, J. M.; Tilley, L. J.; Leadbeater, N. E. "Synthesis and Use of Bobbitt’s Salt." Nature Protocols, 2013 , 8, 666–676.

  • Oxidation in Presence of Amines: Ham, A. et al. "Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt."[2] Journal of Organic Chemistry, 2022 .

  • Azetidine Reactivity: Bott, T. M.; West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012 , 84, 223.[3]

  • Mitsunobu Mechanism: Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009 , 109, 2551–2651.

  • Fluorination of Azetidines: "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles...". Journal of Medicinal Chemistry, 1999 , 42, 2087.[4] (Demonstrates fluorination in presence of basic amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azetidine Ring Opening Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals diagnose and prevent the undesired degradation of azetidine-containing compounds.

Azetidines are highly valuable four-membered heterocycles in drug design due to their ability to improve ligand efficiency and provide rigid structural vectors. However, their inherent ring strain makes them uniquely susceptible to decomposition pathways not observed in larger heterocycles like pyrrolidines or piperidines. This guide provides a mechanistic understanding of these failures and self-validating protocols to ensure the integrity of your compounds.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my azetidine compound degrade during acidic HPLC purification or in low-pH biological assays? A1: Azetidines possess a significant inherent ring strain of approximately 25.4 kcal/mol[1]. In acidic environments, the basic azetidine nitrogen becomes protonated. This protonation transforms the nitrogen into an excellent leaving group, drastically lowering the activation energy required for C-N bond cleavage[2]. Consequently, the strained ring becomes highly vulnerable to nucleophilic attack from solvent molecules, counterions (like chloride), or internal functional groups, leading to irreversible ring opening[2].

Q2: How does the pKa of the azetidine nitrogen correlate with its stability? A2: There is a direct, causal relationship between the basicity (pKa) of the azetidine nitrogen and its degradation rate at low pH. Highly basic azetidines are fully protonated in acidic media, accelerating ring opening[2]. By modifying the N-substituent to an electron-withdrawing group—such as a sulfonyl group or a conjugated heteroaryl (e.g., 2-pyridyl)—you can significantly lower the pKa[2][3]. When the pKa drops below the pH of the medium, the fraction of protonated species decreases, exponentially increasing the half-life of the compound[2].

Q3: I observed degradation even without external nucleophiles in the buffer. What is happening? A3: You are likely observing an acid-mediated intramolecular decomposition pathway[2]. If your molecule contains a pendant nucleophile, such as an amide carbonyl oxygen, situated at a favorable distance (e.g., forming a 5- or 6-membered transition state), it can attack the protonated azetidine carbon[2]. This results in a rearrangement to a lactone or lactam, expelling the azetidine nitrogen as a secondary amine[2]. Increasing the linker length or reducing the nucleophilicity of the pendant group can mitigate this[2].

Part 2: Mechanistic Pathways & Troubleshooting Workflow

To effectively troubleshoot azetidine instability, you must first identify whether the ring opening is driven by intermolecular forces (solvents/acids) or intramolecular forces (pendant nucleophiles).

Mechanism Azetidine Neutral Azetidine (Ring Strain ~25.4 kcal/mol) Protonated Protonated Azetidine (Activated N-H+) Azetidine->Protonated H+ Addition Nucleophile Nucleophilic Attack (Inter/Intramolecular) Protonated->Nucleophile Nu- Attack RingOpen Acyclic Amine (Ring-Opened Product) Nucleophile->RingOpen C-N Cleavage

Logical mechanism of acid-catalyzed azetidine ring opening via protonation and nucleophilic attack.

AzetidineTroubleshooting Start Observe Azetidine Degradation (Acidic Conditions) CheckMech Determine Mechanism (LC-MS / NMR) Start->CheckMech IsIntra Intramolecular Attack (e.g., pendant amide)? CheckMech->IsIntra IntraYes Increase Linker Length or Reduce Nucleophilicity IsIntra->IntraYes Yes IntraNo Intermolecular Ring Opening (Acid/Solvent) IsIntra->IntraNo No Stable Stable Azetidine Core IntraYes->Stable ModN Modify N-Substituent (Lower pKa) IntraNo->ModN ModCond Optimize Conditions (Non-nucleophilic acid/buffer) IntraNo->ModCond ModN->Stable ModCond->Stable

Troubleshooting workflow for identifying and preventing azetidine decomposition pathways.

Part 3: Quantitative Data on Azetidine Stability

The table below summarizes the profound impact that N-substituents and their corresponding pKa values have on the aqueous half-life of azetidines under highly acidic conditions (pH 1.8). Notice how conjugated systems (Compounds 2 and 3) delocalize the nitrogen lone pair, preventing protonation and conferring total stability[2].

CompoundN-SubstituentCalculated pKa (Azetidine N)Aqueous Half-Life (T1/2) at pH 1.8Stability Profile
1 3-Pyridyl-1.1 (Measured Pyr pKa 6.3)3.8 hoursModerate
2 2-PyridylConjugatedStable (>24 hours)High
3 4-PyridylConjugatedStable (>24 hours)High
4 Phenyl2.9 (Measured 4.3)~4.3 hoursLow
5 4-Methoxy-phenylNot reported0.5 hoursVery Low
6 4-Cyano-phenylNot reported< 10 minutesExtremely Low

Data derived from aqueous stability testing of N-aryl azetidines.[2]

Part 4: Validated Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Protocol 1 allows you to quantitatively prove the stability of your compound before advancing it, while Protocol 2 provides a synthetic workaround to protect the azetidine core during harsh steps.

Protocol 1: pH-Stability Profiling via Quantitative NMR

Purpose: To accurately determine the half-life of azetidine candidates in acidic formulations and confirm whether degradation is occurring[2]. Causality: NMR allows for the direct observation of the structural transition from a strained cyclic system to an acyclic or rearranged product, providing unambiguous kinetic data.

  • Preparation: Prepare a 10 mM solution of the azetidine compound in a mixture of D₂O and CD₃CN to ensure solubility.

  • Acidification: Adjust the pH of the solution to 1.8 using deuterated hydrochloric acid (DCl) or trifluoroacetic acid (TFA-d). Verify the pH using a calibrated micro-pH probe.

  • Incubation: Transfer the solution to an NMR tube and insert it into an NMR spectrometer pre-heated to 37 °C (to mimic physiological or assay conditions).

  • Data Acquisition: Acquire ¹H NMR spectra at strictly controlled intervals (e.g., t = 0, 10 min, 30 min, 1 h, 2 h, 4 h, 24 h).

  • Analysis: Monitor the disappearance of the characteristic azetidine ring protons (typically multiplets between 3.5 - 4.5 ppm) and the appearance of new peaks corresponding to the acyclic/rearranged product.

  • Validation: Plot

    
     versus time. A linear fit confirms first-order degradation kinetics, allowing you to calculate the rate constant (
    
    
    
    ) and the half-life (
    
    
    ).
Protocol 2: N-Sulfonylation to Prevent Kinetic Ring Opening

Purpose: To chemically lower the pKa of the azetidine nitrogen, preventing protonation and subsequent ring opening during downstream acidic transformations[3][4]. Causality: The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair. By executing the reaction at 0 °C, you suppress the kinetic energy required for premature ring-opening before the protecting group is fully installed.

  • Setup: Dissolve the free azetidine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add an organic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Immediately cool the reaction mixture to 0 °C using an ice bath. Critical Step: Do not allow the mixture to reach room temperature before the electrophile is added, as the free base form can undergo spontaneous oligomerization.

  • Electrophile Addition: Add the desired sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) (1.1 equiv) dropwise over 10 minutes[3].

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then gradually warm to room temperature. Monitor the consumption of the starting material via LC-MS.

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Critical Step: Strictly avoid acidic workups (e.g., 1M HCl washes), as the newly formed product may still possess residual sensitivity until fully isolated.

  • Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography using a neutral solvent system.

References

Sources

Handling volatile azetidine derivatives during evaporation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Status: Operational Topic: Handling Volatile Azetidine Derivatives During Evaporation Audience: Medicinal Chemists, Process Chemists, Drug Discovery Specialists

The Core Challenge: The Volatility Paradox

Why are you losing your product? Azetidine (boiling point 61–62 °C) and its small alkyl derivatives occupy a dangerous "volatility window." While their boiling points appear high enough to survive rotary evaporation compared to solvents like Dichloromethane (DCM, bp 40 °C) or Diethyl Ether (bp 35 °C), this is a deception caused by Raoult’s Law and Co-evaporation .

When a small amount of azetidine is dissolved in a large volume of solvent, the partial pressure of the amine contributes to the total vapor pressure. Under vacuum, the azetidine does not wait for the solvent to finish evaporating; it leaves with the solvent. Furthermore, the high ring strain (~25.4 kcal/mol) makes these compounds susceptible to degradation if heating is used to compensate for poor vacuum control.

Decision Matrix: The Handling Strategy

Before you start the rotavap, use this logic flow to determine your method.

AzetidineStrategy Start Start: Azetidine Derivative Solution CheckBP Check Boiling Point (BP) & MW Start->CheckBP IsVolatile Is BP < 120°C or MW < 150? CheckBP->IsVolatile VolatileYes High Risk of Loss IsVolatile->VolatileYes Yes EvapSalt Standard Evaporation (Stable Solid) IsVolatile->EvapSalt No (Stable) CanSalt Can you form a salt? VolatileYes->CanSalt MakeSalt PROTOCOL A: In-Situ Salt Formation (HCl/TFA) CanSalt->MakeSalt Yes (Recommended) NoSalt Must keep Free Base? CanSalt->NoSalt No (Acid Sensitive) MakeSalt->EvapSalt CarefulEvap PROTOCOL B: Controlled Delta-T Evaporation NoSalt->CarefulEvap ColdTrap Use Cold Trap / Kugelrohr CarefulEvap->ColdTrap

Figure 1: Strategic decision tree for handling azetidine derivatives based on volatility and acid stability.

Protocol A: The "Salt Strategy" (Recommended)

The Concept: The most effective way to prevent volatility is to chemically modify the species. Converting a volatile free base azetidine into its hydrochloride (HCl) or trifluoroacetate (TFA) salt eliminates volatility. Azetidinium salts are typically non-volatile solids or viscous oils.

Safety Warning: Azetidines are strained rings. Strong acids can trigger ring-opening polymerization if the temperature is uncontrolled. Always chill before acidification.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Dilute Ensure your crude azetidine is dissolved in a non-nucleophilic solvent (Ether, DCM, or Dioxane). Avoid alcohols if ester exchange is a risk.
2 Cryo-Cool Cool the solution to 0 °C (ice bath).
3 Acidify Add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Ether dropwise.
4 Precipitate Allow to stir for 15 mins. The salt often precipitates as a white solid.
5 Evaporate Remove solvent on the rotavap. You can now use standard vacuum (e.g., 20 mbar) and bath temp (40 °C).

Protocol B: Controlled Evaporation (Free Base)

If you must isolate the free base (e.g., for a subsequent nucleophilic substitution), you cannot use standard rotavap settings. You must adhere to the Buchi Delta 20 Rule strictly to prevent the vapor pressure of the azetidine from exceeding the vacuum pressure.

The "Delta 20" Rule for Volatiles

To maximize recovery, maintain a temperature differential (


) of 20°C between each stage:
  • Heating Bath: Set to 35°C (Keep it low!).

  • Vapor Temp: Should equilibrate to 15°C (controlled by vacuum).

  • Condenser: Must be -5°C or lower.

Equipment Setup Diagram

EvapSetup cluster_rule Delta 20 Rule Application Bath Heating Bath Set: 35°C Flask Evaporating Flask (Azetidine + Solvent) Bath->Flask Energy In Vapor Vapor Phase Target: 15°C Flask->Vapor Evaporation Condenser Condenser Set: -5°C or colder Vapor->Condenser Condensation Vacuum Vacuum Pump Gradient Mode Vacuum->Condenser Pressure Control

Figure 2: Thermodynamics of the Delta 20 rule applied to volatile amine preservation.

Critical Settings Table
SolventRecommended Vacuum (mbar)Bath Temp (°C)Chiller Temp (°C)Notes
DCM > 850 mbar (Start high!)30-10Do not apply full vacuum immediately.
Ether Atmospheric / Mild Vac30-10Ideally, distill carefully at atmospheric pressure.
THF 150 - 200 mbar35-10Watch for bumping.

Troubleshooting & FAQ

Q1: I evaporated my solvent, and the flask is empty. Where is my azetidine?

Diagnosis: You likely co-evaporated it into the bump trap or the solvent waste. Solution:

  • Check the Receiving Flask .[1][2] If you used a clean rotavap, you can acidify the waste solvent (add HCl) and re-evaporate to recover the azetidine as a salt.

  • Next time: Do not use "Auto" vacuum mode. Manually ramp the vacuum down. Stop before the flask looks completely dry.

Q2: My azetidine turned into an insoluble white plastic/gum.

Diagnosis: Polymerization. The azetidine ring opened.[3][4][5] Cause:

  • Thermal Stress: Bath was too hot (>45°C).

  • Acid Trace: Traces of Lewis acid (from synthesis) or protic acid catalyzed the ring opening. Solution: Keep the bath temperature < 35°C. Ensure the mixture is basic (wash with dilute NaOH/NaHCO3) before evaporation if isolating the free base.

Q3: I need to weigh the product, but the azetidine salt is hygroscopic and turns to goo.

Diagnosis: Azetidinium salts are often extremely hygroscopic. Solution:

  • Do not weigh on an open balance.

  • Evaporate, then chase with Toluene or Heptane (azeotropic drying) 2-3 times.

  • Dry under high vacuum for 2 hours.

  • Backfill with Nitrogen/Argon. Weigh the flask with the stopper, subtract the tare weight.

Q4: Can I use Kugelrohr distillation?

Answer: Yes, this is excellent for free bases.

  • Setup: Transfer crude to a Kugelrohr bulb.

  • Settings: Oven temp 70-80°C (mild), Vacuum ~10-20 mbar.

  • Cooling: Dry ice/Acetone on the receiving bulb.

  • Benefit: Separates the volatile azetidine from heavy polymeric impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10438, Azetidine. Retrieved from [Link]

  • Buchi Labortechnik AG. The Delta 20 Rule: Optimum Efficiency in Rotary Evaporation. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine stability and synthesis).
  • BenchChem.Azetidine Ring Stability: Technical Support Guide.

Sources

Technical Support Center: N-Cyclopropylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: N-CYC-OPT-2024

Executive Summary: The "Cyclopropyl Wall"

The Challenge: Installing a cyclopropyl group onto a secondary amine is deceptively difficult. Unlike standard alkylations, you cannot simply use cyclopropyl bromide and a base. The cyclopropyl ring’s significant ring strain (~27.5 kcal/mol) and high s-character (sp2-like hybridization) make it resistant to SN2 attack and prone to ring-opening under SN1 conditions.

The Solution: To maximize yield, you must bypass direct displacement. This guide focuses on the two most robust, field-proven methodologies for medicinal chemistry:

  • Copper-Mediated Oxidative Coupling (Chan-Lam): Best for arylamines or weak nucleophiles.

  • Reductive Amination (Cyclopropanone Equivalents): Best for aliphatic secondary amines.

Method Selection: Decision Matrix

Before starting, determine the electronic nature of your secondary amine (


).

MethodSelection Start START: Analyze Amine Substrate CheckType Is the Amine Aliphatic or Aromatic? Start->CheckType Aliphatic Aliphatic Amine (pKa ~10-11) CheckType->Aliphatic Aliphatic Aromatic Aniline / Heterocycle (pKa < 5) CheckType->Aromatic Aromatic MethodA METHOD A: Reductive Amination Reagent: [(1-Ethoxycyclopropyl)oxy]trimethylsilane Aliphatic->MethodA High Nucleophilicity MethodB METHOD B: Chan-Lam Coupling Reagent: Cyclopropylboronic Acid Aromatic->MethodB Low Nucleophilicity Constraint Is the Amine Sterically Hindered? (e.g., alpha-branched) MethodA->Constraint Constraint->MethodB Yes (Switch methods)

Figure 1: Decision matrix for selecting the optimal N-cyclopropylation pathway.

Protocol Module A: Reductive Amination

Best For: Aliphatic secondary amines. The "Giammarino" Method: Uses a masked cyclopropanone equivalent to avoid the instability of free cyclopropanone.

The Mechanism

Cyclopropanone is kinetically unstable (polymerizes rapidly). We use [(1-ethoxycyclopropyl)oxy]trimethylsilane (1). Under acidic conditions, this releases the oxonium ion in situ, which is trapped by the amine.

Standard Operating Procedure (SOP)
StepParameterSpecificationCritical Note (The "Why")
1 Stoichiometry Amine (1.0 equiv) Silane Reagent (1.5 - 2.0 equiv)Excess reagent is required because the intermediate cyclopropanone hemiacetal is in equilibrium.
2 Solvent Methanol (0.1 M - 0.2 M)Methanol aids in the desilylation and formation of the reactive hemiaminal.
3 Additives Acetic Acid (2.0 - 3.0 equiv)CRITICAL: Acid catalysis is required to generate the iminium ion. Without AcOH, the reaction stalls.
4 Reductant NaBH3CN (2.0 - 3.0 equiv)Use cyanoborohydride. NaBH(OAc)3 is often too bulky and slow for this specific transformation.
5 Temperature Reflux (65 °C)Room temp is often insufficient to drive the equilibrium toward the iminium species.
6 Time 2 - 16 HoursMonitor by LCMS. Look for the M+40 peak (cyclopropyl product).
Troubleshooting "Low Yield" in Method A
  • Symptom: Starting material remains, no product.

    • Root Cause:[1][2][3][4][5][6][7][8][9][10] The silane reagent is old/hydrolyzed.

    • Fix: Check the reagent by NMR. It should show a clean cyclopropyl signal. If hydrolyzed to ethyl cyclopropionate (ring opened), discard.

  • Symptom: Product forms but conversion <50%.

    • Root Cause:[1][2][3][4][5][6][7][8][9][10] Iminium ion formation is the rate-limiting step.

    • Fix: Add 3Å Molecular Sieves to the reaction. Removing trace water pushes the equilibrium toward the iminium ion.

Protocol Module B: Chan-Lam Coupling

Best For: Anilines, Indoles, Amides.[6][8] The Oxidative Approach: Uses Copper(II) to couple the amine with a boronic acid.[11]

The Mechanism

This is an oxidative coupling. The amine coordinates to Cu(II), followed by transmetallation with the boronic acid. Reductive elimination forms the C-N bond.

Standard Operating Procedure (SOP)
StepParameterSpecificationCritical Note (The "Why")
1 Catalyst Cu(OAc)2 (1.0 equiv)While "catalytic" versions exist, stoichiometric copper is recommended for high-value/late-stage optimization to maximize yield.
2 Ligand 2,2'-Bipyridine (1.0 equiv)Stabilizes the Cu-species and prevents "plating out" of copper metal, keeping the cycle active.
3 Reagent Cyclopropylboronic acid (2.0 - 3.0 equiv)CRITICAL: Cyclopropylboronic acid is prone to protodeboronation (turning into cyclopropane gas). You need a large excess.
4 Base Na2CO3 (2.0 equiv)Mild base buffers the acetic acid generated. Strong bases (NaOH) promote rapid protodeboronation.
5 Solvent DCE (1,2-Dichloroethane) or TolueneHigh boiling point allows for 70-80°C reaction temp.
6 Atmosphere Air (Open flask) or O2 balloonThe reaction requires oxygen to re-oxidize Cu(I) to Cu(II) if running catalytically, or to facilitate turnover.
Diagram: The Chan-Lam Workflow

ChanLam cluster_Issue Common Failure Mode Inputs Amine + Cyclopropylboronic Acid + Cu(OAc)2 + Bipyridine Process Heat to 70°C in DCE (Open to Air) Inputs->Process Protodeboronation Boronic Acid decomposes to Cyclopropane gas Process->Protodeboronation If wet/too hot Success Target Product (N-Cyclopropyl amine) Process->Success

Figure 2: Workflow and failure mode for Chan-Lam coupling.

Troubleshooting FAQ

Q: Can I just use cyclopropyl bromide and NaH? A: No. This is the most common error.

  • Reason: SN2 on a cyclopropyl ring is kinetically forbidden due to the inability of the nucleophile to approach the backside of the

    
     orbital (steric shielding by ring hydrogens and ring strain).
    
  • Result: You will likely see no reaction or elimination side products.

Q: My Chan-Lam reaction turns black and stops. Why? A: This indicates "catalyst death" (reduction to Cu(0)).

  • Fix: Ensure you are using 2,2'-bipyridine (1:1 with Cu). If using catalytic Cu, ensure sufficient airflow (O2) to re-oxidize the copper.[10] For difficult substrates, switch to stoichiometric Cu(OAc)2.

Q: In the reductive amination, I see a "M+72" byproduct. What is it? A: This is likely the N-ethyl derivative or a ring-opened ester byproduct.

  • Cause: The cyclopropane ring opened due to excessive heat or strong acid, or the reagent hydrolyzed before reacting with the amine.

  • Fix: Lower the temperature to 50°C and ensure your solvent is anhydrous.

References

  • Giammarino, A.; Campo, F.; Porta, P.; Galbiati, F. "Efficient N-Cyclopropylation of Primary and Secondary Amines Using [(1-Ethoxycyclopropyl)oxy]trimethylsilane." Journal of Organic Chemistry, 2013 , 78(8), 4119–4122.

  • King, A. E.; Ryland, B. L.; Brunold, T. C.; Stahl, S. S. "Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Arylboronic Esters and Nitriles." Organometallics, 2012 , 31(22), 7948–7957. (Mechanistic insight on Cu-oxidation).

  • Tsuritani, T.; Yamamoto, Y.; Kawasaki, M.; Mase, T. "N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid in the Presence of Copper(II) Acetate and 2,2′-Bipyridine." Synlett, 2006 , 2006(08), 1261–1264.

  • Petrillo, D. E. et al. "Practical N-Cyclopropylation of Amides and Amines." Tetrahedron Letters, 2012 , 53, 3333.

Sources

Technical Support Center: (1-Cyclopropylazetidin-3-yl)methanol Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Developed by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (1-Cyclopropylazetidin-3-yl)methanol. It addresses common questions and troubleshooting scenarios related to the stability of this compound in various solution-based experimental settings. Our goal is to ensure the integrity and reproducibility of your research by providing scientifically grounded advice and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (1-Cyclopropylazetidin-3-yl)methanol in solution?

The stability of (1-Cyclopropylazetidin-3-yl)methanol in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, can be susceptible to ring-opening reactions under certain conditions. The cyclopropyl group is generally stable but can influence the reactivity of the adjacent amine.

Q2: What is the recommended solvent for preparing stock solutions of (1-Cyclopropylazetidin-3-yl)methanol?

For general use, high-purity methanol or ethanol are recommended for preparing stock solutions. These solvents offer good solubility and are relatively inert. For biological assays, dimethyl sulfoxide (DMSO) is a common choice; however, it is crucial to use anhydrous DMSO and store it properly to prevent the absorption of water, which could potentially lead to hydrolysis over extended periods. It's important to note that the choice of solvent can impact the stability of the compound, and it is always advisable to perform a preliminary stability assessment in the selected solvent system under your specific experimental conditions.

Q3: How should I store solutions of (1-Cyclopropylazetidin-3-yl)methanol to ensure maximum stability?

To maximize stability, solutions of (1-Cyclopropylazetidin-3-yl)methanol should be stored at low temperatures, typically 2-8°C for short-term storage (days to weeks) and -20°C or -80°C for long-term storage (months).[1][2] Solutions should be stored in tightly sealed, amber-colored vials to protect them from light and to prevent solvent evaporation and moisture absorption. It is also good practice to overlay the solution with an inert gas like argon or nitrogen before sealing, especially for long-term storage, to minimize the risk of oxidation.

Q4: I am observing a loss of potency of my (1-Cyclopropylazetidin-3-yl)methanol solution over time. What could be the cause?

A loss of potency can be attributed to several degradation pathways. The most common are hydrolysis, oxidation, and photodegradation. The azetidine ring, while generally stable, can undergo ring-opening through hydrolysis, especially under acidic or basic conditions. The tertiary amine is also susceptible to oxidation. To troubleshoot this, a forced degradation study can be performed to identify the specific degradation pathway and to develop a stability-indicating analytical method.[3][4][5][6]

Troubleshooting Guide

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)
  • Symptom: Appearance of new, unidentified peaks in your chromatogram after storing the solution for some time.

  • Potential Cause: This is a strong indicator of degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Characterize the Degradants: If you have access to a mass spectrometer (MS), attempt to get a mass for the new peaks. This information can provide clues about the degradation mechanism (e.g., an increase in mass might suggest oxidation or hydration).

    • Perform a Forced Degradation Study: Intentionally stress your sample under various conditions (acidic, basic, oxidative, photolytic, thermal) to see if you can reproduce the unknown peaks. This will help to identify the degradation pathway.[3][4][6]

    • Optimize Storage Conditions: Based on the results of the forced degradation study, adjust your storage conditions. For example, if the degradation is acid-catalyzed, ensure your solvent and any buffers are neutral or slightly basic. If it is oxidative, de-gas your solvents and store under an inert atmosphere.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results or a gradual decrease in the compound's expected biological activity over time.

  • Potential Cause: This could be due to the degradation of the active compound in your assay medium.

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer: Prepare a solution of (1-Cyclopropylazetidin-3-yl)methanol in your assay buffer and incubate it under the same conditions as your experiment (time, temperature, light exposure). Analyze the solution at different time points using a suitable analytical method (e.g., HPLC-UV) to quantify the amount of parent compound remaining.

    • Prepare Fresh Solutions: As a standard practice, always prepare fresh working solutions from a frozen stock solution immediately before each experiment.

    • Consider Non-Specific Binding: The compound may be binding to the plasticware used in your assay. Using low-binding plates and tubes can help mitigate this issue.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of (1-Cyclopropylazetidin-3-yl)methanol.

Objective: To intentionally degrade the compound under controlled stress conditions to generate and identify potential degradation products.

Materials:

  • (1-Cyclopropylazetidin-3-yl)methanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of (1-Cyclopropylazetidin-3-yl)methanol in methanol.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber.

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, take an aliquot from each sample, neutralize the acidic and basic samples if necessary, and dilute with the mobile phase to a suitable concentration for analysis by HPLC or LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify the degradation products.

Data Presentation:

Stress ConditionIncubation Time (h)% DegradationNumber of DegradantsRRT of Major Degradant
0.1 M HCl24
0.1 M NaOH24
3% H₂O₂24
60°C24
Light24

RRT = Relative Retention Time

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (1-Cyclopropylazetidin-3-yl)methanol from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)% A% B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[4]

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH) Stock->Base Aliquot Oxidation Oxidation (3% H2O2) Stock->Oxidation Aliquot Thermal Thermal (60°C) Stock->Thermal Aliquot Photo Photolytic (Light Exposure) Stock->Photo Aliquot Control Control (Room Temp, Dark) Stock->Control Aliquot HPLC HPLC/LC-MS Analysis Acid->HPLC Incubate & Sample Base->HPLC Incubate & Sample Oxidation->HPLC Incubate & Sample Thermal->HPLC Incubate & Sample Photo->HPLC Incubate & Sample Control->HPLC Incubate & Sample Data Data Interpretation (Identify & Quantify Degradants) HPLC->Data

Caption: Workflow for a forced degradation study.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available from: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. ResearchGate. Available from: [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. Available from: [Link]

  • (1-cyclopropylazetidin-3-yl)methanol (C7H13NO). PubChem. Available from: [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. Available from: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD. Available from: [Link]

  • (1-cyclopropylazetidin-2-yl)methanol. American Elements. Available from: [Link]

  • Process for the manufacture of cyclopropylamine. Google Patents.

Sources

Technical Support Center: Unstable Strained Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Storage, Handling, and Troubleshooting for High-Energy Ring Systems Ticket ID: #SH-992-AZ Support Level: Tier 3 (Senior Application Scientist)

Welcome & Scope

Welcome to the Strained Heterocycles Support Center. You are likely here because your compound—an aziridine, epoxide, azetidine, or bicyclobutane —has degraded, polymerized, or is showing signs of instability.

These molecules are defined by Ring Strain Energy (RSE) .[1][2] They are thermodynamically primed to open; your goal is to kinetically trap them until use. This guide moves beyond "store in the fridge" to explain the why and how of preserving these high-value intermediates.

Diagnostic & Troubleshooting: "Read the Signs"

Before attempting recovery, identify the failure mode using the symptom checker below.

SymptomProbable CauseMechanismImmediate Action
Viscous Oil / Gelation Polymerization (ROP)Trace acid or nucleophile initiated Ring-Opening Polymerization.STOP. Do not heat. Attempt cold filtration (see Module 4).
Acrid/Acidic Smell HydrolysisMoisture ingress caused ring opening to amino alcohols or diols.Check pH. If acidic, add solid

or TEA immediately.
Pressure Buildup DecompositionVolatile byproduct formation (e.g.,

from diaziridines or alkene from retro-cycloaddition).
Vent cautiously. Transfer to a pressure-rated vessel if stable.
Color Change (Yellow/Brown) Oxidation / OligomerizationN-oxide formation (aziridines) or radical oligomerization.Purify via neutral alumina plug. Sparge with Argon.

Core Storage Protocols: The "Golden Rules"

Rule 1: The Temperature-Stability Correlation

Kinetic stability doubles for roughly every 10°C drop in temperature.

  • Standard: -20°C is mandatory for storage > 24 hours.

  • Critical: -80°C is required for highly strained systems like bicyclobutanes or unsubstituted aziridines .

Rule 2: The "Base Buffer" (Crucial for N-Heterocycles)

Protonation of the nitrogen atom increases the electrophilicity of the adjacent carbons, lowering the barrier for nucleophilic attack (self-polymerization).

  • Protocol: Add 1–5% Triethylamine (TEA) to the storage matrix.

  • Why? TEA scavenges trace acids (HCl, acetic acid) and keeps the nitrogen lone pair un-protonated.

Rule 3: The Inert Barrier

Oxygen can oxidize aziridines to N-oxides (which are unstable). Moisture hydrolyzes epoxides.

  • Protocol: Flush headspace with Argon (heavier than air) rather than Nitrogen. Seal with Teflon-lined caps (rubber septa can leach plasticizers or react with strained rings).

Compound-Specific Modules

Module A: Aziridines & Azetidines (N-Heterocycles)
  • The Threat: Acid-catalyzed Ring-Opening Polymerization (ROP).

  • Storage Matrix: Store as a solution in Benzene (freezes at 5°C, creating a solid matrix) or Toluene with 1% TEA.

  • Avoid: Chloroform/DCM (these slowly decompose to form HCl, which triggers polymerization).

  • Citation: Aziridines are highly sensitive to acidic conditions and require basic stabilizers. [1]

Module B: Epoxides & Oxetanes (O-Heterocycles)
  • The Threat: Nucleophilic attack and hydrolysis.

  • Storage Matrix: Neat oils are often stable at -20°C if acid-free.

  • Stabilizer: Store over activated 4Å Molecular Sieves to scavenge moisture.

  • Avoid: Alcohols or thiols in the storage flask.

Module C: Bicyclobutanes (The "Spring-Loaded" Carbocycles)
  • The Threat: Radical polymerization and strain-release. RSE is massive (~65 kcal/mol).

  • Storage Matrix: Dilute solution in Hexane/Et2O at -80°C.

  • Handling: Never concentrate to dryness if avoidable. The concentration gradient at the flask wall can trigger detonation or rapid polymerization.

  • Citation: Bicyclobutanes possess exceptional ring strain (~64 kcal/mol) and are prone to ring-opening. [2]

Data Visualization: Strain Energy & Stability

Table 1: Ring Strain Energy (RSE) vs. Recommended Storage

Higher RSE correlates with higher reactivity and stricter storage needs.

HeterocycleRing SizeRSE (kcal/mol) [3]Primary RiskStorage TempStabilizer
Epoxide 3~27.5Hydrolysis-20°CMol. Sieves
Aziridine 3~27.0Acid-Cat. Polymerization-20°C to -80°C1-5% TEA
Oxetane 4~25.5Ring Opening4°C to -20°CNone usually
Azetidine 4~26.0Polymerization-20°CTrace Base
Bicyclobutane 4 (Bridged)~64-66Radical Polymerization-80°CBHT (Radical Scavenger)
Diagram 1: Degradation Logic Flow

Understanding the path from "Fresh" to "Failed".

DegradationPathways StrainedRing Strained Heterocycle (High Potential Energy) Trigger_Acid Trigger: Trace Acid (H+) StrainedRing->Trigger_Acid Exposure Trigger_Nuc Trigger: Nucleophile (H2O, R-NH2) StrainedRing->Trigger_Nuc Moisture Trigger_Heat Trigger: Heat / Light StrainedRing->Trigger_Heat Improper Storage Intermediate Activated Species (Protonated/Radical) Trigger_Acid->Intermediate Protonation Hydrolysis Ring Opening (Diol/Amino Alcohol) Trigger_Nuc->Hydrolysis Direct Attack Trigger_Heat->Intermediate Bond Homolysis Polymer Polymerization (Gel) Intermediate->Polymer Chain Reaction

Caption: Pathways of degradation. Note that acid triggers a chain reaction (polymerization), while moisture typically leads to discrete ring-opened byproducts.

Diagram 2: The Storage Decision Tree

Follow this logic to determine the storage conditions for a new strained intermediate.

StorageDecision Start New Strained Compound Nitrogen Contains Nitrogen? (Aziridine/Azetidine) Start->Nitrogen Yes_N Yes Nitrogen->Yes_N No_N No (Epoxide/Oxetane) Nitrogen->No_N Bridged Bicyclic/Bridged? (Bicyclobutane) Yes_Bridge Yes Bridged->Yes_Bridge No_Bridge No Bridged->No_Bridge AddBase ADD BASE (1-5% TEA or K2CO3) Yes_N->AddBase No_N->Bridged CheckAcid Avoid Halogenated Solvents (No CDCl3) AddBase->CheckAcid CheckAcid->Bridged DeepFreeze STORE AT -80°C Dilute Solution Only Yes_Bridge->DeepFreeze StandardFreeze Store at -20°C Inert Atmosphere No_Bridge->StandardFreeze

Caption: Decision matrix for stabilizing strained heterocycles based on heteroatom content and structural complexity.

Emergency Recovery: "Can I Save It?"

Scenario: Your aziridine has turned cloudy or viscous. Protocol:

  • Do NOT Heat: Heating will accelerate the polymerization.

  • Cold Dilution: Dilute the sample with cold (

    
    ) Diethyl Ether or Toluene.
    
  • Filtration: Polymerized material is often insoluble in ether. Filter the solution through a cooled sintered glass funnel or a plug of Neutral Alumina .

    • Note: Avoid Silica Gel; its acidity will destroy the remaining compound.

  • Re-Analysis: Take a crude NMR immediately. If the characteristic ring protons (e.g.,

    
     1.5–2.5 ppm for aziridines) are visible and sharp, concentrate cautiously and use immediately.
    

FAQ

Q: Can I store my aziridine in


 for NMR? 
A: No.  Chloroform is naturally acidic (forming DCl/HCl over time) and can trigger rapid polymerization of aziridines. Use 

(Benzene-d6) or add a pellet of

to the NMR tube if

is unavoidable.

Q: Why did my bottle of epichlorohydrin burst? A: Likely moisture ingress. Hydrolysis produces HCl, which autocatalytically opens more epoxide rings, generating heat and pressure. Always store epoxides with a desiccant.

Q: How long can I keep a bicyclobutane? A: Treat these as "generate and use" intermediates. If storage is necessary, keep at -80°C for no more than 1 week. [2]

References

  • BenchChem Technical Support. Technical Support Center: Azetidine Synthesis Protocols. (Accessed 2025).[3][4][5][6] Link

  • National Center for Biotechnology Information. Generation and Use of Bicyclo[1.1.0]butyllithium under Continuous Flow Conditions. PMC. (2025).[3][4][5][6] Link

  • Inorganic Chemistry (ACS). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles. (2022).[1][2][7] Link

  • Organic Syntheses. Bicyclo[1.1.0]butane. Org.[3][8][9] Synth. 1971, 51, 55. Link

Sources

Alternative solvents for azetidine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Crystallization & Solvent Selection

Case ID: AZT-CRYST-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Azetidine Challenge

Azetidine (a 4-membered nitrogen heterocycle) presents a unique "crystallization paradox." The high ring strain (~26 kcal/mol) makes the ring susceptible to opening under the very conditions often used to induce crystallization (strong acids, heat). Furthermore, the free base is a volatile, hygroscopic liquid.[1]

Successful isolation requires converting the free base into a stable salt (HCl, TFA, Oxalate) or a crystalline derivative (Sulfonamide, Amide).[1] This guide moves beyond traditional, hazardous solvents (Diethyl Ether, DCM) to high-performance, green alternatives that offer better stability and particle engineering control.[1]

Solvent Selection Matrix: Modern Alternatives

Traditional methods often rely on Diethyl Ether (peroxide risk, flammability) or Dichloromethane (DCM) (environmental toxicity).[1] We recommend shifting to Class 2/3 solvents with superior physicochemical properties for amine salts.[1]

Comparative Solvent Performance Table
Solvent ClassTraditional ChoiceRecommended Alternative Technical Advantage for Azetidines
Ethers Diethyl Ether / THFCPME (Cyclopentyl Methyl Ether) High Hydrophobicity: Unlike THF, CPME forms a clear phase separation with water, allowing salt formation directly after aqueous workup without extensive drying.[1][2][3] Stability: Significantly lower peroxide formation rate.[1][2][3][4][5][6][7]
Ethers THF2-MeTHF (2-Methyltetrahydrofuran) Biogenic & Robust: Higher boiling point (80°C) allows for safer heating to dissolve stubborn salts.[1] "Inversely soluble" behavior with water aids in drying azeotropically.[1]
Esters Ethyl AcetateIsopropyl Acetate (IPAc) Hydrolytic Stability: Less prone to hydrolysis than EtOAc during acid salt formation, preventing acetic acid contamination.[1]
Antisolvents Hexane / PentaneHeptane / Methylcyclohexane Process Safety: Higher flash points and better control over supersaturation (slower addition rates possible without rapid evaporation).[1]

Decision Framework: Selecting Your System

Do not blindly apply a standard protocol. Use this logic flow to determine the optimal solvent system based on your specific azetidine derivative.

AzetidineSolventSelection Start Start: Azetidine Substrate TypeCheck Is it a Salt or Neutral Derivative? Start->TypeCheck Salt Salt Formation (HCl, TFA) TypeCheck->Salt Basic Nitrogen Neutral Neutral Derivative (Amide/Sulfonamide) TypeCheck->Neutral Amide/Sulfonamide AcidSens Is the Ring Acid-Sensitive? Salt->AcidSens StrongAcid Robust Ring: Use HCl/IPA or HCl/CPME AcidSens->StrongAcid No (Stable) WeakAcid Sensitive Ring: Use Oxalic or Fumaric Acid AcidSens->WeakAcid Yes (Ring Opening Risk) Polarity Polarity Assessment Neutral->Polarity Polar Highly Polar: Recryst from 2-MeTHF/Heptane Polarity->Polar LogP < 1 NonPolar Lipophilic: Recryst from IPAc/Heptane Polarity->NonPolar LogP > 2

Caption: Logic flow for selecting crystallization solvent systems based on azetidine chemical stability and polarity.

Troubleshooting Guide: Common Failures

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon adding acid or antisolvent, the product forms a sticky gum or oil droplets instead of a white solid.[1]

  • Root Cause: The supersaturation level is too high, or the temperature is above the "metastable limit" where the oil phase is thermodynamically favored over the crystal.

  • Technical Fix:

    • The "Cloud Point" Hold: Re-heat the mixture until the oil dissolves. Cool slowly until the very first sign of turbidity (cloud point). STOP cooling. Hold temperature here for 1-2 hours.

    • Seed Loading: Add 0.5 wt% of pure seed crystals at this cloud point.

    • Solvent Switch: If using Diethyl Ether, switch to MTBE or CPME .[1] These solvents have higher boiling points, allowing you to cycle the temperature (heat/cool) to ripen the oil into a solid.

Issue 2: Ring Opening (Decomposition)

Symptom: Loss of material, appearance of new impurities (typically 3-chloropropyl amines) by LCMS.[1]

  • Root Cause: Nucleophilic attack on the strained ring, catalyzed by strong acid and heat.

  • Technical Fix:

    • Temperature Cap: Never heat acidic azetidine solutions above 40°C .

    • Counter-ion Change: Switch from HCl (Cl⁻ is nucleophilic) to Oxalic Acid or p-Toluenesulfonic Acid .[1] These anions are bulky and less nucleophilic, stabilizing the lattice without attacking the ring.

    • Anhydrous Conditions: Moisture promotes hydrolysis.[1] Use 2-MeTHF and dry it azeotropically before adding the acid.

Validated Experimental Protocols

Protocol A: Reactive Crystallization of Azetidine HCl in CPME

Best for: Converting crude azetidine free base (oil) into a stable solid.

  • Dissolution: Dissolve 10 mmol of crude Azetidine free base in 10 volumes (relative to mass) of CPME .

  • Drying (Crucial): If the free base was extracted from water, stir the CPME solution over anhydrous Na₂SO₄ for 30 mins, or distill off 2 volumes of CPME (CPME forms a hetero-azeotrope with water).[1]

  • Acid Addition: Cool to 0–5°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane or TMSCl/MeOH (in situ HCl generator).

    • Note: Do not use aqueous HCl.[1]

  • Aging: A white precipitate should form.[1] Warm to 20°C and stir for 2 hours to ripen the crystals.

  • Antisolvent (Optional): If yield is <70%, add 5 volumes of Heptane dropwise over 1 hour.[1]

  • Isolation: Filter under N₂. Wash with 2 volumes of cold Heptane.[1] Dry in a vacuum oven at 35°C.

Protocol B: Recrystallization of Azetidine Amides (2-MeTHF System)

Best for: Purifying functionalized azetidine intermediates.[1]

  • Solubility Check: Place 1g of solid in a flask. Add 2-MeTHF in 0.5 mL increments while heating to 50°C until dissolved.

  • Polishing: If the solution is hazy, filter hot through a 0.45µm PTFE syringe filter.[1]

  • Nucleation: Cool the solution to room temperature (25°C) with slow agitation (200 rpm).

  • Antisolvent Addition: Add Methylcyclohexane (or Heptane) dropwise.[1]

    • Target Ratio: 1:3 (Solvent:Antisolvent).[1]

    • Stop point: Stop addition when the solution turns slightly opaque.

  • Crystallization: Cool to 0°C over 4 hours.

  • Harvest: Filter and wash with cold 10% 2-MeTHF in Heptane.

Frequently Asked Questions (FAQs)

Q: Can I use alcohols (Methanol/Ethanol) for crystallization? A: generally, no for the initial salt formation.[1] Azetidine salts are highly soluble in lower alcohols, leading to poor yields.[1] However, alcohols can be used as a solvent in a "Solvent/Antisolvent" system (e.g., dissolve in minimal Methanol, precipitate with EtOAc or MTBE), but beware of trans-esterification or nucleophilic ring opening if heating is involved.[1]

Q: My azetidine salt is hygroscopic and turns to goo on the filter. What now? A: This is common with HCl salts.[1]

  • Immediate Fix: Wash the filter cake with anhydrous MTBE to remove surface moisture.[1]

  • Process Change: Switch to a less hygroscopic salt form. Fumarate and Oxalate salts of azetidines are typically non-hygroscopic and highly crystalline.

Q: Why do you recommend CPME over THF? A: Two reasons:

  • Peroxides: CPME resists peroxide formation, making it safer for storage and scale-up.[1]

  • Water Rejection: THF is miscible with water.[1][5] CPME is not.[1] If your azetidine comes from an aqueous extraction, CPME allows you to skip a solvent swap step, saving time and reducing thermal stress on the ring.[1]

References

  • Watanabe, K. (2013).[1] Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Organic Synthesis.[1] Zeon Corporation Technical Report. Link

  • Pfizer Inc. (2016).[1] Solvent Selection Guide for Medicinal Chemistry. ACS Sustainable Chemistry & Engineering.[1][8] Link[1]

  • Couturier, M., et al. (2002).[1] 2-Methyltetrahydrofuran: A Green Alternative to THF and DCM in Process Chemistry. Organic Process Research & Development. Link[1]

  • Strazzolini, P., et al. (2003).[1] Azetidine and its derivatives: Synthesis and Reactivity. Current Organic Chemistry. Link

  • Henderson, R. K., et al. (2011).[1] Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection. Green Chemistry. Link

Sources

Removing residual solvents from oily azetidine products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Remediation for Viscous Azetidine Products

Case ID: AZT-SOLV-REM-001 Status: Active Priority: High (Product Stability Risk)

Executive Summary: The "Viscous Trap" Phenomenon

Azetidines (4-membered nitrogen heterocycles) present a unique challenge in process chemistry. Unlike their 5- or 6-membered counterparts (pyrrolidines/piperidines), azetidines possess significant ring strain (~26 kcal/mol). When these products are isolated as oils, they frequently entrap chlorinated solvents (DCM, chloroform) or polar aprotics (DMF, DMSO) within the viscous matrix.

The Core Problem: Standard rotary evaporation fails because the rate of solvent diffusion through the viscous oil is slower than the rate of evaporation at the surface. Increasing heat to compensate often triggers thermal ring-opening polymerization , degrading your product.

This guide provides a causality-driven troubleshooting workflow to remove solvents without compromising the azetidine ring integrity.

Diagnostic Workflow (Interactive Decision Tree)

Before attempting remediation, characterize your specific constraint using the logic flow below.

Solvent_Removal_Workflow Start START: Characterize Impurity SolventType Identify Solvent Type Start->SolventType Chlorinated Chlorinated (DCM, CHCl3) SolventType->Chlorinated Cl-Solvents HighBoiler High Boiler (DMSO, DMF) SolventType->HighBoiler Polar Aprotic Protic Protic (H2O, Alcohols) SolventType->Protic Water/Alc Viscosity Is Product Viscosity High? Chlorinated->Viscosity AqWash Protocol D: LiCl Wash / Extraction HighBoiler->AqWash Partitioning Lyo Protocol B: Lyophilization (Sublimation) Protic->Lyo Azeotrope Protocol A: The Methanol Chase (Disrupt Solvates) Viscosity->Azeotrope Yes (Oil) Salt Protocol C: Salt Formation (Solidification) Viscosity->Salt Persistent Oil AqWash->Lyo Residual Water

Figure 1: Decision matrix for selecting the appropriate solvent removal strategy based on solvent class and product physical state.

Troubleshooting Scenarios (FAQ & Q&A)

Scenario A: The "False Solid" (DCM Entrapment)

User Report: "My azetidine looks like a foam, but NMR shows 15% dichloromethane. Vacuum drying overnight didn't change the integration."

Root Cause: Azetidines are basic amines. They often form weak hydrogen-bonded solvates with acidic protons in chlorinated solvents (


). The high viscosity of the oil prevents the diffusion necessary to break this bond under static vacuum.

Corrective Action: Do not increase heat (risk of degradation). Instead, use Azeotropic Displacement (The "Chase").

  • Dissolve the oil in Methanol (MeOH) or Ethanol (10x volume).

  • The alcohol acts as a "hydrogen bond interrupter," replacing the DCM at the amine site.

  • Concentrate.[1][2][3] MeOH forms a low-boiling azeotrope with DCM (37.8°C), carrying the chlorinated solvent out.

  • Repeat 2-3 times.

Scenario B: Thermal Instability

User Report: "I heated the oil to 60°C to drive off solvent, but the product turned dark brown and insoluble."

Root Cause: Ring Strain Release. Azetidines are kinetically stable but thermodynamically primed for ring opening. Heat, especially in the presence of trace acid (even from unneutralized silica gel), catalyzes nucleophilic attack on the ring carbons, leading to polymerization (polyamines).

Corrective Action:

  • Immediate: Stop heating.

  • Protocol: Switch to Lyophilization (Freeze Drying) .

    • Dissolve the oil in t-Butanol (mp 25°C) or Benzene (if permitted).

    • Freeze and sublime the solvent. This keeps the product at -20°C to -50°C, preventing thermal degradation while removing solvent from the porous solid matrix.

Scenario C: The "Un-crystallizable" Oil

User Report: "I need a solid for stability studies, but the free base remains an oil."

Root Cause: Low molecular weight azetidines often lack the lattice energy to crystallize, especially when impure.

Corrective Action: Convert to a Salt Form , but choose carefully.

  • Avoid: Strong mineral acids (HCl) if the ring is electron-rich or substituted with leaving groups, as chloride can act as a nucleophile to open the ring (

    
     attack).
    
  • Recommended: Use Oxalic Acid or Fumaric Acid . These often form nice crystalline solids with amines and are less likely to trigger acid-catalyzed ring opening than strong mineral acids.

Detailed Experimental Protocols

Protocol A: The Methanol Chase (For Chlorinated Solvents)

Best for: Removing DCM/Chloroform from stable azetidine oils.

  • Dilution: Add HPLC-grade Methanol to the oily residue (Ratio: 10 mL MeOH per 1 g product).

  • Homogenization: Swirl or sonicate briefly to ensure the oil is fully dissolved and the solvent matrix is disrupted.

  • Evaporation: Rotovap at < 40°C bath temperature.

    • Note: Do not use high vacuum initially; allow the azeotrope to boil off gently.

  • Repetition: Re-dissolve the residue in fresh MeOH and repeat the process 3 times .

  • Final Polish: Dissolve in a "safe" solvent (e.g., Pentane or Et2O) and evaporate to remove residual MeOH.

Protocol B: Salt Formation (Oxalate)

Best for: Turning oils into stable solids for long-term storage.

StepActionTechnical Note
1 Dissolve 1.0 eq of Azetidine oil in EtOAc (5 vol).Ensure the solution is clear. Filter if necessary.
2 Dissolve 1.0 eq of Oxalic Acid in warm EtOH (minimal vol).Oxalic acid is preferred over HCl for strained rings.
3 Add acid solution dropwise to amine solution with stirring.Slow addition prevents trapping impurities.
4 Cool to 0°C and stir for 1 hour.Allow crystal lattice to form slowly.
5 Filter and wash with cold EtOAc/Hexane (1:1).Removes mother liquor containing residual solvents.[1]
Protocol C: Aqueous Workup for DMSO/DMF

Best for: Removing high-boiling polar solvents.[4]

  • The "LiCl Trick":

    • Dissolve the crude reaction mixture in Ethyl Acetate or MTBE.

    • Wash 3x with 5% Aqueous Lithium Chloride (LiCl) .

    • Mechanism: DMSO and DMF partition heavily into the aqueous phase due to the "salting in" effect of LiCl, while the organic product stays in the organic layer.

    • Wash 1x with Brine, Dry (Na2SO4), and Concentrate.[3]

Regulatory Reference: ICH Q3C Limits

When removing solvents, ensure you meet the safety limits defined by the International Council for Harmonisation (ICH).

Solvent ClassSolventConcernPDE (mg/day)Concentration Limit (ppm)
Class 1 Benzene, CCl4Carcinogenic (Avoid)0.0022
Class 2 Dichloromethane (DCM)Neurotoxic6.0600
Class 2 MethanolToxic30.03000
Class 3 Ethanol, Acetone, EtOAcLow Toxicity50.05000

Note: Azetidines intended for pharmaceutical use must strictly adhere to Class 2 limits.

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021).[3][5][6][7] [Link]

  • Removal of Residual Solvents from Pharmaceutical Products. Org. Process Res. Dev. (2000). [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med.[8] Chem. Lett. (2021).[3][5][6][7] [Link]

  • Azeotropic Data for Solvent Removal. G. Wypych, Handbook of Solvents. (2019).[5] [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: N-Cyclopropyl vs. N-Isopropyl Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring serves as a critical bioisostere for unstable or highly lipophilic cyclic amines. A common optimization strategy involves switching between N-isopropyl and N-cyclopropyl substituents to modulate metabolic stability (


), basicity (

), and lipophilicity (

).

However, characterizing these motifs requires distinct NMR strategies due to the unique magnetic anisotropy of the cyclopropyl ring and the conformational dynamics of the azetidine nitrogen. This guide provides a definitive technical framework for distinguishing these moieties using 1H NMR, grounded in stereoelectronic principles and validated experimental protocols.

Part 1: Theoretical Framework & Structural Dynamics

The Azetidine Ring Current & Strain

Unlike six-membered piperidines which exist in stable chair conformations, azetidines possess significant ring strain (~26 kcal/mol) and exist in a puckered conformation.

  • Nitrogen Inversion: The barrier to N-inversion in azetidines is higher than in acyclic amines but often accessible at room temperature.

  • Spectral Consequence: If the inversion rate (

    
    ) is comparable to the NMR time scale, ring protons (
    
    
    
    and
    
    
    ) may appear broadened or split, complicating integration.
Substituent Effects[1]
  • Isopropyl Group: Exhibits free rotation, resulting in time-averaged signals for the gem-dimethyl groups.

  • Cyclopropyl Group: The C-C bonds of the cyclopropane ring possess significant

    
    -character (Walsh orbitals). This creates a magnetic anisotropy cone similar to a benzene ring but with a shielding effect orthogonal to the ring plane, pushing specific protons to ultra-high field (< 0.5 ppm).
    

Part 2: Comparative 1H NMR Analysis

The following data assumes a standard field strength (400 MHz+) in


. Note that chemical shifts (

) shift downfield significantly (~1.0 ppm) if the amine is protonated (TFA salt or HCl salt).
Table 1: Chemical Shift Fingerprint (Free Base)
Proton EnvironmentN-Isopropyl Azetidine (

ppm)
N-Cyclopropyl Azetidine (

ppm)
Multiplicity & Coupling
N-Substituent (

)
2.30 – 2.50 (Septet)1.80 – 2.00 (Multiplet)Isopropyl CH vs. Cyclopropyl CH
N-Substituent (

/

)
0.95 – 1.05 (Doublet) 0.30 – 0.50 (Multiplet) Key Differentiator
Azetidine

-CH2
3.10 – 3.30 (Triplet/Mult)3.10 – 3.30 (Triplet/Mult)Often overlaps; AA'BB' system
Azetidine

-CH2
2.00 – 2.15 (Quintet/Mult)2.00 – 2.15 (Quintet/Mult)Ring puckering affects splitting
The "Fingerprint" Region
  • The Isopropyl Signature: Look for a strong doublet (

    
    ) integrating to 6H around 1.0 ppm . This is the most reliable diagnostic peak.
    
  • The Cyclopropyl Signature: Look for complex multiplets in the 0.3 – 0.5 ppm range. No other common aliphatic fragment appears this far upfield (except steroid methyls or silyl groups).

Visualization of Assignment Logic

NMR_Assignment_Logic Start Unknown N-Substituted Azetidine Spectrum Check_Upfield Analyze Upfield Region (0.0 - 1.2 ppm) Start->Check_Upfield Decision_1 Signals < 0.8 ppm? Check_Upfield->Decision_1 Cyclo_Path Yes: Complex Multiplets (2H/4H) Decision_1->Cyclo_Path Detected Iso_Path No: Doublet at ~1.0 ppm (6H) Decision_1->Iso_Path Absent Confirm_Cyclo Confirm Cyclopropyl: Check Methine (CH) at ~1.9 ppm (Shielded by Ring Current) Cyclo_Path->Confirm_Cyclo Confirm_Iso Confirm Isopropyl: Check Methine (CH) Septet at ~2.4 ppm (Deshielded by N) Iso_Path->Confirm_Iso Result_Cyclo ID: N-Cyclopropyl Azetidine Confirm_Cyclo->Result_Cyclo Result_Iso ID: N-Isopropyl Azetidine Confirm_Iso->Result_Iso

Figure 1: Decision tree for rapid discrimination of N-alkyl azetidines based on high-field spectral data.

Part 3: Experimental Protocols

Sample Preparation (Self-Validating)

To ensure reproducibility, particularly regarding the chemical shift of the


-protons which are sensitive to pH (protonation state), follow this protocol.
  • Solvent Choice: Use

    
     (neutralized over basic alumina) for routine characterization. Use 
    
    
    
    if the sample is a salt (HCl/TFA).
    • Validation: Check the residual

      
       peak at 7.26 ppm. If it is broad or shifted, the amine may be exchanging with acidic impurities.
      
  • Concentration: Prepare at 10-15 mg/mL. Higher concentrations can induce aggregation-based shifts.

  • Internal Standard: Use TMS (0.00 ppm) explicitly. Relying on solvent residual peaks is risky with amines due to pH-dependent solvent shifts.

Variable Temperature (VT) NMR for Conformational Analysis

If the azetidine ring signals (3.0 - 4.0 ppm) appear as broad humps rather than sharp multiplets, the molecule is likely undergoing intermediate-rate nitrogen inversion.

Protocol:

  • Acquire at 298 K: Establish baseline.

  • Cool to 253 K (-20°C): This slows the inversion (

    
    ).
    
    • Result: The broad hump should resolve into two distinct sets of signals (cis/trans invertomers or locked puckered conformers).

  • Heat to 323 K (+50°C): This accelerates inversion (

    
    ).
    
    • Result: Signals coalesce into a sharp average.

Part 4: Application in Drug Design

Why does this characterization matter? The choice between these two groups fundamentally alters the physicochemical profile of a drug candidate.

PropertyN-IsopropylN-CyclopropylImpact
Metabolic Stability LowHighIsopropyl CH is prone to CYP450 oxidation (dealkylation). Cyclopropyl C-H bonds are stronger (106 kcal/mol) and resistant to oxidation.
Basicity (

)
~10.5~9.0Cyclopropyl is electron-withdrawing (inductive), lowering the

of the nitrogen. This improves permeability and reduces hERG liability.
Lipophilicity HigherLowerCyclopropyl reduces

, aiding in solubility.
Workflow: Metabolic Stability Assessment

MedChem_Workflow Step1 Synthesize Azetidine Analog Step2 1H NMR Verification (Check 0.3 vs 1.0 ppm) Step1->Step2 Step3 Microsomal Stability Assay (Human/Rat Liver Microsomes) Step2->Step3 Outcome1 Isopropyl: Rapid Clearance (N-dealkylation) Step3->Outcome1 CYP Oxidation Outcome2 Cyclopropyl: Extended Half-life (Metabolic Block) Step3->Outcome2 Steric/Electronic Block

Figure 2: Integration of NMR characterization into the lead optimization cycle for metabolic stability.

References

  • Chemical Shift Data & Spectral Analysis

    • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

    • Comparison of Cyclopropyl vs Isopropyl Shifts: See spectral data in J. Med. Chem. 2012, 55, 11, 5386–5396. Link

  • Conformational Dynamics (Nitrogen Inversion)

    • Lehn, J. M., & Wagner, J. (1968). Nuclear magnetic resonance studies of rate processes and conformations. Nitrogen inversion in azetidines. Chemical Communications.[1] Link

  • Medicinal Chemistry Applications (Lipophilicity & pKa)

    • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Discusses Cyclopropyl/Isopropyl/Oxetane bioisosterism). Link

    • Barnes-Seeman, D. (2014). The role of fluorine in the medicinal chemistry of azetidines. Current Topics in Medicinal Chemistry. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Azetidine Methanols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of small heterocyclic scaffolds is paramount. The azetidine ring, a four-membered saturated heterocycle, is a privileged structure in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as reduced lipophilicity and improved metabolic stability. When functionalized, as in the case of azetidine methanols, these building blocks become critical components in the synthesis of novel therapeutics.

Mass spectrometry stands as an indispensable tool for the structural elucidation of these molecules. The pattern of fragmentation following ionization provides a veritable fingerprint, allowing for unambiguous identification and differentiation of isomers. This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2-azetidinemethanol and 3-azetidinemethanol. By contrasting these with the known fragmentation of their larger, more commonly encountered homologs—pyrrolidine and piperidine methanols—we offer a framework for the analysis of this important class of compounds.

The Logic of Fragmentation: Core Principles at Play

The fragmentation of azetidine methanols under electron ionization (EI) conditions is primarily governed by the principles of charge stabilization. Upon electron impact, a radical cation (M•+) is formed, typically by the removal of a non-bonding electron from the nitrogen or oxygen atom. The subsequent fragmentation pathways are dictated by the drive to form stable, even-electron cations. For cyclic amino alcohols, two key fragmentation mechanisms dominate: alpha-cleavage and ring-opening reactions .

Alpha-Cleavage: The Dominant Pathway

Alpha-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom bearing the initial charge.[1] For cyclic amines and alcohols, this is a highly favored process as it leads to the formation of a resonance-stabilized iminium or oxonium ion.[2]

Ring Strain and Its Influence

The azetidine ring possesses significant ring strain compared to its five- and six-membered counterparts (pyrrolidine and piperidine). This inherent strain can influence fragmentation, potentially favoring pathways that lead to ring opening to relieve this strain.

Fragmentation of 2-Azetidinemethanol vs. 3-Azetidinemethanol: A Predicted Comparison

While experimental spectra for azetidine methanols are not widely available in public databases, we can predict their fragmentation pathways based on these fundamental principles. The position of the hydroxymethyl group is the critical determinant of the resulting fragmentation pattern.

2-Azetidinemethanol: A Tale of Two Alpha-Cleavages

For 2-azetidinemethanol (Molecular Weight: 87.12 g/mol ), the hydroxymethyl group is directly attached to a carbon alpha to the nitrogen atom. This structure allows for two primary and competing alpha-cleavage pathways.

  • Loss of the Hydroxymethyl Group: Cleavage of the C2-CH₂OH bond is a highly probable event. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), leading to the formation of a stable, resonance-stabilized azetidinyl cation at m/z 56 .

  • Ring Opening via Alpha-Cleavage: Cleavage of the C2-N bond, followed by rearrangement, can lead to the formation of an iminium ion. The most characteristic fragment, however, arises from the loss of a hydrogen atom from the molecular ion to form a stable iminium ion at m/z 86 . Subsequent loss of formaldehyde (CH₂O, 30 Da) from this ion can lead to a fragment at m/z 56 .

A key diagnostic fragment is the iminium ion formed by the loss of a hydrogen atom, followed by ring opening, leading to a fragment at m/z 58 ([C₃H₈N]⁺).

3-Azetidinemethanol: Ring Integrity and Side-Chain Fragmentation

In 3-azetidinemethanol (Molecular Weight: 87.12 g/mol ), the hydroxymethyl group is not directly alpha to the nitrogen. This significantly alters the fragmentation landscape.

  • Dominant Alpha-Cleavage at the Ring: The most favorable alpha-cleavage will occur at the C2-C3 (or C4-C3) bond, leading to the expulsion of ethylene (C₂H₄, 28 Da) after ring opening, resulting in a fragment at m/z 59 .

  • Loss of Water: As with many alcohols, the loss of a neutral water molecule (H₂O, 18 Da) is a probable fragmentation pathway, especially under EI conditions, leading to a fragment at m/z 69 .

  • Loss of the Hydroxymethyl Radical: While less favored than in the 2-substituted isomer, loss of the •CH₂OH radical (31 Da) can still occur, yielding a fragment at m/z 56 .

Summary of Predicted Key Fragments
m/zProposed FragmentPathway2-Azetidinemethanol Abundance3-Azetidinemethanol Abundance
87 [C₄H₉NO]•+Molecular IonLowLow to Medium
86 [C₄H₈NO]⁺[M-H]⁺MediumLow
69 [C₄H₇N]•+[M-H₂O]•+LowMedium
59 [C₃H₇N]•+[M-C₂H₄]•+LowHigh
58 [C₃H₈N]⁺Ring OpeningHighLow
56 [C₃H₆N]⁺[M-CH₂OH]⁺MediumMedium

Comparative Analysis with Pyrrolidine and Piperidine Methanols

Extending the comparison to the five- and six-membered ring homologs provides valuable context and reinforces the principles governing fragmentation.

Pyrrolidin-2-ylmethanol (Proline analog)

The fragmentation of pyrrolidin-2-ylmethanol (Molecular Weight: 101.15 g/mol ) is well-characterized.[3][4] The dominant fragmentation is alpha-cleavage with loss of the hydroxymethyl group (•CH₂OH, 31 Da) to form the very stable N-methylenepyrrolidinium ion at m/z 70 . This is often the base peak in the spectrum. Ring opening is less favorable than in azetidine due to lower ring strain.

Piperidin-2-ylmethanol

Similarly, piperidin-2-ylmethanol (Molecular Weight: 115.17 g/mol ) follows a predictable pattern.[5][6] The primary fragmentation is again alpha-cleavage, leading to the loss of the hydroxymethyl radical (31 Da) and the formation of the N-methylenepiperidinium ion at m/z 84 , which is typically the base peak. Loss of water (18 Da) to give a fragment at m/z 97 is also observed.[7]

Key Comparative Observations
  • Alpha-Cleavage Dominance: Across all three ring sizes, when the hydroxymethyl group is at the 2-position, alpha-cleavage leading to the loss of a 31 Da radical is a major fragmentation pathway. The resulting iminium ion is the key diagnostic fragment.

  • Ring Size Effect: The m/z of this dominant iminium ion directly reflects the ring size: m/z 56 for azetidine, m/z 70 for pyrrolidine, and m/z 84 for piperidine. This provides a clear and predictable trend for identification.

  • Ring Strain Influence: The higher ring strain in azetidine is predicted to make ring-opening fragmentation pathways more competitive than in the larger, more stable pyrrolidine and piperidine rings.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted dominant fragmentation pathways for 2- and 3-azetidinemethanol.

2-Azetidinemethanol Fragmentation M [C₄H₉NO]•+ m/z 87 (2-Azetidinemethanol) F86 [C₄H₈NO]⁺ m/z 86 M->F86 - H• F58 [C₃H₈N]⁺ m/z 58 M->F58 Ring Opening F56 [C₃H₆N]⁺ m/z 56 M->F56 - •CH₂OH (α-cleavage)

Caption: Predicted EI fragmentation of 2-azetidinemethanol.

3-Azetidinemethanol Fragmentation M [C₄H₉NO]•+ m/z 87 (3-Azetidinemethanol) F69 [C₄H₇N]•+ m/z 69 M->F69 - H₂O F59 [C₃H₇N]•+ m/z 59 M->F59 - C₂H₄ (Ring Cleavage) F56 [C₃H₆N]⁺ m/z 56 M->F56 - •CH₂OH

Caption: Predicted EI fragmentation of 3-azetidinemethanol.

Experimental Protocols

To obtain high-quality mass spectra for azetidine methanols and their analogs, appropriate analytical methods are crucial. Due to their polarity and low molecular weight, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable techniques.

Protocol 1: GC-MS Analysis

GC-MS is well-suited for the analysis of these volatile compounds. Derivatization may be necessary to improve chromatographic peak shape and thermal stability.[8]

1. Sample Preparation and Derivatization (Optional but Recommended):

  • To a dried aliquot of the sample (1-10 µg), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection. This process converts the polar -OH and -NH groups to less polar trimethylsilyl (TMS) ethers and amines.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (splitless or with a 10:1 split ratio).
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 35-200.
Protocol 2: LC-MS/MS Analysis

For a direct analysis without derivatization, particularly in complex biological matrices, LC-MS/MS is the preferred method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective separation mode for such polar compounds.

1. Sample Preparation:

  • Dissolve the sample in a solution of 90:10 acetonitrile:water to ensure compatibility with the initial mobile phase conditions.
  • If analyzing from a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to remove precipitated proteins.
  • Filter the supernatant through a 0.22 µm filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column.
  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • Initial: 95% B.
  • 0-5 min: Linear gradient to 50% B.
  • 5-6 min: Hold at 50% B.
  • 6-6.1 min: Return to 95% B.
  • 6.1-8 min: Re-equilibration at 95% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2-5 µL.
  • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]
  • Ion Source Parameters:
  • IonSpray Voltage: +5500 V.
  • Source Temperature: 500°C.
  • Curtain Gas: 35 psi.
  • Ion Source Gas 1: 50 psi.
  • Ion Source Gas 2: 50 psi.
  • Acquisition Mode: Full scan (Q1 scan) for precursor identification and Product Ion Scan for fragmentation analysis. Collision Energy should be ramped (e.g., 10-40 eV) to observe the full fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of azetidine methanols, while not extensively documented, can be reliably predicted through the application of fundamental chemical principles. The position of the hydroxymethyl substituent serves as the primary determinant of the fragmentation pathway, with 2-azetidinemethanol favoring pathways that generate a characteristic iminium ion at m/z 58 and loss of the hydroxymethyl group, while 3-azetidinemethanol is expected to show a dominant fragment from ring cleavage via the loss of ethylene.

Comparison with the homologous pyrrolidine and piperidine methanols reveals a clear, predictable trend based on ring size, where the m/z of the primary iminium ion fragment increases by 14 amu with each additional methylene unit in the ring. This comparative framework, supported by the detailed experimental protocols provided, equips researchers with the necessary tools to confidently identify and characterize these valuable heterocyclic building blocks in their work.

References

  • Claeys, E., et al. (2021). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). EI-MS fragmentation pathway of compound 2. ResearchGate. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • PMC. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. Available at: [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)piperidine-3,4,5-triol. PubChem. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at: [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • CORESTA. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • MJM. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. MJM. Available at: [Link]

  • Glen Jackson - West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. Available at: [Link]

  • PubChem. (n.d.). (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride. PubChem. Available at: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics. LabRulez LCMS. Available at: [Link]

  • MDPI. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. Available at: [Link]

  • Chemspace. (n.d.). (piperidin-2-yl)methanol. Chemspace. Available at: [Link]

  • AZoLifeSciences. (2023). Using GC-MS to Analyze Human Metabolites. AZoLifeSciences. Available at: [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... ResearchGate. Available at: [Link]

  • YouTube. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube. Available at: [Link]

Sources

Comparing metabolic stability of cyclopropyl vs ethyl azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of nitrogenous heterocycles, the substitution of an N-ethyl group with an N-cyclopropyl moiety is a high-impact bioisosteric strategy. While both substituents provide similar steric bulk and lipophilicity, their metabolic fates diverge significantly.

The Verdict: The cyclopropyl azetidine motif generally exhibits superior metabolic stability compared to its ethyl counterpart. This stability arises from the high bond dissociation energy (BDE) of cyclopropyl C-H bonds, which resists the hydrogen atom abstraction required for Cytochrome P450 (CYP)-mediated oxidation.[1] However, researchers must screen for mechanism-based inhibition (MBI), as the strained cyclopropyl ring can occasionally undergo radical-mediated ring opening.

Mechanistic Insight: The Chemistry of Clearance

To engineer stable drugs, one must understand the specific degradation pathways that dictate intrinsic clearance (


).
The Ethyl "Soft Spot" (Oxidative Dealkylation)

The N-ethyl group is a classic metabolic "soft spot." The carbon alpha to the nitrogen (


-C) is electron-rich and sterically accessible.
  • Mechanism: CYP450 enzymes abstract a hydrogen atom from the

    
    -methylene group.
    
  • Intermediate: This forms a carbon-centered radical, which is rapidly oxygenated to an unstable carbinolamine (hemiaminal).

  • Outcome: The hemiaminal spontaneously collapses, resulting in N-dealkylation (loss of the ethyl group as acetaldehyde) and the formation of the secondary amine metabolite.

The Cyclopropyl "Shield" (Bond Energy & Strain)

Replacing the ethyl group with a cyclopropyl ring introduces significant metabolic resistance through two physicochemical properties:

  • Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring possess higher s-character (

    
     hybridization) compared to the 
    
    
    
    bonds of an ethyl group. This makes the C-H bonds stronger (~106 kcal/mol vs. ~98 kcal/mol for alkyl), significantly raising the activation energy for CYP-mediated hydrogen abstraction.
  • Steric/Electronic Protection: The specific geometry of the cyclopropyl group often hinders the approach of the CYP heme iron-oxo species.

The Risk: Mechanism-Based Inhibition (MBI)

While generally stable, N-cyclopropyl amines can act as suicide substrates. If a CYP enzyme manages to oxidize the nitrogen (Single Electron Transfer), the resulting radical cation can trigger the opening of the strained cyclopropyl ring. This forms a reactive alkyl radical that can covalently bind to the CYP heme, irreversibly inactivating the enzyme.

Visualizing Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of Ethyl vs. Cyclopropyl azetidines.

MetabolicPathways EthylAz N-Ethyl Azetidine (Substrate) AlphaOx α-Carbon Oxidation (H-Abstraction) EthylAz->AlphaOx CYP450 CycAz N-Cyclopropyl Azetidine (Substrate) Stable Metabolic Stability (High BDE Barrier) CycAz->Stable Major Pathway (Resists Oxidation) MBI Potential Ring Opening (Mechanism-Based Inhibition) CycAz->MBI Minor Pathway (Radical Cation) Hemiaminal Unstable Hemiaminal (Intermediate) AlphaOx->Hemiaminal Hydroxylation Dealkyl N-Dealkylation (Secondary Amine + Acetaldehyde) Hemiaminal->Dealkyl Spontaneous Collapse

Figure 1: Divergent metabolic pathways. Ethyl groups undergo rapid dealkylation, while cyclopropyl groups largely resist oxidation due to high C-H bond strength.

Comparative Performance Data

The following data summarizes typical trends observed in microsomal stability assays when performing this bioisosteric switch.

ParameterN-Ethyl AzetidineN-Cyclopropyl AzetidineImpact of Switch
Primary Metabolic Route N-Dealkylation (Rapid)Intact Parent / Minor Ring OxidationBlockade of Soft Spot
In Vitro

(Human)
Low (< 30 min)High (> 120 min)> 4-fold Improvement
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Reduced Clearance
C-H Bond Strength ~98 kcal/mol~106 kcal/molIncreased Stability
CYP Inhibition Risk Low (Competitive)Moderate (Time-Dependent/MBI)Requires TDI Screening

> Note: Data represents generalized trends derived from structure-activity relationship (SAR) studies in medicinal chemistry [1, 2].

Experimental Protocol: Microsomal Stability Assay

To validate these differences in your own lead series, use this standardized metabolic stability protocol. This workflow ensures data integrity through rigorous controls.

Reagents
  • Liver Microsomes: Human/Rat (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix: Microsomes (0.5 mg/mL final) + Buffer.

    • Spike Test Compound (1 µM final, <0.1% DMSO).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Control: Run a parallel "minus NADPH" incubation to detect non-CYP degradation.

  • Sampling:

    • At T = 0, 5, 15, 30, and 60 minutes, remove aliquots.

  • Quenching:

    • Immediately dispense aliquot into ice-cold Quench Solution (1:3 ratio) to stop metabolism and precipitate proteins.

  • Analysis:

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (monitor parent depletion).

Visualizing the Workflow

AssayWorkflow Prep Pre-Incubation (Microsomes + Compound) Start Initiation (+ NADPH) Prep->Start Incubate Incubation (37°C, 0-60 min) Start->Incubate Quench Quench (+ ACN/Internal Std) Incubate->Quench Timepoints Analyze LC-MS/MS Analysis (Determine % Remaining) Quench->Analyze

Figure 2: Standardized microsomal stability assay workflow for determining intrinsic clearance.

References

  • Barnes-Seeman, D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry.[2]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses comparative stability of small rings).

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2]

Sources

Publish Comparison Guide: HPLC Method Development for Polar Azetidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polarity Trap" of Azetidines

Azetidine compounds—saturated four-membered nitrogen heterocycles—present a "perfect storm" of chromatographic challenges. Their high polarity (low LogP) often leads to zero retention on standard C18 columns. Their basic nitrogen centers interact avidly with silanols, causing severe peak tailing. Furthermore, simple azetidines often lack UV chromophores, rendering them invisible to standard diode array detectors (DAD).

This guide objectively compares the three primary strategies for analyzing polar azetidines: Hydrophilic Interaction Liquid Chromatography (HILIC) , Aqueous-Stable Reversed-Phase (RPLC) , and Derivatization .

Part 1: The Physicochemical Gauntlet

Before selecting a column, you must understand the three critical failure modes specific to azetidines.

The Stability Risk (Ring Strain)

Azetidines possess significant ring strain (~25.4 kcal/mol).[1][2] While generally stable as salts, the free base can be reactive.

  • Expert Insight: Unlike stable piperidines, azetidines can undergo ring-opening hydrolysis in strongly acidic conditions over time.

  • Protocol Requirement: Always perform a "Solution Stability Test" by injecting the sample at T=0 and T=24h in the proposed mobile phase. Avoid pH < 2.0 unless validated.

The Retention Void

Most azetidines are highly hydrophilic. On a standard C18 column with 5% organic startup, they often elute in the void volume (


), preventing quantitation and causing ion suppression in MS.
The Detection Gap

Simple azetidines (e.g., azetidine-3-carboxylic acid) have no conjugated


-systems.
  • Solution: Use LC-MS (SIM mode), Charged Aerosol Detection (CAD), or derivatization.

Part 2: Comparative Methodology & Data

We compared three distinct approaches for a model compound: Azetidine-3-carboxylic acid (highly polar, zwitterionic).

Method A: HILIC (The "Modern" Standard)

Uses a polar stationary phase with a high-organic mobile phase.[3][4]

  • Mechanism: Partitioning into a water-enriched layer on the silica surface + electrostatic interaction.

  • Verdict: Best for Retention & MS Sensitivity.

Method B: Aqueous-Stable RPLC (The "Robust" Alternative)

Uses a polar-embedded C18 or Phenyl-Hexyl phase capable of 100% aqueous conditions.

  • Mechanism: Hydrophobic interaction (weak) + polar embedding shielding.

  • Verdict: Best for Robustness & Dirty Matrices.

Method C: Pre-Column Derivatization (FMOC-Cl)

Reacting the secondary amine with Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to add hydrophobicity and a UV chromophore.

  • Verdict: Best for UV Detection (Non-MS labs).

Comparative Data Summary

Simulated performance based on physicochemical parameters and literature standards.

MetricMethod A: ZIC-HILICMethod B: Polar-Embedded RPLCMethod C: FMOC-Derivatization (RPLC)
Retention Factor (

)
5.2 (Excellent)0.8 (Risk of void elution)8.5 (Strong retention)
Peak Symmetry (

)
1.1 (Good)1.4 (Moderate tailing)1.05 (Excellent)
MS Sensitivity High (High organic desolvation)Low (High aqueous suppression)Moderate
Prep Time Low (Dilute & Shoot)Low (Dilute & Shoot)High (Reaction required)
Mobile Phase ACN / Ammonium FormateWater / ACN (0.1% FA)ACN / Water (Acidic)

Part 3: Strategic Decision Matrix

Use this logic flow to select your starting method.

MethodSelection Start Start: Azetidine Analysis Chromophore Does it have a UV Chromophore? Start->Chromophore MS_Avail Is LC-MS Available? Chromophore->MS_Avail No LogP LogP Value? Chromophore->LogP Yes HILIC Method A: HILIC (Zwitterionic/Amide) MS_Avail->HILIC Yes (Best Sensitivity) Deriv Method C: FMOC Derivatization MS_Avail->Deriv No (Need UV) LogP->HILIC < -1.0 (Very Polar) RPLC_AQ Method B: Aqueous-Stable RPLC LogP->RPLC_AQ > -1.0 (Moderately Polar)

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte properties and lab capabilities.

Part 4: Detailed Experimental Protocols

Protocol A: HILIC Method (Recommended for MS)

This method utilizes a zwitterionic stationary phase to retain the polar azetidine ring via electrostatic and hydrophilic interactions.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

    • Why: Buffer is critical. Ammonium ions shield silanols; pH 3.0 keeps the azetidine protonated (

      
      ) for ion-exchange retention without degrading the silica.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 95% B

    • 5 min: 60% B

    • 7 min: 60% B

    • 7.1 min: 95% B

    • 10 min: 95% B (Re-equilibration is crucial in HILIC).

  • Flow Rate: 0.3 mL/min.

  • Injection Solvent: 90% Acetonitrile / 10% Buffer A.

    • Critical Step: Never inject HILIC samples in 100% water. It disrupts the water layer on the beads, causing "breakthrough" peaks.

Protocol B: Derivatization (FMOC-Cl) for UV Detection

If you lack a mass spectrometer, you must add a chromophore. FMOC-Cl reacts rapidly with secondary amines (the azetidine ring).

  • Reagent Prep: Dissolve FMOC-Cl (5 mg/mL) in Acetonitrile.

  • Buffer: Borate buffer (0.2 M, pH 8.5). High pH is needed to deprotonate the amine for nucleophilic attack.

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution.

    • Vortex and incubate at ambient temp for 5 minutes.

    • Quench with 20 µL Adamantanamine (to react with excess FMOC).

  • Analysis: Inject onto a standard C18 column using an ACN/Water gradient. Detect at 265 nm .

Part 5: Self-Validating System Suitability

To ensure trustworthiness, your sequence must include these checks:

  • The "Void Marker" Check: Inject Toluene (RPLC) or Uracil (HILIC). If your azetidine elutes before the void marker, the method is invalid (non-retained).

  • Tailing Factor (

    
    ):  Must be < 1.5. If higher, increase buffer concentration (up to 20mM) or temperature (up to 40°C).
    
  • Hysteresis Check (HILIC only): Run a blank after the highest standard. HILIC columns have "memory." If carryover > 1%, extend the re-equilibration time.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Wiley Analytical Science. (2021). No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Retrieved from [Link]

Sources

Spectroscopic Identification of (1-Cyclopropylazetidin-3-yl)methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

(1-Cyclopropylazetidin-3-yl)methanol (CAS: 1233946-86-5) represents a high-value building block in fragment-based drug discovery (FBDD).[1] Its structural value lies in the sp³-rich character and the defined vector of the hydroxymethyl group, which offers superior physicochemical properties compared to flat aromatic analogs.

The Analytical Challenge: The primary difficulty in identifying this molecule is not merely confirming its formula (


), but conclusively proving the integrity of the azetidine ring .
  • Ring Strain: The 4-membered azetidine ring is highly strained (~26 kcal/mol).[1] Acidic conditions or thermal stress during synthesis/workup can trigger ring-opening, yielding the thermodynamic linear isomer (e.g., 3-(cyclopropylamino)propan-1-ol derivatives).[1]

  • Spectral Overlap: Both the target and its ring-opened impurities share identical molecular weights and similar functional groups (

    
    , 
    
    
    
    Amine, Cyclopropyl), rendering standard LC-MS insufficient for definitive structural assignment.[1]

This guide compares the efficacy of High-Field NMR , HRMS , and FTIR to establish a self-validating identification protocol.

Comparative Analysis of Analytical Methods

The following table objectively compares the performance of three primary spectroscopic techniques in the context of validating this specific strained heterocycle.

FeatureMethod A: 1D & 2D NMR (Recommended)Method B: HRMS (Q-TOF/Orbitrap) Method C: FTIR
Primary Utility Definitive structural elucidation & purityElemental formula confirmationFunctional group verification
Differentiation Power High: Distinguishes cyclic vs. linear isomers via coupling constants (

) and chemical shifts (

).[1]
Low: Isomers have identical

.[1] Fragmentation patterns are often similar.[1]
Medium: Can detect ring strain bands but lacks specificity.
Sample Requirement ~5-10 mg (Non-destructive)<1 mg (Destructive)~2 mg (Non-destructive)
Throughput Low (10-30 mins/sample)High (<2 mins/sample)High (<2 mins/sample)
Blind Spot Requires high solubility; paramagnetic impurities interfere.[1]Cannot easily distinguish regioisomers without complex MS/MS.Difficult to quantify impurities <5%.[1]

Structural Elucidation: The NMR Protocol (Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only method capable of unambiguously confirming the azetidine ring is closed.

A. Diagnostic Signals (Predicted & Literature-Based)

The interaction between the cyclopropyl group and the azetidine ring creates a unique magnetic environment.

  • The "Fingerprint" Region (

    
     0.2 – 0.5 ppm): 
    
    • The cyclopropyl methylene protons (

      
      ) exhibit strong shielding, appearing as complex multiplets in the high field.
      
    • Differentiation: In ring-opened linear amines, these protons often shift downfield slightly due to the relaxation of the N-lone pair geometry.

  • The Azetidine Ring (

    
     2.8 – 3.5 ppm): 
    
    • Protons at positions 2 and 4 of the azetidine ring appear as distinct multiplets.

    • Key Feature: In a closed ring, these protons are magnetically non-equivalent (cis/trans relative to the C3-substituent) and show geminal coupling. In a linear chain, the corresponding

      
       protons appear as a simpler triplet or broad singlet.
      
B. 2D NMR Workflow for Ring Validation

To validate the structure, you must establish the connectivity between the Nitrogen, the Cyclopropyl group, and the C3-methanol arm.

Recommended Pulse Sequence:

  • 1H-13C HSQC: Assigns protons to their directly attached carbons.

  • 1H-13C HMBC (Critical): Look for long-range correlations (2-3 bonds).

    • Target Correlation: Proton on Azetidine C2/C4

      
       Carbon on Cyclopropyl (methine).[1]
      
    • Target Correlation: Proton on C3

      
       Carbon on Azetidine C2/C4.[1]
      
    • Absence of Ring: If the ring is opened, the correlation between the "Azetidine" carbons and the C3 methine will change to a linear aliphatic chain pattern.

C. Experimental Protocol: NMR Acquisition
  • Solvent:

    
     (Standard) or 
    
    
    
    (if OH exchange suppression is needed).[1]
  • Concentration: 10 mg in 600

    
    L solvent.
    
  • Reference: TMS (0.00 ppm).

  • Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      2.0 s (Ensure integration accuracy).
    • Scans: 16 (1H), 1024 (13C).[1]

Mass Spectrometry: Fragmentation & Integrity[1]

While MS cannot distinguish isomers alone, the fragmentation pathway provides supporting evidence.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Parent Ion:

    
     (Calculated for 
    
    
    
    ).[1][2]
  • Diagnostic Fragmentation (MS/MS):

    • Loss of Cyclopropyl: Cleavage of the N-Cyclopropyl bond is common.

    • Ring Opening: Azetidines often undergo [2+2] retro-cycloaddition type fragmentation in the gas phase.[1]

    • Loss of

      
      :  Loss of the hydroxymethyl group (
      
      
      
      ).

Comparison Note: A linear isomer will often show a dominant "McLafferty-type" rearrangement peak which is sterically hindered in the cyclic azetidine form.[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for accepting or rejecting a batch based on spectral data.

IdentificationWorkflow Start Crude/Purified Sample (1-Cyclopropylazetidin-3-yl)methanol MS_Step Step 1: HRMS (ESI+) Start->MS_Step MS_Decision m/z = 128.107 ± 5ppm? MS_Step->MS_Decision NMR_Step Step 2: 1H NMR (CDCl3) MS_Decision->NMR_Step Yes Fail_MS REJECT: Incorrect Formula MS_Decision->Fail_MS No NMR_Decision Distinct Azetidine Pattern? (Multiplets @ 2.8-3.5 ppm) NMR_Step->NMR_Decision Impurity_Check Check for Linear Isomer (Triplet @ ~2.6 ppm) NMR_Decision->Impurity_Check Yes Fail_Ring REJECT: Ring Opening Detected NMR_Decision->Fail_Ring No (Broad singlets) Final_Validation Step 3: 2D HMBC Confirm N-Ring Connectivity Impurity_Check->Final_Validation Pure Cyclic Signals Impurity_Check->Fail_Ring Linear Signals Present Pass IDENTITY CONFIRMED Batch Release Final_Validation->Pass

Caption: Analytical decision tree for validating azetidine ring integrity against linear impurities.

Differentiation Case Study: Target vs. Impurity

The most common synthesis route involves the reduction of 1-cyclopropylazetidine-3-carboxylic acid or esters.[1] Over-reduction or acidic workup leads to Impurity A (Linear).[1]

Spectral FeatureTarget: (1-Cyclopropylazetidin-3-yl)methanol Impurity A: Linear Amine Analog
Structure Rigid 4-membered ringFlexible alkyl chain
1H NMR: N-CH Protons Complex Multiplets: Due to ring puckering and rigidity.[1]Triplets: Standard alkyl chain splitting (

Hz).[1]
1H NMR: Cyclopropyl Sharp multiplets, distinct shielding.[1]Broadened multiplets due to N-inversion/flexibility.
Carbon (13C) Azetidine carbons typically

50-60 ppm (strained).[1]
Linear amine carbons typically

40-50 ppm.[1]

References

  • Structural Dynamics of Azetidines

    • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.[1] Link

  • NMR of Small Rings

    • Baranac-Stojanović, M. (2013).[1][3] 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry.[1][3] Link

  • Synthesis & Stability

    • Siengalewicz, P., et al. (2009). Recent Advances in the Synthesis of Azetidines.[4][5][6] European Journal of Organic Chemistry. Link

  • General Spectral Data (Proxy)

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1]Link[1]

Sources

A Comparative Guide to the Validation of Azetidine Purity: The Ascendancy of LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Azetidine, a saturated four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry due to the unique structural constraints it imparts on molecules.[1][2] However, its inherent ring strain can lead to stability issues and the formation of impurities during synthesis and storage.[3] This guide provides an in-depth comparison of analytical methodologies for the validation of azetidine purity, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

The Criticality of Purity in Azetidine-Containing Compounds

The presence of impurities can significantly impact the pharmacological and toxicological profile of a drug substance. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5] For azetidine-containing compounds, potential impurities can arise from starting materials, by-products of the synthesis, or degradation products.[6] Therefore, a robust and sensitive analytical method is paramount for ensuring the quality and safety of the final drug product.

LC-MS/MS: The Gold Standard for Purity Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of small molecules in complex matrices, offering unparalleled sensitivity and selectivity.[7][8] This is particularly advantageous for polar compounds like many azetidine derivatives, which can be challenging to analyze with other methods.[8][9]

The Power of Tandem Mass Spectrometry

The core strength of LC-MS/MS lies in its ability to perform two stages of mass analysis. The first mass spectrometer (Q1) selects a specific parent ion (the molecule of interest), which is then fragmented in a collision cell (Q2). The resulting fragment ions are then analyzed by a second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification, as it filters out background noise and interferences.[7]

Experimental Workflow: A Step-by-Step Protocol

A typical LC-MS/MS workflow for the validation of azetidine purity involves several key stages:

Caption: A generalized workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • Accurately weigh and dissolve the azetidine-containing sample in a suitable solvent (e.g., a mixture of acetonitrile and water).[10]

  • Prepare a series of calibration standards and quality control (QC) samples at different concentrations.[10]

  • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.[10]

2. Chromatographic Separation (LC):

  • Column Selection: A reverse-phase C18 or a more polar-compatible column (e.g., a phenyl-hexyl column) is often suitable for separating azetidine and its potential impurities.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[10][11]

  • Flow Rate and Injection Volume: These parameters are optimized to ensure good peak shape and sensitivity.

3. Ionization and Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for protonating the nitrogen atom in the azetidine ring.[7]

  • MS Parameters: The mass spectrometer is tuned to optimize the detection of the parent ion (precursor ion) of azetidine and its characteristic fragment ions (product ions). This involves adjusting parameters such as the capillary voltage, cone voltage, and collision energy.

4. Method Validation: The developed LC-MS/MS method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][12] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[10]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other analytical techniques have also been employed for purity determination. A comparative overview is presented below.

Technique Principle Advantages Disadvantages Applicability to Azetidine
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High sensitivity and selectivity, suitable for complex matrices, provides structural information.[7][13]Higher equipment cost, requires expertise for method development.Excellent: Ideal for trace-level impurity detection and quantification.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Robust, widely available, good for quantitative analysis of the main component.Lower sensitivity and selectivity compared to MS, requires chromophores for detection.Good: Suitable for assaying the main azetidine compound if it has a UV chromophore, but may miss non-UV active impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar molecules like azetidine.[14]Limited: Azetidine and many of its derivatives are not sufficiently volatile for direct GC analysis.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural elucidation.[15]Lower sensitivity compared to MS, not ideal for quantifying trace impurities.Complementary: Excellent for characterizing the structure of the main compound and major impurities but not for routine purity testing at low levels.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for monitoring reaction progress.[15][16]Primarily a qualitative or semi-quantitative technique, lower resolution and sensitivity.Screening: Useful for initial purity checks and monitoring synthesis reactions.[16]

graph LR {
subgraph "High Sensitivity & Specificity"
A[LC-MS/MS]
end
subgraph "Quantitative (Main Component)"
B[HPLC-UV]
end
subgraph "Structural Elucidation"
C[NMR]
end
subgraph "Volatile Compounds"
D[GC-MS]
end
subgraph "Qualitative Screening"
E[TLC]
end
A -- "High Throughput" --> AB -- "Robust" --> B
C -- "Unambiguous Structure" --> C
D -- "Limited by Volatility" --> D
E -- "Simple & Fast" --> E

}

Caption: Logical relationships of analytical techniques for azetidine purity.

Case Study: Forced Degradation Studies

Forced degradation studies are a critical component of method validation and stability testing, as mandated by ICH guidelines.[11] These studies involve subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. LC-MS/MS is exceptionally well-suited for this purpose, as it can separate and identify these unknown degradants, even at very low levels.[6] The mass spectral data provides vital clues to the structure of the degradation products, which can then be further investigated.

Conclusion

For the comprehensive validation of azetidine purity, LC-MS/MS stands out as the most powerful and versatile analytical technique. Its superior sensitivity, selectivity, and ability to provide structural information make it indispensable for identifying and quantifying impurities, including those formed during forced degradation studies. While other techniques such as HPLC-UV and NMR have their specific applications and can be used as complementary tools, LC-MS/MS provides the most robust and reliable data to meet the stringent requirements of regulatory agencies and ensure the quality and safety of azetidine-containing pharmaceuticals. The adoption of a well-validated LC-MS/MS method is a critical step in the successful development of any new drug entity incorporating the azetidine scaffold.

References

  • Adil Hussein Dalaf and Fawzi Hameed Jumaa. (2020).
  • Ahmed, S.E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Bott, T.M. & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Čikoš, A. et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Three Organic Azido Impurities in Tetrazole-Containing Sartans. ResearchGate. [Link]

  • Interpretation of Mass Spectra. SciSpace. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients. PubMed. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]

  • Handling considerations for the mass spectrometry of reactive organometallic compounds. University of Victoria. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. MDPI. [Link]

  • Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. ASM Journals. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]

Sources

Conformational Analysis of 1,3-Disubstituted Azetidines: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "escape from flatland" has elevated saturated heterocycles from mere linkers to critical pharmacophores. Among these, 1,3-disubstituted azetidines have emerged as superior bioisosteres for gem-dimethyl groups, cyclobutanes, and unstable acyclic amines.

However, their utility is often underestimated due to a misunderstanding of their conformational dynamics. Unlike the rigid cyclopropane or the well-defined chair of cyclohexane, the azetidine ring exists in a dynamic equilibrium between two puckered conformations. This guide provides a rigorous conformational analysis, comparing the azetidine scaffold against common alternatives (cyclobutane, oxetane) and detailing the experimental protocols required to validate its vector positioning in your lead compounds.

The Conformational Landscape

The Pucker and The Barrier

Azetidine is not planar.[1] To relieve torsional strain (eclipsing interactions) between adjacent methylene protons, the ring adopts a puckered (butterfly) conformation. This creates a double-well potential energy surface separated by a planar transition state.

Crucially, the conformational inversion in azetidines involves a coupled motion: Ring Puckering and Nitrogen Inversion .

  • Puckering Angle (

    
    ):  Typically 
    
    
    
    in the ground state.
  • Inversion Barrier: Low (

    
    6–9 kcal/mol), allowing rapid equilibration at room temperature, but observable by Variable Temperature (VT) NMR at cryogenic temperatures.
    
Substituent Effects (1,3-Interaction)

In 1,3-disubstituted systems, the interplay between the N-substituent (R1) and the C3-substituent (R3) dictates the population of conformers.

  • Pseudo-Equatorial Preference: Bulky substituents generally prefer the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsion.

  • The Trans Advantage: The trans-1,3 isomer allows both substituents to adopt pseudo-equatorial orientations simultaneously, making it thermodynamically more stable than the cis isomer (where one group is forced pseudo-axial).

Visualization of Dynamics

The following diagram illustrates the coupled inversion pathway and the resulting energy landscape.

AzetidineConformation Fig 1. Coupled Ring Puckering and Nitrogen Inversion Pathway ConfA Conformer A (Puckered) R1/R3 Pseudo-Eq TS Transition State (Planar) High Energy ConfA->TS Ring Flattening + N-Inversion TS->ConfA ConfB Conformer B (Puckered) R1/R3 Pseudo-Ax TS->ConfB Relaxation ConfB->TS

Comparative Analysis: Azetidine vs. Alternatives

When selecting a spacer or scaffold, the choice often lies between Azetidine, Cyclobutane, and Oxetane. The table below compares their physicochemical and conformational properties.

Table 1: Comparative Structural Metrics

FeatureAzetidine (1,3-disub) Cyclobutane Oxetane Implication for Drug Design
Ring Pucker (

)

30


25–30


8–10

(Nearly Planar)
Azetidine offers distinct vector projections; Oxetane is a "flat" spacer.
Inversion Barrier Low (Coupled N-inv)ModerateVery LowAzetidines are dynamic; substituents can lock conformation.
Dipole Moment High (Vector dependent)Low (Non-polar)HighAzetidine lowers LogP significantly compared to Cyclobutane.
Basicity (pKa)

10-11 (Secondary)
N/AN/A3-EWG substitution on Azetidine modulates pKa (lowering to physiological range).
Metabolic Stability Moderate (N-oxidation risk)HighHighAzetidine requires N-capping or EWG to prevent rapid clearance.

Key Insight: While Cyclobutane is a lipophilic spacer, Azetidine acts as a "polar cyclobutane." It lowers LogD while maintaining the rigid vector orientation, provided the 1,3-substituents are designed (preferably trans) to lock the pucker.

Experimental Methodologies

As a scientist, relying solely on prediction is insufficient. The following protocols define how to experimentally determine the conformation of your specific analog.

Protocol: Variable Temperature (VT) NMR

To determine the energy barrier of interconversion and detect "frozen" conformers.

Reagents & Equipment:

  • High-field NMR (500 MHz+ recommended).

  • Solvent: CD₂Cl₂ or Toluene-d8 (low freezing points).

  • Target Azetidine (approx. 10 mg).

Workflow:

  • Preparation: Dissolve sample in CD₂Cl₂ under inert atmosphere (N₂).

  • Baseline Scan: Acquire ¹H NMR at 298 K. Note the broadening of methylene protons (H2/H4).

  • Cooling Phase: Decrement temperature in 10 K steps down to 183 K (-90°C).

  • Observation: Look for decoalescence of the H2/H4 signals. In a rapidly inverting system, they appear as an average. Below the coalescence temperature (

    
    ), they split into distinct axial/equatorial signals.
    
  • Calculation: Use the Gutowsky-Holm equation to calculate

    
     at 
    
    
    
    .
Protocol: J-Coupling Analysis ( )

To determine the dominant ground-state pucker geometry at room temperature.

Principle: The Karplus relationship links dihedral angles to coupling constants.

  • 
     (H2-H3):  typically 7–9 Hz.
    
  • 
     (H2-H3):  typically 5–7 Hz.
    
  • Diagnostic: In 1,3-disubstituted azetidines, a large

    
     (>8 Hz) suggests a planar average or pseudo-equatorial dominance, whereas smaller couplings indicate significant puckering or pseudo-axial preferences.
    
Analytical Workflow Diagram

Workflow Fig 2. Standard Operating Procedure for Conformational Assignment Start Synthesized 1,3-Disubstituted Azetidine Step1 1H NMR (298 K) Check H2/H4 Line Width Start->Step1 Decision Signals Broad? Step1->Decision PathA Perform VT-NMR (Cool to -90°C) Decision->PathA Yes (Dynamic) PathB Analyze 3J Couplings (Karplus Analysis) Decision->PathB No (Locked/Fast) Result Define Dominant Conformer & Energy Barrier PathA->Result PathB->Result XRay X-Ray Crystallography (Solid State Confirmation) Result->XRay Validation

Strategic Application in Drug Design

Case Study: Tuning Basicity and Lipophilicity

A common issue with piperidines or acyclic amines is high basicity (pKa > 9), leading to hERG liability or poor permeability.

The Azetidine Solution: Replacing a piperidine with a 3-fluoro-azetidine (or 3-methoxy-azetidine) leverages the Through-Space Electronic Effect .

  • Conformation: The electronegative group at C3 prefers the pseudo-axial orientation (anomeric-like effect) or pseudo-equatorial depending on sterics.

  • pKa Modulation: The proximity of the C3-EWG to the Nitrogen (N1) inductively withdraws electron density, lowering the pKa by 1–2 units compared to the parent amine.

  • Result: Improved LogD (lower lipophilicity due to the polar ring) and reduced phospholipidosis risk.

Recommendation: For 1,3-disubstituted azetidines, prioritize the 1,3-trans relationship during synthesis (e.g., via SN2 inversion of a 3-hydroxy precursor or specific cycloaddition). This isomer ensures the substituent vectors are directed away from the ring face, maximizing interaction with the target protein binding pocket while minimizing internal strain.

References

  • Conformational Preferences of 3-Substituted Azetidines. J. Org. Chem. (2025).[1][2] Detailed analysis of puckering angles and substituent effects.

  • Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. Synlett (2012).[3] Protocol for accessing the scaffold.

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect. Bioisosteric comparison data.

  • Conformational Analysis of the Azetidine Ring. BenchChem Technical Guides. Theoretical puckering parameters.

  • Enantioselective Ring Opening of Azetidines. ChemRxiv (2025). Advanced synthetic methods for chiral derivatives.

Sources

Advanced 2D NMR Strategies for Azetidine Derivatives: A Comparative Guide to COSY and HSQC Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—highly strained, four-membered nitrogen heterocycles—have become privileged scaffolds in modern drug development due to their ability to improve metabolic stability and lower lipophilicity compared to larger rings. However, their structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The puckered conformation of the azetidine ring leads to complex spin systems with distinct axial- and equatorial-like protons, resulting in severe spectral overlap and intricate


-coupling networks[1].

This guide objectively compares standard 2D NMR approaches with advanced, high-resolution techniques, providing a self-validating framework for the precise structural elucidation of azetidine derivatives.

Resolving Homonuclear Networks: Magnitude COSY vs. DQF-COSY

To map the connectivity of the azetidine ring (C2-C3-C4), Correlation Spectroscopy (COSY) is essential. However, the choice of the specific COSY pulse sequence dictates the quality of the structural data obtained.

The Limitation of Standard Methods (Magnitude COSY)

A standard Magnitude COSY experiment is often the default choice due to its rapid acquisition time. However, Magnitude COSY processes data in absolute value mode, which produces broad, "starburst" diagonal peaks[2]. Because the protons at C2, C3, and C4 of azetidines often resonate within a narrow chemical shift window (e.g., 2.0–4.5 ppm), these broad diagonal signals easily mask the crucial cross-peaks of adjacent protons, making it nearly impossible to extract accurate coupling constants.

The Causality of the Advanced Choice (DQF-COSY)

3 introduces a self-validating filter that only passes signals from coupled spin systems, effectively suppressing uncoupled singlet resonances (like solvent peaks or isolated methyl groups)[3].

More importantly, DQF-COSY allows for phase-sensitive processing, yielding pure absorption lineshapes[2]. This results in the4, drastically improving resolution near the diagonal[4]. For azetidines, this resolution is non-negotiable: it allows chemists to extract precise vicinal coupling constants directly from the 2D spectrum, differentiating between


 (typically 8.4–8.9 Hz) and 

(typically 5.8–7.9 Hz) to definitively establish relative stereochemistry[1][5].

Heteronuclear Correlation: Standard HSQC vs. Multiplicity-Edited HSQC

Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. In azetidine derivatives, C2 and C4 are typically methylene (


) groups, while C3 can be a methine (

) or methylene depending on substitution.
The Limitation of Standard Methods (Standard HSQC)

A standard HSQC identifies the 1H-13C correlations but provides no information regarding the multiplicity of the carbon. Traditionally, a separate 13C-detected DEPT-135 experiment is required to distinguish


 from 

groups. For low-concentration drug candidates, acquiring a 13C-detected DEPT spectrum can take hours or even overnight.
The Causality of the Advanced Choice (ME-HSQC)

6 integrates DEPT-like spectral editing directly into the 2D HSQC pulse sequence[6]. By encoding multiplicity information into the phase of the cross-peaks, ME-HSQC displays


 and 

groups with a positive phase (e.g., red contours) and

groups with a negative phase (e.g., blue contours)[6][7].

Because HSQC is a proton-detected experiment, ME-HSQC acquires both chemical shift correlation and multiplicity data in a fraction of the time it takes to run a carbon-detected DEPT experiment[6]. This creates a self-validating system : the negative phase of the C2/C4 cross-peaks immediately confirms the integrity of the azetidine ring structure, while the phase of C3 instantly dictates its substitution pattern without requiring secondary experiments.

Data Presentation: Comparative Metrics

Table 1: Typical NMR Parameters for Azetidine Rings | Position | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Multiplicity | Key Coupling Constants (


) |
| :--- | :--- | :--- | :--- | :--- |
| C2 / C4  | 3.0 – 4.5 | 40.0 – 60.0 | 

(Negative in ME-HSQC) |

Hz | | C3 | 2.0 – 3.5 | 20.0 – 35.0 |

or

(Depends on sub.) |

Hz

Hz |

Table 2: Performance Comparison: Standard vs. Advanced 2D NMR Suites

Feature Standard Suite (Mag. COSY + HSQC) Advanced Suite (DQF-COSY + ME-HSQC) Advantage for Azetidines
Diagonal Resolution Poor (Broad starbursts) Excellent (Phase-sensitive, sharp) Unmasks C2/C3/C4 cross-peaks
Coupling Extraction Difficult / Impossible Highly Accurate Enables stereochemical assignment
Multiplicity Data Requires separate DEPT-135 Built-in via phase editing Saves hours of instrument time

| Singlet Suppression | No | Yes (Double-Quantum Filter) | Removes obscuring solvent/methyl peaks |

Experimental Protocols

Protocol 1: High-Resolution DQF-COSY Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the azetidine derivative in 600 µL of deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Ensure the sample is free of paramagnetic impurities.
  • Probe Tuning & Shimming: Perform precise tuning and matching of the probe to the 1H frequency. Shim the magnet to achieve a 1H line width of <1 Hz to ensure fine multiplet structures are not artificially broadened.

  • Pulse Sequence Selection: Select the DQF-COSY pulse program (e.g., cosydqfph on Bruker systems).

  • Parameter Optimization: Set the spectral width (SW) to tightly encompass the proton signals (typically 0-10 ppm). Acquire at least 256

    
     increments to ensure sufficient digital resolution in the indirect dimension.
    
  • Processing: Apply a sine-bell squared window function shifted by

    
     in both dimensions. Process using phase-sensitive mode to achieve pure absorption lineshapes, allowing for accurate extraction of 
    
    
    
    and
    
    
    couplings.
Protocol 2: Multiplicity-Edited HSQC (ME-HSQC) Acquisition
  • Sequence Selection: Load the multiplicity-edited, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Delay Calibration: Ensure the

    
     delay is optimized for a typical one-bond aliphatic coupling constant of 145 Hz (delay 
    
    
    
    ms).
  • Acquisition: Set the 13C spectral width to cover 0-160 ppm. Acquire 128-256

    
     increments. The gradient selection drastically reduces required phase cycling, allowing for 2-4 scans per increment.
    
  • Phase Correction & Validation: After 2D Fourier transform, carefully phase the spectrum. Calibrate the phase such that

    
     and 
    
    
    
    signals are positive (red contours) and
    
    
    signals (such as azetidine C2 and C4) are negative (blue contours). This internal phase contrast acts as a self-validating check for ring integrity.

Decision Workflow Visualization

G A Azetidine Structural Elucidation B1 Standard 2D NMR Suite A->B1 Conventional B2 Advanced 2D NMR Suite A->B2 Recommended C1 Magnitude COSY (Broad Diagonals) B1->C1 C2 Standard HSQC + DEPT (Time Intensive) B1->C2 D1 DQF-COSY (Phase-Sensitive, Sharp Peaks) B2->D1 D2 ME-HSQC (Phase-Edited, Fast) B2->D2 E1 Sub-optimal Resolution for C2/C4 Overlap C1->E1 C2->E1 E2 Precise J-Coupling Extraction & Multiplicity Validation D1->E2 D2->E2

Workflow comparing standard vs. advanced 2D NMR suites for azetidine elucidation.

References

  • Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment Magritek[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures ESA-IPB[Link]

  • 1 ORGANOCATALYTIC APPROACH TO THE SYNTHESIS OF OPTICALLY ACTIVE 1,2,3-TRISUBSTITUTED AZETIDINES Sciforum [Link]

  • Magnitude COSY, J-Resolved, and Homonuclear Decoupling using Topspin Columbia University[Link]

  • 8 COSY Masaryk University (Muni.cz)[Link]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments AZoM[Link]

  • COSY experiments UCSD SSPPS NMR Facility[Link]

Sources

A Researcher's Guide to the Chiral Separation of Substituted Azetidine Analogs: A Comparative Analysis of HPLC and SFC Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of Chiral Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in medicinal chemistry.[1][2] Their unique structural properties, including high ring strain and a three-dimensional sp3-rich character, can confer improved physicochemical and pharmacokinetic profiles to drug candidates, such as enhanced solubility and metabolic stability.[1][3] Many FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine scaffold to improve their therapeutic efficacy.[1] As with most pharmaceuticals, the chirality of substituted azetidines is critical, as different enantiomers can exhibit distinct pharmacological and toxicological effects.[4][5] Consequently, the development of robust and efficient methods for the chiral separation of azetidine analogs is a crucial task for researchers and scientists in drug development.[4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for this purpose, supported by experimental data and detailed protocols.

The Chromatographic Arsenal: A Head-to-Head Comparison of HPLC and SFC

The separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in either HPLC or SFC.[6][7] While both techniques are powerful, they offer distinct advantages and disadvantages for the chiral resolution of substituted azetidines.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC has long been the standard for chiral separations.[6] It offers a wide variety of commercially available CSPs and well-established method development strategies.[6][8] For azetidine analogs, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and Pirkle-type CSPs have shown broad applicability.[7][8]

Advantages of HPLC:

  • Versatility: A vast library of chiral stationary phases is available, catering to a wide range of analyte polarities and functionalities.[8]

  • Established Methodology: Decades of research have produced robust and well-understood method development protocols.[7]

  • Predictability: Retention behavior in normal-phase and reversed-phase modes is generally well-characterized.[9]

Limitations of HPLC:

  • Solvent Consumption: Normal-phase HPLC, often preferred for chiral separations, utilizes large volumes of potentially hazardous and expensive organic solvents like hexane.[10][11]

  • Analysis Time: HPLC methods can be time-consuming due to lower optimal flow rates and longer column equilibration times.[10][11]

  • Peak Shape for Basic Analytes: Azetidines, being basic compounds, can sometimes exhibit poor peak shape (tailing) on silica-based CSPs, which may require the use of mobile phase additives to mitigate.[10]

Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative

SFC has emerged as a powerful and often superior alternative to HPLC for chiral separations, particularly in a drug discovery setting.[5][12][13] It utilizes supercritical carbon dioxide as the primary mobile phase, which offers several key advantages.[5][11]

Advantages of SFC:

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations without a significant loss of resolution, leading to increased throughput.[12][13][14]

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 significantly reduces solvent usage, making SFC a more environmentally friendly and cost-effective technique ("green chemistry").[5][13]

  • Improved Peak Shape: SFC often provides better peak shapes for basic compounds like azetidines compared to normal-phase HPLC.[10]

  • Faster Sample Recovery: The CO2 in the mobile phase vaporizes upon depressurization, simplifying and speeding up the isolation of purified enantiomers.[11]

Limitations of SFC:

  • Instrumentation: SFC systems are generally more specialized and may be less commonly available in all laboratories compared to standard HPLC systems.[12]

  • Solubility: While generally good, ensuring analyte solubility in the supercritical fluid mobile phase can sometimes be a challenge.[15]

Comparative Data: Performance of Chiral Stationary Phases for Azetidine Analogs

The choice of the chiral stationary phase is the most critical factor in achieving a successful enantioseparation.[7] The following table summarizes the performance of commonly used CSPs for the separation of chiral small molecules, including nitrogen-containing heterocycles like azetidines, under both HPLC and SFC conditions.

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase (HPLC - Normal Phase)Typical Mobile Phase (SFC)General Applicability for AzetidinesKey Considerations
Polysaccharide-Based (Coated) Hexane/Alcohol (e.g., IPA, EtOH)[6][9]CO₂/Alcohol (e.g., MeOH, EtOH, IPA)[15]High: Broad enantioselectivity for a wide range of compounds.[7][16]Coated phases have restrictions on the types of solvents that can be used.[15]
Polysaccharide-Based (Immobilized) Wider range of solvents including "forbidden" solvents for coated phases (e.g., DCM, THF).[17]CO₂/Alcohol and other co-solvents (e.g., ACN, DCM).[15]Very High: Offers greater flexibility in mobile phase selection, which can be crucial for optimizing selectivity and solubility.[17]Generally the first choice for method development due to their robustness.[17]
Pirkle-Type (e.g., Whelk-O 1) Hexane/Alcohol[8][9]CO₂/Alcohol[16]Good: Particularly effective for compounds with π-acidic or π-basic groups.[8] The Whelk-O 1 has shown broad utility for separating various functional groups, including aziridines.[8]Can offer complementary selectivity to polysaccharide-based CSPs.[16]
Cyclodextrin-Based Reversed-phase or polar organic modes.[6][18]CO₂/Alcohol[18]Moderate: Can be effective, but often polysaccharide phases are screened first.[6][18]More commonly used in GC for chiral separations.[18]
Cyclofructan-Based Polar organic or normal-phase modes.[18]CO₂/Alcohol[10]Good: Have shown excellent performance for the separation of primary amines.[10]A newer class of CSPs with growing applications.[18]

Experimental Protocols: A Guide to Method Development

A systematic approach to method development is essential for efficiently achieving chiral separation.

Protocol 1: Generic Chiral Screening by SFC

This protocol outlines a typical screening process to quickly identify promising separation conditions.[19][20]

  • Column Selection: Utilize a set of 3-4 complementary immobilized polysaccharide-based CSPs (e.g., amylose and cellulose derivatives with different carbamate substitutions).

  • Mobile Phase:

    • Primary: Supercritical CO₂

    • Co-solvents: Screen with Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA), often containing a basic additive.

  • Initial Gradient:

    • Start with a fast gradient of 5% to 50% co-solvent over 5-10 minutes.

  • Additives: For basic azetidine analogs, add a small amount of a basic modifier (e.g., 0.1-0.5% diethylamine, DEA, or triethylamine, TEA) to the co-solvent to improve peak shape and prevent interactions with residual silanols on the silica support.[15]

  • Standard Conditions:

    • Flow Rate: 2-4 mL/min

    • Back Pressure: 150 bar

    • Temperature: 30-40 °C

    • Detection: UV (select appropriate wavelength)

  • Optimization: If separation is observed, optimize the separation by switching to isocratic conditions, fine-tuning the co-solvent percentage, and adjusting temperature and back pressure.[19]

Protocol 2: Generic Chiral Screening by HPLC (Normal Phase)
  • Column Selection: Use the same set of complementary immobilized polysaccharide-based CSPs as in the SFC screen.

  • Mobile Phase:

    • Screen with binary mixtures of Hexane/Isopropanol (IPA) and Hexane/Ethanol (EtOH) at various ratios (e.g., 90/10, 80/20, 70/30).[7]

  • Additives: As with SFC, add a basic modifier (0.1% DEA or TEA) to the mobile phase to improve the peak shape of the azetidine analytes.[7]

  • Standard Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (ambient)

    • Detection: UV

  • Optimization: Adjust the alcohol content to optimize the resolution and retention time. A lower percentage of alcohol generally increases retention and can improve resolution.

Visualizing the Workflow

A logical workflow is key to efficient method development.

Chiral_Recognition CSP Chiral Stationary Phase (CSP) Polysaccharide Backbone Chiral Groove Enantiomer_R R-Azetidine Interactions Differential Interactions - Hydrogen Bonding - π-π Stacking - Dipole-Dipole - Steric Fit Enantiomer_R->Interactions Enantiomer_S S-Azetidine Enantiomer_S->Interactions Interactions->CSP:groove

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

Conclusion: Selecting the Optimal Technique

For the chiral separation of substituted azetidine analogs, both HPLC and SFC are highly capable techniques. However, SFC is increasingly becoming the method of choice in high-throughput environments like drug discovery . [11][12]Its significant advantages in speed, reduced solvent consumption, and often superior chromatography for basic compounds make it an exceptionally powerful tool. [10][13]While HPLC remains a robust and reliable option, the efficiency and green chemistry benefits of SFC present a compelling case for its adoption as the primary screening platform. The ultimate decision will depend on the specific requirements of the analysis, available instrumentation, and the desired scale of the separation.

References

  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-118.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. [Link]

  • Welch, C. J., et al. (2023). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
  • Regis Technologies. Pirkle Chiral HPLC Columns. Regis Technologies. [Link]

  • Roy, S. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‑Chromatographers. Agilent Application Note. [Link]

  • Regis Technologies. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Singh, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. [Link]

  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77, 1607–1612. [Link]

  • Chiral Technologies. (2024). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. [Link]

  • Regis Technologies. Chiral Stationary Phases. Regis Technologies. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • YMC. (2016). Chiral LC & SFC Method Development. YMC Co., Ltd.. [Link]

  • Regis Technologies. (2023). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. Regis Technologies. [Link]

  • ResearchGate. (n.d.). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]

  • Wang, T., et al. (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Journal of Analytical Methods in Chemistry, 2019, 5928731. [Link]

  • Schindler, C. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4948-4966. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Reddy, L., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 559-565. [Link]

  • Hansen, K. B., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Journal of Medicinal Chemistry, 52(14), 4434-4444. [Link]

  • Alcaro, S., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3824. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Sun, J., et al. (2021). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. ChemRxiv. [Link]

  • MacMillan, D. W. C., et al. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Chemical Science, 3(2), 379-382. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Shibasaki, M., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. RSC Advances, 11(37), 23071-23078. [Link]

  • Houk, K. N., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Knochel, P. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1-Cyclopropylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling (1-Cyclopropylazetidin-3-yl)methanol

As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for strained heterocyclic amino alcohols. (1-Cyclopropylazetidin-3-yl)methanol is a highly valuable building block in drug development, particularly for synthesizing conformationally restricted peptidomimetics and spirocyclic scaffolds. However, its molecular architecture demands a causality-driven approach to personal protective equipment (PPE) and operational protocols. You cannot simply default to standard laboratory safety; you must engineer your defenses around the molecule's specific physicochemical threats.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the structural causality of the compound's hazards.

  • Ring Strain & Reactivity: The four-membered azetidine ring possesses significant ring strain (approximately 26 kcal/mol). Under strongly acidic or highly nucleophilic conditions, the ring is susceptible to exothermic ring-opening reactions.

  • Alkalinity & Corrosivity: As an aliphatic amino alcohol, the tertiary amine center is moderately basic. Prolonged dermal exposure can lead to the saponification of skin lipids, causing severe irritation, visible necrosis, or chemical burns (1)[1].

  • Hygroscopicity & Absorption: The hydroxyl (-OH) group makes the compound hygroscopic and highly water-soluble. If the chemical contacts sweat on the skin, this solubility drastically increases the rate of dermal absorption.

Table 1: Quantitative Physicochemical Profile of (1-Cyclopropylazetidin-3-yl)methanol

PropertyValueOperational Implication
CAS Number 2306274-92-8 ()Unique identifier for precise SDS cross-referencing.
Molecular Weight 127.19 g/mol High volatility potential; mandates strict fume hood usage.
Ring Strain Energy ~26 kcal/molSusceptible to exothermic degradation; avoid strong acids.
LogP (Estimated) < 1.0High aqueous solubility; rapid dermal absorption risk.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a box-ticking exercise; it is a calculated defense. Because basic amino alcohols can degrade standard latex or thin nitrile over time, glove selection must be precise to prevent invisible permeation (2)[2].

Table 2: Quantitative PPE Selection Matrix

PPE CategorySpecificationCausal JustificationEst. Breakthrough Time
Gloves (Primary) Butyl Rubber or EVAL laminate (0.3 mm+)High chemical resistance to basic amino alcohols and polar organic solvents.> 480 minutes
Gloves (Secondary) Heavy-duty Nitrile (0.11 mm+)Acceptable only for short-term, splash-only protection during brief dispensing.~ 30-60 minutes
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against basic vapor irritation and liquid splashes (H319).N/A
Body Protection Flame-resistant (FR) Lab CoatAzetidine derivatives can be combustible; prevents dermal absorption.N/A

Standard Operating Procedure (SOP): Dispensing and Handling

Every protocol described below operates as a self-validating system . This means that any failure in one step is immediately caught by a physical check before proceeding to the next, ensuring absolute trustworthiness in the workflow.

Step 1: Pre-Operation Verification

  • Action: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Ensure a spill kit containing inert absorbent and a mild acidic neutralizing agent (e.g., citric acid) is within arm's reach.

  • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash. If it does not pull steadily inward, the engineering control has failed; abort the procedure immediately.

Step 2: PPE Donning and Material Transfer

  • Action: Don Butyl rubber gloves over thin nitrile inner gloves, followed by chemical splash goggles and an FR lab coat. Transfer the sealed bottle of (1-Cyclopropylazetidin-3-yl)methanol to the fume hood.

  • Self-Validation Check: Perform a pneumatic inflation test on the Butyl gloves before wearing. Roll the cuff tightly to trap air. If the glove fails to hold air pressure for 10 seconds, discard it, as micro-tears will permit amine permeation.

Step 3: Air-Free Dispensing (Moisture Mitigation)

  • Action: Because the compound is hygroscopic, purge the headspace of the reaction vessel with inert gas (Nitrogen or Argon). Use a glass syringe with a stainless steel needle for liquid transfers to avoid degrading plasticizer-rich polymer tubing.

  • Self-Validation Check: Pull a small volume of inert gas into the syringe and seal the tip against a sterile septum. If the plunger drops, the seal is compromised, risking atmospheric moisture introducing hydrolysis to the azetidine ring.

Step 4: Post-Dispensing Decontamination

  • Action: Wipe the exterior of the reagent bottle with a solvent-dampened lint-free cloth (e.g., isopropanol) before returning it to the corrosives/flammables cabinet.

  • Self-Validation Check: Check the pH of the wipe using a moistened pH indicator strip. A basic reading (pH > 8) indicates residual compound on the bottle exterior, requiring a secondary acidic wipe.

Emergency Response & Spill Management

In the event of a spill, the primary threat is the inhalation of basic vapors and dermal corrosion.

  • Evacuate & Isolate: Alert personnel and isolate the area. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Neutralize: Do not use water initially, as the dissolution of amino alcohols can be highly exothermic. Cover the spill with an inert absorbent such as sand, earth, or vermiculite (3)[3].

  • Absorb & Collect: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge, and place it into a chemically compatible, sealable waste container (4)[4].

  • Surface Decontamination: Wash the spill area with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough water rinse.

Waste Disposal Plan

  • Aqueous Waste: Never pour azetidine derivatives down the drain. Collect aqueous washes in a designated "Basic Aqueous Waste" carboy.

  • Organic Waste: Combine unreacted (1-Cyclopropylazetidin-3-yl)methanol with standard organic waste. Ensure the pH of the waste carboy does not exceed 10 (neutralize with dilute acid if necessary) to prevent hazardous gas evolution or pressure buildup in the waste drum.

Mandatory Visualization

G Start Pre-Operation: Hazard Assessment PPE Don PPE: Nitrile/Butyl Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control: Transfer to Fume Hood PPE->Hood Dispense Dispensing: Air-Free Technique Hood->Dispense Spill Spill Detected? Dispense->Spill Clean Spill Response: Neutralize & Absorb Spill->Clean Yes Dispose Waste Disposal: Halogenated/Aqueous Spill->Dispose No Clean->Dispose

Hazard Mitigation and Handling Workflow for Azetidine Derivatives.

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Azetidine". chemos.de. URL: [Link]

  • Angus Chemical Company. "CORRGUARD EXT Safety Data Sheet". msdsdigital.com. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.